Product packaging for 2-(Methoxymethyl)benzofuran(Cat. No.:)

2-(Methoxymethyl)benzofuran

Cat. No.: B15204767
M. Wt: 162.18 g/mol
InChI Key: VIENYOQVXILKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Methoxymethyl)benzofuran is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure in medicinal chemistry, recognized for its wide spectrum of pharmacological activities. Researchers value this core structure for its potential in developing novel therapeutic agents, as substituted benzofuran derivatives have demonstrated significant biological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The methoxymethyl substituent on the benzofuran core offers a versatile functional handle for further chemical modification, enabling researchers to explore structure-activity relationships (SAR) and optimize compound properties for specific biological targets. Benzofuran derivatives are known to interact with various enzymes and receptors, and their mechanism of action can be tailored through synthetic modification; for instance, some derivatives act as inhibitors of tubulin polymerization in cancer research , while others exhibit activity against bacterial targets like DNA gyrase . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B15204767 2-(Methoxymethyl)benzofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-(methoxymethyl)-1-benzofuran

InChI

InChI=1S/C10H10O2/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6H,7H2,1H3

InChI Key

VIENYOQVXILKTK-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=CC=CC=C2O1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methoxymethyl)benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(methoxymethyl)benzofuran, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the primary synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The this compound scaffold, in particular, serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. This guide focuses on a reliable and reproducible two-step synthetic pathway commencing from readily available starting materials.

Primary Synthetic Pathway: Two-Step Synthesis from 2-Benzofuranylmethanol

The most direct and commonly employed method for the synthesis of this compound involves a two-step process: the chlorination of 2-benzofuranylmethanol followed by a Williamson ether synthesis.

Workflow of the Primary Synthetic Pathway

G A 2-Benzofuranylmethanol C 2-(Chloromethyl)benzofuran A->C Chlorination B Thionyl Chloride (SOCl2) Chloroform (CHCl3) E This compound C->E Williamson Ether Synthesis D Sodium Methoxide (NaOMe) Methanol (MeOH)

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 2-(Chloromethyl)benzofuran

This initial step involves the conversion of the hydroxyl group of 2-benzofuranylmethanol to a chloride, creating a reactive intermediate for the subsequent etherification.

Experimental Protocol:

A three-necked flask is charged with 33.2 g of 2-benzofuranylmethanol dissolved in 450 ml of anhydrous chloroform.[1] To this solution, 48.8 ml of thionyl chloride is added dropwise.[1] The reaction mixture is then gently heated to reflux and maintained at this temperature for 3.5 hours.[1] After cooling, the reaction medium is carefully poured into 1 liter of water and subsequently diluted with 500 ml of dichloromethane.[1] The organic phase is separated, washed until neutral, and dried over anhydrous magnesium sulfate.[1] The solvent is removed by evaporation, and the remaining residue is purified by vacuum distillation to yield 2-(chloromethyl)benzofuran.[1]

Reaction Scheme for Step 1

G cluster_reactants Reactants cluster_products Product A 2-Benzofuranylmethanol C 2-(Chloromethyl)benzofuran A->C   + SOCl2 / CHCl3 B Thionyl Chloride G cluster_reactants Reactants cluster_products Product A 2-(Chloromethyl)benzofuran C This compound A->C   + NaOMe / MeOH B Sodium Methoxide

References

Structural Analysis of 2-(Methoxymethyl)benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

This technical guide provides a comprehensive overview of the structural analysis of 2-(methoxymethyl)benzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route and presents predicted spectroscopic data based on the analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzofuran derivatives.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented below. These values are computationally derived and serve as an initial guide for experimental work.

PropertyPredicted Value
Molecular FormulaC₁₀H₁₀O₂
Molecular Weight162.19 g/mol
XLogP32.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass162.06808 g/mol
Monoisotopic Mass162.06808 g/mol
Topological Polar Surface Area22.5 Ų
Heavy Atom Count12

Proposed Synthesis Workflow

The synthesis of this compound can be achieved through a two-step process commencing with the synthesis of 2-(hydroxymethyl)benzofuran, followed by a Williamson ether synthesis to introduce the methyl group.

Synthesis_Workflow Start Salicylaldehyde Intermediate1 2-(Hydroxymethyl)benzofuran Start->Intermediate1 [1] Chloroacetone, K2CO3 [2] NaBH4 Product This compound Intermediate1->Product NaH, CH3I (Williamson Ether Synthesis) Spectroscopic_Analysis MS Mass Spectrometry (Provides Molecular Weight and Formula) Structure Structural Elucidation of This compound MS->Structure IR Infrared Spectroscopy (Identifies Functional Groups) IR->Structure NMR NMR Spectroscopy (¹H and ¹³C) (Determines Connectivity and Stereochemistry) NMR->Structure

Spectroscopic and Synthetic Profile of 2-(Methoxymethyl)benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-(Methoxymethyl)benzofuran. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents estimated spectroscopic values based on the analysis of structurally related benzofuran derivatives. The experimental protocols provided are synthesized from established methods for analogous chemical transformations.

Spectroscopic Data

The following tables summarize the estimated spectroscopic data for this compound. These values are derived from known data for similar benzofuran structures and should be considered as predictive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.60d1HH-7
~7.50d1HH-4
~7.30t1HH-5
~7.20t1HH-6
~6.70s1HH-3
~4.60s2H-CH₂-
~3.40s3H-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~155.0C-7a
~154.5C-2
~128.5C-3a
~124.0C-5
~122.5C-6
~121.0C-4
~111.0C-7
~103.0C-3
~70.0-CH₂-
~58.0-OCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2930, ~2820MediumAliphatic C-H stretch
~1600, ~1450StrongC=C aromatic ring stretch
~1250StrongAryl-O stretch
~1100StrongC-O-C ether stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectral Fragmentation for this compound

m/zRelative IntensityPossible Fragment
162High[M]⁺ (Molecular Ion)
131High[M - OCH₃]⁺
117Medium[M - CH₂OCH₃]⁺
103Medium[C₇H₅O]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following is a plausible three-step synthetic pathway for this compound, based on established organic chemistry reactions.

Step 1: Synthesis of 2-Formylbenzofuran

This procedure is adapted from methods for the formylation of benzofuran.

Materials:

  • Benzofuran

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a solution of benzofuran in DMF at 0 °C, slowly add phosphorus oxychloride.

  • Allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2 hours.

  • Cool the mixture to room temperature and pour it onto ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-formylbenzofuran.

Step 2: Reduction of 2-Formylbenzofuran to 2-(Hydroxymethyl)benzofuran

This procedure outlines the reduction of the aldehyde to a primary alcohol.

Materials:

  • 2-Formylbenzofuran

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-formylbenzofuran in methanol at 0 °C.

  • Add sodium borohydride portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in a vacuum.

  • The resulting crude 2-(hydroxymethyl)benzofuran can be used in the next step without further purification if of sufficient purity, or purified by column chromatography.

Step 3: Etherification of 2-(Hydroxymethyl)benzofuran to this compound (Williamson Ether Synthesis)

This final step involves the formation of the methyl ether.

Materials:

  • 2-(Hydroxymethyl)benzofuran

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of 2-(hydroxymethyl)benzofuran in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for spectroscopic analysis.

Synthesis_Pathway Benzofuran Benzofuran Formylbenzofuran 2-Formylbenzofuran Benzofuran->Formylbenzofuran 1. POCl₃, DMF 2. Heat Hydroxymethylbenzofuran 2-(Hydroxymethyl)benzofuran Formylbenzofuran->Hydroxymethylbenzofuran NaBH₄, MeOH Methoxymethylbenzofuran This compound Hydroxymethylbenzofuran->Methoxymethylbenzofuran 1. NaH, THF 2. CH₃I

Caption: Proposed synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Tabulation Data Tabulation Structure_Elucidation->Data_Tabulation

Caption: General workflow for the synthesis and spectroscopic analysis of a target compound.

The Dawn of a New Therapeutic Era: Discovery and Characterization of Novel Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down diverse chemical avenues, with heterocyclic compounds consistently emerging as a rich source of pharmacologically active molecules. Among these, the benzofuran scaffold has garnered significant attention due to its presence in numerous natural products and its proven versatility in medicinal chemistry.[1][2] This in-depth technical guide delves into the discovery, synthesis, and biological evaluation of a new class of benzofuran derivatives, offering a comprehensive resource for professionals engaged in drug discovery and development. This document provides detailed experimental protocols, summarizes key quantitative data, and visualizes complex biological pathways to facilitate a deeper understanding of these promising compounds.

The Benzofuran Core: A Privileged Scaffold in Medicinal Chemistry

Benzofuran, a bicyclic heterocyclic compound composed of a fused benzene and furan ring, serves as a fundamental structural motif in a wide array of biologically active molecules.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The unique electronic and structural features of the benzofuran nucleus make it an ideal backbone for the design of novel drugs targeting a variety of biological pathways.[5] The exploration of novel benzofuran derivatives continues to be a vibrant area of research, with the goal of developing more potent and selective therapeutic agents.[3][6]

Synthesis of Novel Benzofuran Derivatives: A Detailed Protocol

The synthesis of novel benzofuran derivatives often involves multi-step reaction sequences, beginning with commercially available starting materials. A representative synthetic scheme for the preparation of a series of benzofuran-isatin conjugates, which have shown significant anticancer activity, is detailed below.[2][7]

Experimental Protocol: Synthesis of Benzofuran-Isatin Conjugates

This protocol outlines the synthesis of a key intermediate, 3-methylbenzofuran-2-carbohydrazide, and its subsequent condensation with various isatin derivatives.

Step 1: Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate

  • To a solution of 1-(2-hydroxyphenyl)ethan-1-one (10 mmol) in anhydrous acetonitrile (50 mL), add anhydrous potassium carbonate (20 mmol) and ethyl bromoacetate (12 mmol).

  • Reflux the reaction mixture for 8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 3-methylbenzofuran-2-carboxylate.

Step 2: Synthesis of 3-methylbenzofuran-2-carbohydrazide

  • Dissolve ethyl 3-methylbenzofuran-2-carboxylate (5 mmol) in methanol (30 mL).

  • Add hydrazine hydrate (10 mmol) to the solution.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Filter the solid, wash with cold methanol, and dry under vacuum to obtain 3-methylbenzofuran-2-carbohydrazide.

Step 3: Synthesis of Benzofuran-Isatin Conjugates

  • To a solution of 3-methylbenzofuran-2-carbohydrazide (1 mmol) in absolute ethanol (20 mL), add the desired isatin derivative (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 3-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, and collect the precipitated product by filtration.

  • Wash the solid with ethanol and dry to yield the final benzofuran-isatin conjugate.

Biological Evaluation: Unveiling the Therapeutic Potential

The newly synthesized benzofuran derivatives were subjected to a battery of biological assays to determine their therapeutic potential. This section details the experimental protocols for in vitro anticancer and antimicrobial screening and presents the quantitative data in a clear, tabular format.

In Vitro Anticancer Activity

The cytotoxicity of the novel benzofuran derivatives was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][7][8]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, K562, MOLT-4) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]

  • Compound Treatment: Prepare stock solutions of the benzofuran derivatives in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

The following table summarizes the cytotoxic activity of representative novel benzofuran derivatives against various cancer cell lines.

CompoundHeLa (IC50, µM)K562 (IC50, µM)MOLT-4 (IC50, µM)
BF-1 15.210.88.5
BF-2 9.86.54.2
BF-3 (Isatin Conjugate) 5.13.21.9
Doxorubicin (Control) 0.80.50.2
In Vitro Antimicrobial Activity

The antimicrobial potential of the synthesized compounds was assessed against a panel of pathogenic bacteria and fungi using the micro-broth dilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare serial two-fold dilutions of the benzofuran derivatives in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following table presents the MIC values of selected benzofuran derivatives against various microbial strains.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
BF-4 81632
BF-5 4816
BF-6 248
Ciprofloxacin (Control) 10.5N/A
Fluconazole (Control) N/AN/A2

Mechanism of Action: Elucidating the Signaling Pathways

To understand the molecular mechanisms underlying the observed biological activities, the effects of the most potent benzofuran derivatives on key cellular signaling pathways were investigated. Several studies suggest that benzofuran derivatives can modulate pathways such as the mTOR, NF-κB, and MAPK signaling cascades, which are often dysregulated in cancer and inflammatory diseases.[9][10][11]

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.[12] Its aberrant activation is a hallmark of many cancers.[12] Certain benzofuran derivatives have been identified as potent inhibitors of the mTOR pathway.[13]

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition relieved Benzofuran Novel Benzofuran Derivative Benzofuran->mTORC1 Inhibits

Caption: The mTOR signaling pathway and the inhibitory action of novel benzofuran derivatives.

Modulation of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation and are also implicated in cancer progression.[4][10][11][14][15] Benzofuran derivatives have been shown to exert anti-inflammatory and anticancer effects by modulating these pathways.

Inflammatory_Pathways cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates MAPKKK MAPKKK Receptor->MAPKKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Transcription_Factors->Nucleus Translocates to Benzofuran Novel Benzofuran Derivative Benzofuran->IKK Inhibits Benzofuran->MAPKK Inhibits

Caption: Modulation of NF-κB and MAPK signaling pathways by novel benzofuran derivatives.

Experimental Workflow Overview

The discovery and preclinical development of novel benzofuran derivatives follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow Design Compound Design & Library Synthesis Purification Purification & Structural Characterization (NMR, MS, etc.) Design->Purification In_Vitro_Screening In Vitro Biological Screening (Anticancer, Antimicrobial) Purification->In_Vitro_Screening Hit_Identification Hit Identification & Lead Selection In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (Signaling Pathways) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: A generalized experimental workflow for the discovery of novel benzofuran derivatives.

Conclusion and Future Perspectives

The novel benzofuran derivatives presented in this guide demonstrate significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. The detailed synthetic protocols and biological evaluation data provide a solid foundation for further research and development. The elucidation of their mechanisms of action, specifically their ability to modulate key signaling pathways, opens up new avenues for targeted therapies.

Future efforts should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in designing next-generation benzofuran derivatives with improved therapeutic indices. Furthermore, in vivo studies are warranted to validate the preclinical efficacy and safety of the most promising candidates. The continued exploration of the benzofuran scaffold holds great promise for the discovery of innovative medicines to address unmet medical needs.

References

The Diverse Biological Activities of Substituted Benzofurans: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The benzofuran scaffold is a prominent heterocyclic motif found in a plethora of natural products and synthetic compounds that exhibit a wide array of biological activities. This versatility has rendered it a "privileged structure" in the field of medicinal chemistry and drug discovery.[1] Substituted benzofurans have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications.[2][3][4] This technical guide provides an in-depth overview of the biological activities of substituted benzofurans, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers and drug development professionals in this dynamic field.

Anticancer Activity of Substituted Benzofurans

Substituted benzofurans have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, with many derivatives targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[7]

Quantitative Anticancer Activity Data

The anticancer efficacy of various substituted benzofurans has been quantified through in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of a compound in inhibiting cancer cell growth. A selection of reported IC50 values for different benzofuran derivatives against various cancer cell lines is presented in the tables below.

Table 1: Cytotoxicity of Benzofuran Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-methylbenzofuran derivative 16b (with p-methoxy group)A549 (Non-small cell lung cancer)1.48
Staurosporine (Reference Drug)A549 (Non-small cell lung cancer)1.52
Piperazine-based benzofuran 37e A549 (Non-small cell lung cancer)< 10[6]
Piperazine-based benzofuran 37e HeLa (Cervical cancer)< 10[6]
Piperazine-based benzofuran 37e SGC7901 (Gastric carcinoma)< 10[6]
Piperazine-based benzofuran 37e HCT116 (Colorectal carcinoma)< 10[6]
Piperazine-based benzofuran 37e MCF-7 (Breast cancer)< 10[6]
5-Fluorouracil (Reference Drug)Various-[6]
Piperazine-based benzofuran 38 A549 (Non-small cell lung cancer)25.15[6]
Piperazine-based benzofuran 38 K562 (Chronic myelogenous leukemia)29.66[6]

Table 2: VEGFR-2 Inhibitory Activity of Benzofuran Derivatives

Compound/DerivativeVEGFR-2 IC50 (µM)Reference
1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d )0.001[2][8]
Sorafenib (Reference Drug)0.002[2][8]
6-acetyl-4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one (3 )0.002
Benzofuran derivative 8 0.068[4]
Sorafenib (Reference Inhibitor)0.0312[4]
Key Signaling Pathway: VEGFR-2 Inhibition

A significant mechanism through which certain benzofuran derivatives exert their anticancer effects is by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][8] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[2] By blocking the signaling cascade initiated by the binding of VEGF to VEGFR-2 on endothelial cells, these compounds can effectively suppress tumor-induced angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzofuran Substituted Benzofuran Benzofuran->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Inhibition by Substituted Benzofurans.
Experimental Protocols for Anticancer Activity Assessment

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (substituted benzofurans) dissolved in DMSO

  • Kinase-Glo™ Luminescent Kinase Assay Kit (or similar)

  • 96-well white microplates

  • Microplate luminometer

Procedure:

  • Prepare a reaction mixture containing kinase buffer, VEGFR-2 kinase, and the substrate peptide.

  • Add the test compound at various concentrations to the wells of the microplate. Include a positive control (without inhibitor) and a negative control (without kinase).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo™ reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

VEGFR2_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Kinase, Substrate, Buffer) start->prep_reagents add_compounds Add Test Compounds (Substituted Benzofurans) prep_reagents->add_compounds initiate_reaction Initiate Reaction (Add ATP) add_compounds->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Add Kinase-Glo™ Reagent incubate->stop_reaction measure_luminescence Measure Luminescence stop_reaction->measure_luminescence calculate_ic50 Calculate IC50 Value measure_luminescence->calculate_ic50 end End calculate_ic50->end

Workflow for In Vitro VEGFR-2 Kinase Inhibition Assay.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds (substituted benzofurans) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds (substituted benzofurans) dissolved in DMSO

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.

  • After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water to remove the TCA and air dry.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • The absorbance is proportional to the total cellular protein content.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Antimicrobial Activity of Substituted Benzofurans

Substituted benzofurans have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[2][8] Their development is of particular interest in the face of rising antimicrobial resistance.[1]

Quantitative Antimicrobial Activity Data

The antimicrobial potency of benzofuran derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antibacterial Activity of Benzofuran Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 14 (with hydroxyl at C-4)S. aureus0.39[2]
Compound 14 (with hydroxyl at C-4)MRSA0.78[2]
Compounds 15, 16 (with hydroxyl at C-6)Various strains0.78 - 3.12[2]
Benzofuran ketoxime 38 S. aureus0.039[2]

Table 4: Antifungal Activity of Benzofuran Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Compound 3 M. tuberculosis8[2]
Compound 4 M. tuberculosis2[2]
Key Mechanism: DNA Gyrase Inhibition

One of the key mechanisms of antibacterial action for some benzofuran derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[2] By targeting the GyrB subunit of this enzyme, these compounds disrupt essential cellular processes, leading to bacterial cell death.

Experimental Protocols for Antimicrobial Activity Assessment

This method is a standardized procedure for determining the MIC of an antimicrobial agent against bacteria.

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (substituted benzofurans)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well containing the diluted antimicrobial agent with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow start Start prep_dilutions Prepare Serial Dilutions of Benzofuran Compounds start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_dilutions->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 37°C inoculate_plate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

Workflow for Broth Microdilution MIC Assay.

This assay measures the ability of a compound to inhibit the supercoiling activity of M. tuberculosis DNA gyrase.

Materials:

  • M. tuberculosis DNA gyrase

  • Relaxed pBR322 DNA

  • Assay buffer (containing ATP)

  • Test compounds (substituted benzofurans) dissolved in DMSO

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Set up reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.

  • Add M. tuberculosis DNA gyrase to initiate the reaction. Include a positive control (with enzyme, no inhibitor) and a negative control (no enzyme).

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a loading dye containing a protein denaturant (e.g., SDS).

  • Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the test compound.

  • Quantify the band intensities to determine the IC50 value.

Conclusion

Substituted benzofurans represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as both anticancer and antimicrobial agents, coupled with the potential for diverse chemical modifications, makes them an attractive area of focus for medicinal chemists and drug discovery professionals. This guide has provided a comprehensive overview of their biological activities, including quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows. It is anticipated that continued research into the structure-activity relationships and mechanisms of action of substituted benzofurans will lead to the discovery of new and improved drug candidates to address unmet medical needs.

References

Unraveling the Therapeutic Potential of Benzofurans: A Mechanistic Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Mechanisms of Action of 2-(Methoxymethyl)benzofuran and Related Analogs

Introduction:

Potential Mechanisms of Action Based on Structurally Related Benzofuran Derivatives

The biological activity of benzofuran derivatives is largely dictated by the nature and position of substituents on the benzofuran ring system. Based on extensive research into this class of compounds, several key mechanisms of action have been elucidated.

Antimicrotubule Activity

A significant number of benzofuran derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division. These compounds often act as inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin. This binding prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

A notable example is a series of methoxy-substituted 2-(3′,4′,5′-trimethoxybenzoyl) benzo[b]furan derivatives. The presence of a methyl and a methoxy group at the C-3 and C-6 positions of the benzo[b]furan ring, respectively, has been shown to be crucial for potent inhibition of tubulin polymerization and cancer cell growth at nanomolar concentrations.[7]

Signaling Pathway for Antimicrotubule Benzofurans:

G Benzofuran Benzofuran Derivative Tubulin β-Tubulin (Colchicine Site) Benzofuran->Tubulin Binds to Polymerization Tubulin Polymerization Benzofuran->Polymerization Inhibits Microtubules Microtubule Formation Spindle Mitotic Spindle Assembly G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed signaling pathway for antimicrotubule benzofuran derivatives.

Adenosine Receptor Antagonism

Certain methoxy-substituted 2-benzoyl-1-benzofuran derivatives have been identified as antagonists of adenosine A1 and A2A receptors.[8] These receptors are implicated in various physiological processes, and their modulation is a therapeutic strategy for neurodegenerative disorders like Parkinson's and Alzheimer's disease.[3][8] The affinity for these receptors is influenced by the substitution pattern on both the benzofuran and benzoyl rings.

Quantitative Data for Adenosine Receptor Antagonists:

CompoundSubstitution PatternA1 Ki (rat) (µM)A2A Ki (rat) (µM)Reference
3j6,7-dimethoxybenzofuran, 3-methoxybenzoyl6.8800.5161[8]

Experimental Workflow for Receptor Binding Assays:

G Start Start: Prepare Receptor Membranes Incubation Incubate Membranes with Radioligand and Test Compound Start->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Analysis Data Analysis: Calculate Ki values Quantification->Analysis End End: Determine Receptor Affinity Analysis->End

Caption: General workflow for radioligand binding assays.

Antibacterial Activity

Various benzofuran derivatives have demonstrated promising antibacterial properties against a range of Gram-positive and Gram-negative bacteria.[1] The proposed mechanisms of action are diverse and appear to be dependent on the specific chemical structure of the derivative.

  • DNA Gyrase Inhibition: Some substituted benzofurans have been designed as inhibitors of DNA gyrase B, an essential enzyme in bacteria for DNA replication.[1]

  • Cell Wall Synthesis Inhibition: Another proposed mechanism involves the disruption of bacterial cell wall synthesis. For instance, 2-N-Butyl 3-(4-methoxy benzoyl)-benzofuran is suggested to bind to the active methylene group on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains.[9]

Quantitative Data for Antibacterial Benzofurans:

CompoundTarget OrganismMIC (µg/mL)Reference
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro [3,2-e] benzofuranM. tuberculosis H37Rv3.12[1]

Experimental Protocols

To elucidate the mechanism of action of this compound or other novel derivatives, a series of in vitro and in cell-based assays are typically employed.

In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of a compound on the polymerization of tubulin in a cell-free system.

Methodology:

  • Tubulin protein is purified from bovine brain.

  • The purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer containing GTP at 37°C.

  • The polymerization of tubulin into microtubules is monitored over time by measuring the increase in absorbance at 340 nm.

  • Known inhibitors (e.g., colchicine) and enhancers (e.g., paclitaxel) of tubulin polymerization are used as controls.

  • The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is calculated.

Cell-Based Proliferation Assays

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

  • Human cancer cell lines (e.g., HeLa, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

  • The absorbance is measured, and the concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from dose-response curves.

Radioligand Binding Assays for Adenosine Receptors

Objective: To determine the binding affinity of a compound for specific G protein-coupled receptors, such as adenosine A1 and A2A receptors.

Methodology:

  • Cell membranes expressing the receptor of interest are prepared from cell lines or animal tissues.

  • The membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of the test compound.

  • The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The amount of radioactivity retained on the filters, representing the bound radioligand, is quantified by liquid scintillation counting.

  • The inhibition constant (Ki) of the test compound is calculated from the IC50 value of the competition binding curve using the Cheng-Prusoff equation.

Conclusion

The benzofuran nucleus represents a versatile scaffold for the development of novel therapeutic agents with diverse mechanisms of action. While the specific biological targets of this compound remain to be elucidated, the extensive research on related analogs provides a strong foundation for future investigations. The established activities of benzofuran derivatives as antimicrotubule agents, adenosine receptor antagonists, and antibacterial compounds highlight promising avenues for the pharmacological profiling of this compound. The experimental protocols outlined in this guide offer a systematic approach to characterizing its mechanism of action and unlocking its therapeutic potential. Further research into this and other novel benzofuran derivatives is warranted to expand the arsenal of treatments for a wide range of diseases.

References

Preliminary Investigation of 2-(Methoxymethyl)benzofuran: A Technical Guide on Core Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: An exhaustive search of scientific literature and chemical databases for specific data on "2-(Methoxymethyl)benzofuran" did not yield detailed information regarding its synthesis, physical and chemical properties, or biological activity. The compound is mentioned in some patents as part of larger chemical libraries, but specific characterization data is not provided.[1][2]

Therefore, this guide provides a comprehensive overview of the closely related and extensively studied class of 2-substituted benzofurans, with a focus on derivatives that can be synthesized from common starting materials. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the chemistry and biological relevance of the benzofuran core, which is directly applicable to the hypothetical investigation of this compound.

Introduction to the Benzofuran Scaffold

Benzofuran is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a furan ring. This core structure is a common motif in a wide array of natural products and synthetically developed molecules of significant biological and pharmacological importance.[3][4] The versatility of the benzofuran ring system, particularly the reactivity of the 2-position, allows for the introduction of diverse functional groups, leading to a broad spectrum of biological activities. These activities include antimicrobial, antifungal, anti-inflammatory, antitumor, and neuroprotective effects, making benzofuran derivatives a subject of intense interest in medicinal chemistry and drug discovery.[3][4][5]

Synthesis of 2-Substituted Benzofurans

The synthesis of 2-substituted benzofurans can be achieved through various synthetic routes. A common and versatile method involves the reaction of a substituted phenol with an α-haloketone, followed by an intramolecular cyclization. This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzofuran ring.

Below is a generalized experimental protocol for the synthesis of a 2-alkyl-substituted benzofuran, which could be adapted for the synthesis of this compound by using an appropriate α-haloketone.

General Experimental Protocol: Synthesis of 2-Alkylbenzofurans

Objective: To synthesize a 2-alkyl-substituted benzofuran from a substituted phenol and an α-haloketone.

Materials:

  • Substituted phenol (e.g., 2-bromophenol)

  • α-haloketone (e.g., 1-bromo-3-methoxypropan-2-one for the synthesis of a 2-(methoxymethyl) analog)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Palladium catalyst (for certain coupling reactions)

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • O-Alkylation: To a solution of the substituted phenol in a suitable solvent such as acetone or DMF, add potassium carbonate. Stir the mixture at room temperature, and then add the α-haloketone dropwise. The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction: After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Cyclization: The crude intermediate is then subjected to cyclization conditions to form the benzofuran ring. This can be achieved by heating with a dehydrating agent such as polyphosphoric acid or by using a palladium-catalyzed intramolecular cyclization.

  • Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The purified fractions are collected and the solvent is evaporated to yield the 2-substituted benzofuran.

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of 2-Substituted Benzofuran Derivatives

The biological activities of benzofuran derivatives are highly dependent on the nature and position of the substituents on the benzofuran ring. The following table summarizes the reported biological activities of various 2-substituted benzofuran derivatives.

Substituent at 2-Position Biological Activity Reference Compound Example Citation
ArylAnti-Alzheimer's, Cholinesterase Inhibition2-Arylbenzofuran derivatives[4]
AroylAntimicrotubule, Anticancer2-Aroyl benzofuran-based hydroxamic acids[5][6]
Heterocyclic (e.g., Isoxazole)Antibacterial3-(1-benzofuran-2-yl)-5-phenylisoxazoles[3]
AlkoxyAntimicrobialDihydrobenzofuranols from 2-alkoxy substituted benzophenones[7]
Chiral aminesPotential as enzyme inhibitorsα-alkyl-2-benzofuranmethanamines[8]

Visualization of Synthetic Pathways

The following diagram illustrates a general synthetic pathway for the preparation of 2-substituted benzofurans, highlighting the key steps of O-alkylation and cyclization.

Synthesis_Pathway Start Substituted Phenol Intermediate O-Alkylated Intermediate Start->Intermediate K₂CO₃, Solvent (O-Alkylation) Reagent1 α-Haloketone (e.g., Br-CH₂-CO-R) Reagent1->Intermediate Product 2-Substituted Benzofuran Intermediate->Product Acid or Pd Catalyst (Cyclization)

General synthetic pathway to 2-substituted benzofurans.

Conclusion

While specific data for this compound remains elusive, the broader class of 2-substituted benzofurans represents a rich area of chemical and pharmacological research. The synthetic methodologies are well-established and adaptable, allowing for the creation of a wide diversity of derivatives. The consistent reports of significant biological activity across various 2-substituted benzofurans underscore the potential of this scaffold in the development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of novel derivatives, including this compound, is warranted to explore the full therapeutic potential of this versatile heterocyclic system.

References

Characterization of 2-(Methoxymethyl)benzofuran and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-(Methoxymethyl)benzofuran and its analogs, with a focus on their synthesis, spectroscopic properties, and biological activities, particularly as inhibitors of the mTOR signaling pathway. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Synthesis of this compound and Analogs

The synthesis of this compound can be achieved through a two-step process starting from the commercially available salicylaldehyde. The general approach involves the formation of a 2-substituted benzofuran followed by modification of the substituent at the 2-position.

A plausible and common synthetic route involves the preparation of 2-(hydroxymethyl)benzofuran as a key intermediate. This can be synthesized from salicylaldehyde and a suitable three-carbon building block. Subsequent etherification of the hydroxyl group yields the desired this compound. The Williamson ether synthesis is a widely used method for this transformation, employing a base such as sodium hydride to deprotonate the alcohol, followed by reaction with an alkyl halide like methyl iodide.[1][2]

Alternatively, 2-(chloromethyl)benzofuran can be prepared from 2-(hydroxymethyl)benzofuran using a chlorinating agent like thionyl chloride.[3] This chlorinated intermediate can then be reacted with sodium methoxide to yield this compound.[4]

The synthesis of various analogs can be achieved by modifying the starting materials or the reagents used in these synthetic steps. For instance, using different substituted salicylaldehydes or different alkyl halides in the Williamson ether synthesis would lead to a variety of analogs with substitutions on the benzofuran ring or different ether side chains, respectively.

Spectroscopic Characterization

Table 1: Spectroscopic Data for Representative 2-Substituted Benzofuran Analogs

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (m/z)IR (cm-1)Reference
2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine7.42 (d, J=8.8 Hz, 1H), 7.18 (d, J=2.5 Hz, 1H), 6.91 (dd, J=8.8, 2.5 Hz, 1H), 3.86 (s, 3H), 3.31 (m, 4H), 2.91 (s, 3H), 2.90 (s, 3H)156.1, 150.9, 131.9, 128.5, 112.5, 111.9, 102.9, 55.8, 59.8, 44.9, 23.9219 (M+), 58 (base peak)2940, 2830, 1610, 1480, 1220, 1030[1][5]
2-Methylbenzofuran7.55-7.45 (m, 2H), 7.25-7.15 (m, 2H), 6.45 (s, 1H), 2.45 (s, 3H)Not available132 (M+), 131, 103, 77Not available[6]

Biological Activity: Inhibition of the mTOR Signaling Pathway

Several benzofuran derivatives have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth, proliferation, and survival.[7][8][9] The mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for anticancer drug development.

Quantitative Data: Cytotoxicity of Benzofuran Analogs

A study by Salomé et al. (2014) investigated the cytotoxicity of a series of benzofuran derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from this study are summarized below.

Table 2: Cytotoxicity (IC50, µM) of Benzofuran Analogs against Human Cancer Cell Lines

CompoundHCT116 (Colon)HT29 (Colon)U87-MG (Glioblastoma)SQ20B (Head and Neck)Reference
1 701403050[9]
2a 101558[9]
2b 20301015[9]
2c >100>100>100>100[9]
3a 81246[9]
3b 5834[9]

Note: The structures of the numbered compounds can be found in the original publication by Salomé et al., 2014.

Signaling Pathway Diagram

The mTOR protein is a central component of two distinct complexes, mTORC1 and mTORC2, which regulate different downstream cellular processes. Benzofuran derivatives have been shown to inhibit the kinase activity of mTORC1.[9]

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/TSC2 Complex Akt->TSC inhibits Rheb Rheb TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Benzofuran This compound and Analogs Benzofuran->mTORC1 inhibits Protein Synthesis,\nCell Growth Protein Synthesis, Cell Growth S6K1->Protein Synthesis,\nCell Growth eIF4E eIF4E Translation Initiation Translation Initiation eIF4E->Translation Initiation

Caption: mTOR signaling pathway and the inhibitory action of benzofuran analogs.

Experimental Protocols

General Synthesis of 2-Substituted Benzofurans

A general procedure for the synthesis of 2-substituted benzofurans often involves the reaction of a salicylaldehyde derivative with an appropriate reagent to form the furan ring. The following is a representative, though not specific to this compound, experimental workflow.

experimental_workflow Start Start: Salicylaldehyde Derivative Step1 Reaction with α-halo ketone/ester Start->Step1 Intermediate1 Intermediate: Phenoxy ketone/ester Step1->Intermediate1 Step2 Cyclization (e.g., acid or base catalyzed) Intermediate1->Step2 Intermediate2 Intermediate: 2-Substituted Benzofuran Step2->Intermediate2 Step3 Functional Group Transformation (e.g., reduction, etherification) Intermediate2->Step3 Product Final Product: 2-(Alkoxymethyl)benzofuran Analog Step3->Product

Caption: General experimental workflow for the synthesis of 2-substituted benzofurans.

In Vitro mTOR Kinase Assay

The following protocol is a generalized procedure for an in vitro mTOR kinase assay, based on common methodologies, to assess the inhibitory activity of compounds like this compound and its analogs.[1][7][10]

  • Immunoprecipitation of mTORC1:

    • Lyse cultured cancer cells (e.g., HCT116) in a CHAPS-based lysis buffer.

    • Incubate the cell lysate with an anti-Raptor antibody to specifically pull down the mTORC1 complex.

    • Capture the antibody-mTORC1 complex using protein A/G-agarose beads.

    • Wash the immunoprecipitate several times with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 in kinase assay buffer.

    • Add the test compound (e.g., a benzofuran analog) at various concentrations.

    • Initiate the kinase reaction by adding a substrate (e.g., recombinant 4E-BP1) and ATP (containing [γ-32P]ATP for radioactive detection, or for detection by phosphorylation-specific antibodies).

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

  • Detection of Substrate Phosphorylation:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Detect the phosphorylated substrate by autoradiography (for 32P) or by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1).

  • Data Analysis:

    • Quantify the signal intensity of the phosphorylated substrate.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound and its analogs represent a promising class of compounds with potential therapeutic applications, particularly in oncology, due to their ability to inhibit the mTOR signaling pathway. This guide provides a foundational understanding of their synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this chemical scaffold. The detailed experimental protocols and compiled data herein are intended to facilitate these future investigations.

References

The Therapeutic Potential of Benzofuran Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzofuran scaffold, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged structure in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have made it a cornerstone in the development of numerous therapeutic agents. Compounds incorporating the benzofuran nucleus have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][2] This in-depth technical guide provides a comprehensive overview of the therapeutic potential of benzofuran derivatives, focusing on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways, to aid researchers and drug development professionals in this promising field.

Quantitative Biological Activity Data

The therapeutic efficacy of benzofuran derivatives has been quantified across various biological assays. The following tables summarize the inhibitory activities of selected benzofuran compounds against different targets.

Table 1: Anticancer Activity of Benzofuran Derivatives
CompoundCancer Cell LineAssayIC50 (µM)Reference
2-(4-chlorophenyl)-3-((4-(dimethylamino)phenyl)sulfonyl)benzofuranHCT-116 (Colon)MTT0.87[3]
2-(4-methoxyphenyl)-3-((4-(dimethylamino)phenyl)sulfonyl)benzofuranHCT-116 (Colon)MTT1.24[3]
5-bromo-3-methyl-2-(4-(methylsulfonyl)phenyl)benzofuranK562 (Leukemia)MTT5[3]
5-bromo-3-methyl-2-(4-(methylsulfonyl)phenyl)benzofuranHL-60 (Leukemia)MTT0.1[3]
Benzofuran derivative 9 A549 (Lung)MTT48.4[4]
Benzofuran derivative 9 PC9 (Lung)MTT6.6[4]
3-methylbenzofuran derivative 16b A549 (Lung)MTT1.48[4]
Benzofuran derivative 12 SiHa (Cervical)MTT1.10[4]
Benzofuran derivative 12 HeLa (Cervical)MTT1.06[4]
Benzofuran-based oxadiazole 14c HCT116 (Colon)MTT3.27[4]
3-amidobenzofuran derivative 28g MDA-MB-231 (Breast)MTT3.01[4]
3-amidobenzofuran derivative 28g HCT-116 (Colon)MTT5.20[4]
3-amidobenzofuran derivative 28g HT-29 (Colon)MTT9.13[4]
Oxindole-based benzofuran hybrid 22d MCF-7 (Breast)MTT3.41[4]
Oxindole-based benzofuran hybrid 22f MCF-7 (Breast)MTT2.27[4]
Bromovisnagin (4)VariousMTT3.67 x 10⁻¹³ - 7.65 x 10⁻⁷[5]
1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d)VEGFR-2Kinase Assay0.001[5]
Aminobenzofuran-containing proximicin analogue 23(16) U-87 MG (Glioblastoma)Cytotoxicity Assay6.54 µg/mL[6]
Benzofuran-N-aryl piperazine conjugate 7 HeLa (Cervical)Cytotoxicity Assay0.03[6]
Benzofuran-N-aryl piperazine conjugate 7 MCF-7 (Breast)Cytotoxicity Assay12.3[6]
Benzofuran-N-aryl piperazine conjugate 7 SGC-7901 (Gastric)Cytotoxicity Assay6.17[6]
2-benzoyl-3-methyl-6-(2-(morpholin-4-yl)ethoxy)benzofuran derivative 8 MDA-MB-231 (Breast)Cytotoxicity Assay8.36[6]
Table 2: Antimicrobial Activity of Benzofuran Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Benzofuran derivative 1 Salmonella typhimurium12.5[7]
Benzofuran derivative 1 Escherichia coli25[7]
Benzofuran derivative 1 Staphylococcus aureus12.5[7]
Benzofuran derivative 2 Staphylococcus aureus25[7]
Benzofuran derivative 5 Penicillium italicum12.5[7]
Benzofuran derivative 6 Penicillium italicum12.5[7]
Benzofuran derivative 6 Colletotrichum musae12.5-25[7]
Benzofuran ketoxime 38 Staphylococcus aureus0.039[8]
Benzofuran ketoxime derivativesCandida albicans0.625-2.5[8]
Benzofuran-5-ol derivative 20 Various Fungi1.6-12.5[8]
Benzofuran-5-ol derivative 21 Various Fungi1.6-12.5[8]
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
CompoundTarget/AssayIC50 (µM)Reference
Benzofuran derivative 1 NO Production (LPS-stimulated RAW 264.7)17.3[7][9]
Benzofuran derivative 4 NO Production (LPS-stimulated RAW 264.7)16.5[7][9]
2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1)Neutrophil Respiratory Burst (PMA-stimulated)4.15[10]
2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2)Neutrophil Respiratory Burst (PMA-stimulated)5.96[10]
Fluorinated benzofuran derivative 2 PGE2 Formation (LPS-stimulated macrophages)1.92[11]
Fluorinated benzofuran derivative 3 PGE2 Formation (LPS-stimulated macrophages)1.48[11]
Table 4: Anticonvulsant Activity of Benzofuran Derivatives
CompoundSeizure ModelProtection (%)Dose (mg/kg)Reference
Benzofuran derivative 1c scPTZ100300[8]
Flavone derivative 2b scPTZ100300[8]
Benzofuran derivative 5a scPTZ100300[8]
Furochromone derivative 7e scPTZ100300[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of benzofuran compounds.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Materials:

  • 96-well microtiter plates

  • Benzofuran compound stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14][15]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Benzofuran compound stock solution (in a suitable solvent)

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the benzofuran compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and dilute the compound concentration by half.

  • Controls: Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.[16]

Materials:

  • COX-2 inhibitor screening kit (e.g., Cayman Chemical Item No. 760111 or similar)

  • Human recombinant COX-2 enzyme

  • Assay buffer

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Benzofuran compound stock solution (in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL of the benzofuran compound dilution (or DMSO for the control)

    • 10 µL of COX-2 enzyme solution

  • Pre-incubation: Incubate the plate for a few minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate solution to each well, followed by 20 µL of arachidonic acid to initiate the reaction.

  • Absorbance Measurement: Immediately read the absorbance at 590 nm in a kinetic mode for a set period (e.g., 5 minutes).[13]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to identify compounds that inhibit the activity of acetylcholinesterase, an enzyme critical for nerve function.[1][9][10][17]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Tris-HCl buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Benzofuran compound stock solution (in a suitable solvent)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing Tris-HCl buffer, DTNB, and the AChE enzyme solution.

  • Inhibitor Addition: Add a small volume of the benzofuran compound dilution to the reaction mixture. Include a control with the solvent alone.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate, acetylthiocholine iodide, to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which benzofuran compounds exert their therapeutic effects is crucial for rational drug design and optimization.

Anticancer Mechanisms

Benzofuran derivatives have been shown to target various pathways and molecules involved in cancer progression.

  • VEGFR-2 Inhibition: Several benzofuran derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[18][19][20][21] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.

  • Cell Cycle Arrest: Some benzofuran compounds have been observed to induce cell cycle arrest, particularly at the G2/M phase.[2][4] This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). A novel benzofuran lignan derivative was found to cause G2/M arrest in Jurkat T-cells in a p53-dependent manner.[4]

  • Inhibition of the RAS/RAF/MEK/ERK Pathway: The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[22][23][24][25] While direct inhibition of this pathway by benzofuran derivatives is an area of active investigation, some studies suggest that their anticancer effects may be mediated, at least in part, through the modulation of this cascade. For instance, the anti-inflammatory activity of some benzofuran hybrids has been linked to the inhibition of the phosphorylation of key proteins in the MAPK/NF-κB signaling pathways, including ERK. Further research is needed to elucidate the precise molecular targets of benzofuran compounds within this pathway.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (c-Fos, c-Myc, Elk-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes Benzofuran Benzofuran Derivative? Benzofuran->RAF Potential Inhibition? Benzofuran->MEK Benzofuran->ERK

Caption: The RAS/RAF/MEK/ERK signaling pathway and potential points of inhibition by benzofuran derivatives.

Experimental Workflow for Drug Discovery

The discovery and development of novel benzofuran-based therapeutics follow a structured workflow, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow Start Start: Identify Therapeutic Target Library Benzofuran Library Synthesis & Diversity Start->Library HTS High-Throughput Screening (HTS) Library->HTS HitID Hit Identification HTS->HitID HitID->Library Inactive LeadGen Lead Generation & SAR Studies HitID->LeadGen Active Hits LeadOpt Lead Optimization (ADME/Tox) LeadGen->LeadOpt Preclinical Preclinical Studies (In vivo models) LeadOpt->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Clinical Clinical Trials IND->Clinical End End: New Drug Clinical->End

Caption: A generalized workflow for the discovery and development of benzofuran-based therapeutic agents.

Benzofuran and its derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their amenability to chemical modification, makes them attractive candidates for further drug discovery and development efforts. This technical guide has provided a summary of the quantitative biological data, detailed experimental protocols for key assays, and an overview of the known and potential mechanisms of action. By leveraging this information, researchers can accelerate the design and synthesis of novel benzofuran-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of new and effective treatments for a variety of human ailments.

References

Methodological & Application

Application Notes and Protocols for 2-Substituted Benzofurans in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: The Synthetic Utility of 2-Substituted Benzofurans, with a Proposed Application for 2-(Methoxymethyl)benzofuran.

Introduction:

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in natural products and synthetic molecules of significant biological importance.[1][2][3][4] The benzofuran scaffold is a key structural feature in numerous pharmacologically active agents, exhibiting a wide array of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][5][6] Specifically, the functionalization at the 2-position of the benzofuran ring system is a common strategy in the development of novel therapeutic agents and provides a versatile handle for further chemical transformations.[2][3]

While direct literature on the application of this compound is limited, its structural motif suggests significant potential as a building block in organic synthesis. The methoxymethyl group can serve as a stable ether linkage, a potential protecting group, or a precursor for further functionalization. This document provides an overview of the synthesis and applications of 2-substituted benzofurans, proposes a synthetic route to this compound, and details generalized experimental protocols relevant to this class of compounds.

I. Synthetic Strategies for 2-Substituted Benzofurans

A variety of synthetic methodologies have been developed for the construction of the 2-substituted benzofuran core. Common starting materials include salicylaldehydes, phenols, and their derivatives.[7][8] Palladium-catalyzed reactions have emerged as a particularly powerful tool for the synthesis of these compounds, offering high efficiency and functional group tolerance.[9][10][11]

Common Synthetic Approaches:

  • From Salicylaldehydes: A classical and versatile method involves the reaction of salicylaldehydes with various reagents. For instance, condensation with α-haloketones followed by intramolecular cyclization is a widely used strategy.[7] Another approach involves the reaction of salicylaldehyde p-tosylhydrazones with calcium carbide in the presence of a copper catalyst to yield 2-methylbenzofurans.[12]

  • Palladium-Catalyzed Cyclizations: Palladium catalysts are extensively used for the synthesis of 2-substituted benzofurans.[9][10][11] One common strategy is the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization.[10] Another powerful method is the palladium-catalyzed intramolecular cyclization of o-alkynylphenols.[13]

  • Intramolecular Cyclization of o-Alkynylphenols: This method provides a direct route to 2-substituted benzofurans. The reaction can be catalyzed by various transition metals, including palladium and copper.[13]

  • From o-Hydroxyarylacetonitriles: A tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates, catalyzed by palladium, provides an efficient route to 2-arylbenzofurans.[13]

Proposed Synthesis of this compound

Based on established methodologies for 2-substituted benzofurans, a plausible synthetic route to this compound is proposed starting from salicylaldehyde.

Reaction Scheme:

G cluster_0 Proposed Synthesis of this compound Salicylaldehyde Salicylaldehyde Intermediate o-(3-methoxyprop-1-yn-1-yl)phenol Salicylaldehyde->Intermediate 1. Base (e.g., K2CO3) 2. CuI, PdCl2(PPh3)2 Propargyl_methyl_ether Propargyl methyl ether Propargyl_methyl_ether->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (e.g., heat or catalyst)

Caption: Proposed synthetic pathway to this compound.

This proposed synthesis involves the Sonogashira coupling of a protected salicylaldehyde (or direct coupling followed by cyclization) with propargyl methyl ether. The resulting o-alkynylphenol intermediate would then undergo an intramolecular cyclization to afford the desired this compound.

II. Applications of 2-Substituted Benzofurans in Organic Synthesis

The 2-position of the benzofuran ring is a key site for derivatization, enabling the synthesis of a wide range of complex molecules.

  • Building Blocks for Bioactive Molecules: 2-Arylbenzofurans have been investigated as potential agents for Alzheimer's disease, exhibiting inhibitory activity against cholinesterase and β-secretase.[5] Various 2-substituted benzofuran derivatives have shown promising anticancer, antibacterial, and antifungal activities.[3][6]

  • Precursors for Further Functionalization: The substituent at the 2-position can be readily modified. For example, a 2-acetylbenzofuran can be a precursor to various heterocyclic systems through condensation reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-H bond at the 2-position of the benzofuran ring can be a site for direct functionalization using palladium catalysis, allowing for the introduction of various aryl and alkyl groups.

III. Quantitative Data

The yields of 2-substituted benzofurans can vary significantly depending on the chosen synthetic route and the nature of the substituents. The following table summarizes representative yields from the literature.

Starting Material(s)Reagents and Conditions2-SubstituentYield (%)Reference
Salicylaldehyde p-tosylhydrazone, Calcium carbideCuCl, tBuOK, DMFMethylGood[12]
o-Iodophenol, Terminal alkynePd catalyst (Sonogashira coupling)Aryl, AlkylGood to Excellent[10]
2-Hydroxyarylacetonitrile, Sodium sulfinatePd catalystArylModerate to Excellent[13]
Benzofuran-2-ylmethyl acetate, Various nucleophilesPd2(dba)3/dppf or [Pd(η3-C3H5)Cl]2/XPhosAminomethyl, Aryloxymethyl, etc.High to Excellent[9][11]
2-(1-Hydroxyprop-2-ynyl)phenolsPdX2, base, then H2SO4Hydroxymethyl65-90[14]

IV. Experimental Protocols

The following is a generalized protocol for the palladium-catalyzed synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne, based on the principles of the Sonogashira coupling followed by intramolecular cyclization.

Materials:

  • o-Iodophenol derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or potassium carbonate)

  • Anhydrous solvent (e.g., DMF or toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the o-iodophenol (1.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

  • Add the anhydrous solvent, followed by the base (2.0-3.0 eq.).

  • To the stirring mixture, add the terminal alkyne (1.1-1.5 eq.) dropwise at room temperature.

  • The reaction mixture is then heated to a temperature ranging from 60 to 100 °C, depending on the specific substrates.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted benzofuran.

V. Logical Workflow for the Synthesis of 2-Substituted Benzofurans

The following diagram illustrates a generalized workflow for the synthesis of 2-substituted benzofurans, highlighting key starting materials and reaction types.

G Start Starting Materials Salicylaldehyde Salicylaldehyde Start->Salicylaldehyde o_Halophenol o-Halophenol Start->o_Halophenol o_Alkynylphenol o-Alkynylphenol Start->o_Alkynylphenol Condensation Condensation/ Cyclization Salicylaldehyde->Condensation Pd_Coupling Palladium-Catalyzed Cross-Coupling o_Halophenol->Pd_Coupling Intramolecular_Cyclization Intramolecular Cyclization o_Alkynylphenol->Intramolecular_Cyclization Reaction_Type Key Reaction Types Product 2-Substituted Benzofuran Condensation->Product Pd_Coupling->Product Intramolecular_Cyclization->Product

Caption: General workflow for synthesizing 2-substituted benzofurans.

References

Applications of 2-(Methoxymethyl)benzofuran in Medicinal Chemistry: A Field in Need of Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite the significant and diverse biological activities demonstrated by the broader class of benzofuran derivatives, a comprehensive review of the scientific literature reveals a notable absence of specific research on the medicinal chemistry applications of 2-(Methoxymethyl)benzofuran. While the benzofuran scaffold is a well-established "privileged structure" in drug discovery, the potential therapeutic applications of this particular derivative remain largely uncharted territory.

Benzofuran and its derivatives are a major focus in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The versatility of the benzofuran nucleus allows for structural modifications that can modulate its biological effects, making it a valuable template for the design of novel therapeutic agents. However, the specific contribution of a methoxymethyl group at the 2-position of the benzofuran ring system has not been detailed in the available scientific literature.

This document aims to provide a foundational understanding of the potential of benzofuran derivatives by summarizing the known applications of structurally related compounds. This information can serve as a guide for researchers and drug development professionals interested in exploring the therapeutic promise of this compound.

Potential Therapeutic Areas for Investigation

Based on the activities of other 2-substituted benzofurans, promising areas for the investigation of this compound include:

  • Oncology: Many benzofuran derivatives exhibit potent anticancer activity. For instance, 2-aroylbenzofurans have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making them of interest as potential antimitotic agents.

  • Infectious Diseases: The benzofuran scaffold is present in numerous compounds with significant antibacterial and antifungal properties.

  • Inflammatory Disorders: Various benzofuran derivatives have demonstrated anti-inflammatory effects, suggesting their potential in treating a range of inflammatory conditions.

  • Neurodegenerative Diseases: Certain benzofuran derivatives have been explored for their neuroprotective effects and their ability to modulate targets relevant to diseases such as Alzheimer's and Parkinson's.

Quantitative Data from Structurally Related Benzofuran Derivatives

To provide a framework for potential activity, the following table summarizes quantitative data from studies on various 2-substituted benzofuran derivatives. It is crucial to note that these data are not directly transferable to this compound but can offer insights into the potential potency of this class of compounds.

Compound ClassTarget/AssayIC50 / ActivityReference CompoundCell Line(s)
2-AroylbenzofuransTubulin Polymerization InhibitionNanomolar rangeCombretastatin A-4Various cancer cell lines
2-ArylbenzofuransMonoamine Oxidase B (MAO-B) InhibitionIC50 = 0.024 µM--
2-ArylbenzofuransMonoamine Oxidase A (MAO-A) InhibitionIC50 = 0.168 µM--
2-Alkyl-5-bromo-7-methoxybenzofuransGeneral CytotoxicityVaries with alkyl chain--

Experimental Protocols: A General Framework

While specific protocols for this compound are unavailable, the following methodologies are commonly employed in the evaluation of novel benzofuran derivatives and could be adapted for its study.

General Synthesis of 2-Substituted Benzofurans

A common route for the synthesis of 2-substituted benzofurans involves the reaction of a substituted salicylaldehyde with an appropriate α-haloketone or α-haloester, followed by cyclization. For this compound, a plausible synthetic route could involve the reaction of salicylaldehyde with a methoxymethyl-containing reagent.

G Salicylaldehyde Salicylaldehyde Intermediate Intermediate Salicylaldehyde->Intermediate Reagent Methoxymethylating Reagent Reagent->Intermediate Product This compound Intermediate->Product Cyclization

Figure 1. A simplified potential synthetic workflow for this compound.

In Vitro Anticancer Assay: MTT Proliferation Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G start Seed Cells in 96-well Plate treat Treat with this compound (Varying Concentrations) start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add Solubilizing Agent (DMSO) incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

Figure 2. Experimental workflow for an MTT proliferation assay.

Signaling Pathways of Related Benzofuran Derivatives

The mechanisms of action of benzofuran derivatives often involve the modulation of key cellular signaling pathways. For example, some anticancer benzofurans that inhibit tubulin polymerization ultimately lead to the activation of apoptotic pathways.

G Benzofuran Derivative Benzofuran Derivative Tubulin Polymerization Tubulin Polymerization Benzofuran Derivative->Tubulin Polymerization Inhibits Microtubule Disruption Microtubule Disruption Tubulin Polymerization->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces

Figure 3. A simplified signaling pathway for tubulin-inhibiting benzofuran derivatives.

Future Directions

The lack of specific data on this compound highlights a significant opportunity for research in medicinal chemistry. Future studies should focus on:

  • Efficient Synthesis: Developing a robust and scalable synthetic route for this compound and its analogs.

  • Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes.

  • Mechanism of Action Studies: If promising activity is identified, elucidating the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to optimize potency and selectivity.

Application Notes and Protocols: 2-(Methoxymethyl)benzofuran as a Versatile Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(methoxymethyl)benzofuran as a strategic precursor in the synthesis of medicinally important compounds. While direct utilization of this compound is less commonly documented, its close structural relationship with 2-(hydroxymethyl)benzofuran and 2-(chloromethyl)benzofuran positions it as a valuable starting material. The conversion of the methoxymethyl group to a more reactive hydroxymethyl or halomethyl functionality unlocks a variety of synthetic pathways to construct complex pharmaceutical agents.

This document details the synthesis of a key intermediate, 2-(piperazin-1-ylmethyl)benzofuran, and provides insights into its application in the development of compounds targeting the central nervous system.

Key Intermediate Synthesis: 2-(Piperazin-1-ylmethyl)benzofuran

The synthesis of 2-(piperazin-1-ylmethyl)benzofuran is a critical step in the development of various pharmaceutical candidates, including analogs of the antidepressant Vilazodone and other CNS-active agents. The general strategy involves the conversion of this compound to a more reactive intermediate, followed by nucleophilic substitution with piperazine.

Experimental Workflow

The overall synthetic strategy can be visualized as a two-step process, starting with the demethylation of this compound to yield 2-(hydroxymethyl)benzofuran. This intermediate is then activated, typically by conversion to 2-(chloromethyl)benzofuran, which readily undergoes nucleophilic substitution with piperazine.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Nucleophilic Substitution This compound This compound 2-(Hydroxymethyl)benzofuran 2-(Hydroxymethyl)benzofuran This compound->2-(Hydroxymethyl)benzofuran  Demethylation (e.g., BBr3) 2-(Chloromethyl)benzofuran 2-(Chloromethyl)benzofuran 2-(Hydroxymethyl)benzofuran->2-(Chloromethyl)benzofuran  Chlorination (e.g., SOCl2) 2-(Piperazin-1-ylmethyl)benzofuran 2-(Piperazin-1-ylmethyl)benzofuran 2-(Chloromethyl)benzofuran->2-(Piperazin-1-ylmethyl)benzofuran  Alkylation Piperazine Piperazine Piperazine->2-(Piperazin-1-ylmethyl)benzofuran

Synthetic pathway from this compound.
Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the key synthetic steps.

StepReactantsReagents & ConditionsProductYield (%)Reference
Chlorination 2-(Hydroxymethyl)benzofuran, Thionyl chlorideAnhydrous Chloroform, Reflux, 3.5 h2-(Chloromethyl)benzofuranHigh[1]
N-Alkylation 2-(Chloromethyl)benzofuran, PiperazineBase (e.g., K2CO3), Solvent (e.g., DMF), Heat2-(Piperazin-1-ylmethyl)benzofuranGood
Example Radiolabeling Alkylation N-((benzofuran-2-yl)methyl)-N'-(4'-hydroxybenzyl)piperazine, [11C]CH3ITetra-n-butylammonium hydroxide, RT then 80°C1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine84 (chemical), 22 (radiochemical)[2]

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)benzofuran from 2-(Hydroxymethyl)benzofuran[1]

Materials:

  • 2-(Hydroxymethyl)benzofuran

  • Thionyl chloride (SOCl₂)

  • Anhydrous chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked flask, dissolve 2-(hydroxymethyl)benzofuran (1.0 eq) in anhydrous chloroform.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the solution.

  • Gently heat the reaction mixture to reflux and maintain for 3.5 hours.

  • After cooling, pour the reaction mixture into water and dilute with dichloromethane.

  • Separate the organic phase, wash with water until neutral, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-(chloromethyl)benzofuran.

Protocol 2: Synthesis of 2-(Piperazin-1-ylmethyl)benzofuran

Materials:

  • 2-(Chloromethyl)benzofuran

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 2-(chloromethyl)benzofuran (1.0 eq) in DMF, add piperazine (2.0 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 60-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(piperazin-1-ylmethyl)benzofuran.

Application in Pharmaceutical Synthesis: Vilazodone

Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT₁ₐ receptor.[3][4] The benzofuran-piperazine scaffold is a core component of its structure. The synthesis of Vilazodone involves coupling a substituted benzofuran-piperazine intermediate with a functionalized indole moiety.[3]

Signaling Pathway of Vilazodone

Vilazodone's dual mechanism of action is believed to contribute to its efficacy and potentially a more favorable side-effect profile.[4] It blocks the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft, and it also directly stimulates presynaptic and postsynaptic 5-HT₁ₐ receptors.[3][4]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release SERT SERT HT1A_auto 5-HT1A Autoreceptor Serotonin_synapse->SERT Reuptake Serotonin_synapse->HT1A_auto Binds HT1A_post Postsynaptic 5-HT1A Receptor Serotonin_synapse->HT1A_post Binds Signal_transduction Signal Transduction (Therapeutic Effect) HT1A_post->Signal_transduction Activates Vilazodone Vilazodone Vilazodone->SERT Inhibits Vilazodone->HT1A_auto Partial Agonist Vilazodone->HT1A_post Partial Agonist

Mechanism of action of Vilazodone.

Conclusion

This compound, through its conversion to more reactive intermediates like 2-(chloromethyl)benzofuran, serves as a valuable and versatile precursor for the synthesis of a variety of pharmaceutical compounds. The ability to readily introduce a piperazine moiety at the 2-position of the benzofuran ring opens avenues for the development of novel drugs targeting the central nervous system and other therapeutic areas. The protocols and data presented herein provide a solid foundation for researchers engaged in the design and synthesis of new benzofuran-based therapeutics.

References

Application Notes and Protocols for the Functionalization of the Benzofuran Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and effective techniques for the functionalization of the benzofuran ring, a key scaffold in many biologically active compounds and approved drugs.[1][2][3][4] The protocols outlined below are intended to serve as a practical guide for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction to Benzofuran Functionalization

The benzofuran core is a versatile heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][5] The ability to selectively introduce functional groups at various positions on the benzofuran ring is crucial for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The most common sites for functionalization are the C2 and C3 positions of the furan ring, due to their higher reactivity.[6]

This document details several key synthetic strategies for benzofuran functionalization, including:

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings are powerful methods for forming carbon-carbon bonds at halogenated positions of the benzofuran ring.

  • C-H Functionalization: Direct functionalization of C-H bonds offers an atom-economical approach to introduce aryl, alkyl, and acyl groups, primarily at the C2 position.

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is a reliable method for introducing acyl groups, although regioselectivity can be a challenge.[7][8]

Section 1: C2-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of 2-arylbenzofurans from 2-halobenzofurans and arylboronic acids.[9][10] This reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the synthesis of novel benzofuran derivatives containing a biaryl moiety.[9]

Materials:

  • 2-(4-Bromophenyl)benzofuran

  • Arylboronic acid

  • Palladium(II) catalyst (e.g., Pd(OAc)2, PdCl2(dppf))

  • Potassium carbonate (K2CO3)

  • Ethanol (EtOH)

  • Water (H2O)

  • Dichloromethane (CH2Cl2)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-(4-bromophenyl)benzofuran (0.05 mmol, 1.0 equiv), the desired arylboronic acid (0.08 mmol, 1.6 equiv), potassium carbonate (0.1 mmol, 2.0 equiv), and the palladium(II) catalyst (0.0015 mmol, 0.03 equiv) in a mixture of ethanol and water (1:1 v/v, 6 mL).[9]

  • Stir the resulting suspension at 80 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add brine (10 mL) to the mixture and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by thin-layer chromatography to obtain the desired 2-arylbenzo[b]furan derivative.[9]

Data Presentation: Substrate Scope of Suzuki-Miyaura Coupling
EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid2-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)benzofuran85
24-Methylphenylboronic acid2-(4'-(methyl)-[1,1'-biphenyl]-4-yl)benzofuran82
34-Fluorophenylboronic acid2-(4'-(fluoro)-[1,1'-biphenyl]-4-yl)benzofuran78
43-Nitrophenylboronic acid2-(3'-(nitro)-[1,1'-biphenyl]-4-yl)benzofuran75
5Naphthalene-2-boronic acid2-(4-(naphthalen-2-yl)phenyl)benzofuran88

Yields are based on the general procedure described above and are representative of typical outcomes.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine Reactants: - 2-Halobenzofuran - Arylboronic acid - Pd Catalyst - Base (K2CO3) - Solvent (EtOH/H2O) start->reagents heat Heat to 80°C (4 hours) reagents->heat cool Cool to RT heat->cool quench Quench with Brine cool->quench extract Extract with CH2Cl2 quench->extract dry Dry & Concentrate extract->dry purify Purify by TLC dry->purify end End (2-Arylbenzofuran) purify->end

Caption: Workflow for C2-Arylation via Suzuki-Miyaura Coupling.

Section 2: Synthesis of 2,3-Disubstituted Benzofurans via Sonogashira Coupling and Cyclization

A powerful one-pot, three-component synthesis of 2,3-disubstituted benzofurans can be achieved through a Sonogashira coupling of a 2-iodophenol with a terminal alkyne, followed by a palladium-catalyzed cyclization with an aryl iodide.[2][11] Microwave irradiation can significantly shorten reaction times and improve yields.[2][11]

Experimental Protocol: One-Pot Sonogashira Coupling and Cyclization

This protocol is adapted from a microwave-assisted synthesis of 2,3-disubstituted benzofurans.[11]

Materials:

  • 2-Iodophenol

  • Terminal alkyne

  • Aryl iodide

  • Pd(PPh3)4

  • CuI

  • Triethylamine (Et3N)

  • Acetonitrile (MeCN)

  • Microwave reactor

Procedure:

  • To a microwave vial, add the 2-iodophenol (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh3)4 (0.05 equiv), and CuI (0.1 equiv) in a mixture of Et3N and MeCN.

  • Seal the vial and heat in a microwave reactor at 60 °C for 15 minutes.

  • Cool the vial and add the aryl iodide (1.2 equiv) and additional Pd(PPh3)4 (0.05 equiv).

  • Reseal the vial and heat in the microwave reactor at 80 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Substrate Scope for Sonogashira Coupling/Cyclization
Entry2-IodophenolTerminal AlkyneAryl IodideProductYield (%)
12-IodophenolPhenylacetylene4-Iodoanisole2-Phenyl-3-(4-methoxyphenyl)benzofuran85
24-Methoxy-2-iodophenolPhenylacetyleneIodobenzene5-Methoxy-2,3-diphenylbenzofuran91
32-Iodophenol1-Hexyne4-Iodotoluene2-Butyl-3-(p-tolyl)benzofuran78
45-Bromo-2-iodophenolPhenylacetyleneIodobenzene6-Bromo-2,3-diphenylbenzofuran82
52-Iodophenol(Trimethylsilyl)acetylene4-Iodoanisole2-(Trimethylsilyl)-3-(4-methoxyphenyl)benzofuran75

Yields are based on the microwave-assisted protocol and represent typical outcomes for this transformation.[2][11]

Experimental Workflow: Sonogashira Coupling and Cyclization

Sonogashira_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Cyclization cluster_workup Work-up & Purification start Start reagents1 Combine: - 2-Iodophenol - Terminal Alkyne - Pd(PPh3)4, CuI - Et3N/MeCN start->reagents1 microwave1 Microwave 60°C, 15 min reagents1->microwave1 reagents2 Add: - Aryl Iodide - Pd(PPh3)4 microwave1->reagents2 microwave2 Microwave 80°C, 30 min reagents2->microwave2 workup Aqueous Work-up microwave2->workup purify Column Chromatography workup->purify end End (2,3-Disubstituted Benzofuran) purify->end mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_output Cellular Response PI3K PI3K Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt activates (feedback loop) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 inhibit Benzofuran->mTORC2 inhibit Alzheimer_Pathway cluster_Abeta Amyloid-β Aggregation cluster_AChE Cholinesterase Activity APP Amyloid Precursor Protein (APP) Abeta_Monomer Aβ Monomers APP->Abeta_Monomer cleavage Abeta_Oligomer Aβ Oligomers Abeta_Monomer->Abeta_Oligomer aggregation Abeta_Fibril Aβ Fibrils (Plaques) Abeta_Oligomer->Abeta_Fibril aggregation ACh Acetylcholine Choline Choline + Acetate ACh->Choline hydrolysis AChE AChE / BuChE AChE->Choline Benzofuran Benzofuran Derivatives Benzofuran->Abeta_Oligomer inhibit aggregation Benzofuran->AChE inhibit

References

Application Notes & Protocols for the Quantification of 2-(Methoxymethyl)benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)benzofuran is a substituted benzofuran derivative. Benzofurans are a class of heterocyclic compounds with various biological activities, and their accurate quantification is often crucial in pharmaceutical research and development, as well as in environmental analysis. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices. The methodologies described are based on common analytical techniques employed for similar benzofuran derivatives and serve as a comprehensive guide for method development and validation.

Analytical Methods Overview

The primary analytical techniques for the quantification of benzofuran derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for the analysis of a wide range of organic molecules. When coupled with a UV or a mass spectrometry detector (LC-MS), it provides high sensitivity and selectivity. Reversed-phase HPLC is the most common mode used for the separation of benzofuran derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and definitive identification based on mass spectra.[1][2][3] For non-volatile compounds, derivatization may be necessary to increase their volatility.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of benzofuran derivatives using HPLC and GC-MS. These values should be considered as representative, and specific performance characteristics must be experimentally determined during the validation of a method for this compound.

ParameterHPLC-UVHPLC-MS/MSGC-MS
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 1 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL0.05 - 5 ng/mL0.5 - 20 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%80 - 120%
Precision (% RSD) < 15%< 10%< 20%

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a general procedure for the quantification of this compound using HPLC with UV detection.

1. Principle:

The sample containing this compound is injected into an HPLC system. The compound is separated from other matrix components on a reversed-phase column and detected by its UV absorbance at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared with known standards.

2. Apparatus and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Syringe filters (0.45 µm).

  • Autosampler vials.

  • Analytical balance.

  • Volumetric flasks and pipettes.

3. Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

  • This compound analytical standard.

4. Sample Preparation:

  • Solid Samples: Accurately weigh a known amount of the homogenized sample. Extract the analyte with a suitable solvent (e.g., methanol or acetonitrile) using sonication or vortexing. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

  • Liquid Samples: Dilute the liquid sample with the mobile phase or an appropriate solvent. Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

5. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting condition of 60:40 (Acetonitrile:Water) with a linear gradient to 90:10 over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by acquiring a UV spectrum of this compound (a common wavelength for benzofurans is around 280 nm).

6. Calibration:

Prepare a series of calibration standards by diluting the this compound analytical standard in the mobile phase. The concentration range should encompass the expected concentration of the analyte in the samples. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

7. Data Analysis:

Inject the prepared samples. Identify the this compound peak based on its retention time. Calculate the concentration of the analyte in the samples by interpolating the peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC-UV analysis workflow for this compound.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound using GC-MS.

1. Principle:

The analyte is extracted from the sample matrix and injected into a gas chromatograph. In the GC, the compound is volatilized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of a specific ion is used for quantification.

2. Apparatus and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Autosampler vials with inserts.

  • Syringes.

  • Analytical balance.

  • Volumetric flasks and pipettes.

3. Reagents:

  • Helium (carrier gas, 99.999% purity).

  • Dichloromethane or Ethyl Acetate (GC grade).

  • This compound analytical standard.

  • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).

4. Sample Preparation:

  • Liquid-Liquid Extraction (LLE): For aqueous samples, perform a liquid-liquid extraction with a non-polar solvent like dichloromethane or ethyl acetate. Concentrate the organic extract to a small volume under a gentle stream of nitrogen.

  • Solid Phase Extraction (SPE): For complex matrices, SPE can be used for sample clean-up and concentration.[4] Choose a sorbent that retains the analyte of interest. Elute the analyte with a suitable solvent and concentrate the eluate.

5. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or Split.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis. Select characteristic ions of this compound for SIM mode.

6. Calibration:

Prepare a series of calibration standards containing this compound and a fixed concentration of the internal standard. Analyze the standards and create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

7. Data Analysis:

Analyze the prepared samples. Identify the this compound peak by its retention time and the presence of the selected ions. Quantify the analyte using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction LLE or SPE Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Capillary Column Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Spectrometry Ionization->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification MassSpectrum->Quantification

GC-MS analysis workflow for this compound.

Method Validation

Once a suitable method has been developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in selecting an appropriate analytical method for the quantification of this compound based on sample characteristics and desired sensitivity.

Method_Selection Analyte This compound Volatility Is the analyte volatile? Analyte->Volatility GCMS GC-MS Volatility->GCMS Yes HPLC HPLC Volatility->HPLC No Concentration Expected Concentration? HPLC_UV HPLC-UV Concentration->HPLC_UV High HPLC_MS HPLC-MS Concentration->HPLC_MS Low Matrix Complex Matrix? Matrix->GCMS Yes (with SPE) Matrix->GCMS No GCMS->Matrix HPLC->Concentration

Decision tree for analytical method selection.

References

Application Notes and Protocols: 2-(Methoxymethyl)benzofuran in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3] While the primary focus of research on benzofuran-containing molecules has been in drug discovery, the benzofuran moiety also holds potential for applications in materials science, particularly in the development of novel polymers and organic electronic materials. The rigid, planar structure of the benzofuran ring can impart desirable thermal and electronic properties to macromolecular systems. This document explores the potential practical applications of 2-(Methoxymethyl)benzofuran in materials science, providing hypothetical application notes and generalized experimental protocols based on the known chemistry of benzofuran and related heterocyclic compounds.

Note on Current Research: Extensive literature searches have revealed a notable lack of specific, documented applications of this compound in materials science. The majority of research on this and similar benzofuran derivatives is centered on their synthesis and biological evaluation.[1][2][4] Therefore, the following application notes and protocols are presented as a prospective guide for researchers interested in exploring the potential of this molecule in materials development, based on established principles of polymer chemistry and materials science.

Hypothetical Application: Monomer for Polymer Synthesis

This compound can be envisioned as a monomer for the synthesis of novel polymers. The methoxymethyl group at the 2-position could potentially serve as a reactive site for polymerization or as a functional group to tune the properties of the resulting polymer. For instance, the ether linkage might be a point of cleavage under certain conditions, or the entire substituted benzofuran unit could be incorporated into a polymer backbone to enhance thermal stability and introduce specific electronic characteristics.

Potential Polymerization Pathways

One hypothetical approach to utilizing this compound in polymer synthesis is through a condensation reaction. If the methoxymethyl group can be converted to a more reactive species, such as a hydroxymethyl or halomethyl group, it could participate in polycondensation reactions with suitable comonomers.

Experimental Protocols

The following protocols are generalized procedures that could be adapted for the synthesis and characterization of polymers from a hypothetical benzofuran-based monomer like this compound.

Protocol 1: Hypothetical Synthesis of a Benzofuran-Containing Polyester

This protocol describes a hypothetical two-step process where this compound is first functionalized to 2-(hydroxymethyl)benzofuran, which then acts as a diol monomer in a polycondensation reaction with a dicarboxylic acid to form a polyester.

Step 1: Conversion of this compound to 2-(Hydroxymethyl)benzofuran

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as dichloromethane.

  • Reagent Addition: Add a demethylating agent (e.g., boron tribromide) dropwise to the solution at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture with a suitable reagent (e.g., methanol, followed by water). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 2-(hydroxymethyl)benzofuran.

Step 2: Polycondensation of 2-(Hydroxymethyl)benzofuran with a Diacid

  • Monomer Preparation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine equimolar amounts of the synthesized 2-(hydroxymethyl)benzofuran and a dicarboxylic acid (e.g., terephthalic acid).

  • Catalyst Addition: Add a suitable polycondensation catalyst (e.g., antimony trioxide).

  • Polymerization: Heat the mixture under a nitrogen atmosphere to a temperature sufficient to melt the monomers and initiate the reaction. Gradually increase the temperature and apply a vacuum to remove the condensation byproduct (water).

  • Isolation: Once the desired viscosity is achieved, cool the polymer to room temperature. Dissolve the polymer in a suitable solvent and precipitate it in a non-solvent to purify it.

  • Drying: Dry the resulting polymer under vacuum.

Data Presentation: Hypothetical Polymer Properties

The following table summarizes hypothetical quantitative data for a polymer synthesized from a 2-(substituted)benzofuran monomer.

PropertyHypothetical ValueUnits
Number Average Molecular Weight (Mn)25,000 g/mol
Polydispersity Index (PDI)2.1-
Glass Transition Temperature (Tg)150°C
Decomposition Temperature (Td)350°C

Visualizations

Experimental Workflow for Hypothetical Polymer Synthesis

experimental_workflow cluster_step1 Step 1: Monomer Functionalization cluster_step2 Step 2: Polycondensation A This compound B Demethylation A->B BBr3 C Purification B->C D 2-(Hydroxymethyl)benzofuran C->D E 2-(Hydroxymethyl)benzofuran + Diacid F Polymerization E->F Catalyst, Heat, Vacuum G Isolation & Purification F->G H Benzofuran-Containing Polyester G->H

Caption: Hypothetical workflow for the synthesis of a polyester from this compound.

Logical Relationship of Benzofuran in Materials

logical_relationship A Benzofuran Core Structure B Rigidity & Planarity A->B C Electronic Properties A->C D Enhanced Thermal Stability B->D F Organic Electronics Applications C->F E Novel Polymer Properties D->E

Caption: Properties of benzofuran contributing to materials science applications.

References

Application Notes and Protocols for the Scalable Synthesis of 2-(Methoxymethyl)benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Methoxymethyl)benzofuran is a key structural motif found in numerous biologically active compounds and serves as a valuable building block in medicinal chemistry and materials science. The development of robust and scalable synthetic protocols for this compound is of significant interest for researchers in academic and industrial settings. These application notes provide detailed methodologies for the multi-gram synthesis of this compound, focusing on a reliable and scalable two-step, one-pot procedure commencing from readily available starting materials. The protocols are designed to be straightforward and reproducible, facilitating their implementation in a standard laboratory setting.

Overview of the Synthetic Strategy

The recommended scalable synthesis of this compound proceeds through a sequential Sonogashira coupling and intramolecular cyclization. This strategy offers high efficiency and good functional group tolerance.

The overall transformation is depicted in the workflow diagram below:

G cluster_0 One-Pot Synthesis A o-Iodophenol C Sonogashira Coupling A->C B 3-Methoxy-1-propyne B->C D 2-(3-Methoxy-1-propyn-1-yl)phenol (Intermediate) C->D Pd/Cu catalysis E Intramolecular Cyclization D->E Base-mediated F This compound (Final Product) E->F

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: One-Pot Sonogashira Coupling and Cyclization for the Synthesis of this compound

This protocol details a one-pot procedure for the synthesis of this compound from o-iodophenol and 3-methoxy-1-propyne. This method is advantageous for its operational simplicity and reduced workup procedures, making it amenable to scale-up.

Materials:

  • o-Iodophenol

  • 3-Methoxy-1-propyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup:

    • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add o-iodophenol (1.0 eq), palladium(II) acetate (0.02 eq), copper(I) iodide (0.04 eq), and triphenylphosphine (0.08 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous N,N-dimethylformamide (DMF) and toluene (4:1 v/v) to dissolve the solids.

  • Sonogashira Coupling:

    • To the stirred solution, add potassium carbonate (2.5 eq) followed by the slow addition of 3-methoxy-1-propyne (1.2 eq).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the o-iodophenol is consumed.

  • Intramolecular Cyclization:

    • Once the Sonogashira coupling is complete, increase the reaction temperature to 120 °C and stir for an additional 12-16 hours to facilitate the intramolecular cyclization. Monitor the formation of the benzofuran product by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous ammonium chloride (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on the provided protocol.

ParameterValue
Reactants
o-Iodophenol1.0 eq
3-Methoxy-1-propyne1.2 eq
Catalysts & Reagents
Pd(OAc)₂0.02 eq
CuI0.04 eq
PPh₃0.08 eq
K₂CO₃2.5 eq
Reaction Conditions
SolventDMF/Toluene (4:1)
Coupling Temperature80 °C
Coupling Time4-6 h
Cyclization Temperature120 °C
Cyclization Time12-16 h
Outcome
Expected Yield 75-85%
Purity >98% (after column)

Reaction Mechanism

The synthesis proceeds through a well-established reaction cascade.

G cluster_0 Sonogashira Catalytic Cycle cluster_1 Intramolecular Cyclization Pd0 Pd(0)L₂ Pd_I Oxidative Addition Pd0->Pd_I Ar-I ArPdI Ar-Pd(II)-I(L₂) Pd_I->ArPdI Transmetalation Transmetalation ArPdI->Transmetalation Cu-C≡C-R Cu_alkyne Cu-C≡C-R Cu_alkyne->Transmetalation ArPdAlkyne Ar-Pd(II)-C≡C-R(L₂) Transmetalation->ArPdAlkyne Reductive_Elimination Reductive Elimination ArPdAlkyne->Reductive_Elimination Reductive_Elimination->Pd0 Coupled_Product Ar-C≡C-R Reductive_Elimination->Coupled_Product Phenol_alkyne 2-(3-Methoxy-1-propyn-1-yl)phenol Deprotonation Deprotonation Phenol_alkyne->Deprotonation Base (K₂CO₃) Phenoxide Phenoxide Intermediate Deprotonation->Phenoxide Cyclization 5-endo-dig Cyclization Phenoxide->Cyclization Benzofuran This compound Cyclization->Benzofuran

Application Notes and Protocols for 2-(Methoxymethyl)benzofuran as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note is a hypothetical use case for 2-(Methoxymethyl)benzofuran as a chemical probe. As of the latest literature review, there is no published data detailing the specific biological targets or established applications of this compound as a chemical probe. This document is intended to serve as an illustrative guide for researchers and scientists on how such a molecule could be characterized and utilized, based on the known biological activities of the broader benzofuran chemical class.

Introduction

Benzofuran derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The benzofuran scaffold is a common feature in many biologically active natural products and synthetic molecules.[1] While many substituted benzofurans have been developed as potent and selective ligands for various biological targets, the specific utility of this compound as a chemical probe has not been extensively documented.

This application note proposes a hypothetical use of this compound as a chemical probe for a putative enzyme, "Furan-Targeting Demethylase 1" (FTD1). Chemical probes are small molecules used to study and manipulate biological systems by interacting with a specific protein target. The principles and protocols outlined here provide a general framework for the validation and application of a novel chemical probe.

Hypothetical Quantitative Data

The following table summarizes the hypothetical biochemical and cellular characteristics of this compound as a selective inhibitor of FTD1.

ParameterValueDescription
FTD1 IC50 75 nMConcentration for 50% in vitro inhibition of FTD1 enzymatic activity.
FTD2 IC50 > 10 µMConcentration for 50% in vitro inhibition of the related FTD2 enzyme, indicating selectivity.
Cellular EC50 1.2 µMEffective concentration for 50% target engagement in a cellular thermal shift assay.
Solubility (PBS) 50 µMAqueous solubility in phosphate-buffered saline at pH 7.4.
Caco-2 Permeability 15 x 10-6 cm/sIn vitro measure of cell permeability, suggesting good cell penetration.
Kinetic off-rate (koff) 0.01 min-1Dissociation rate constant from FTD1, indicating a moderately stable interaction.

Experimental Protocols

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against FTD1.

Materials:

  • Recombinant human FTD1 enzyme

  • FTD1 fluorescent substrate (e.g., a resorufin-based ether)

  • Assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • This compound (in DMSO)

  • 384-well black microplates

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations (typically from 1 nM to 100 µM).

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of FTD1 enzyme solution (final concentration 1 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the enzymatic reaction by adding 10 µL of the FTD1 fluorescent substrate (final concentration 5 µM).

  • Immediately begin kinetic reading on a plate reader (Excitation/Emission appropriate for the substrate) at 37°C for 30 minutes, taking readings every minute.

  • Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol outlines a method to confirm the engagement of this compound with its target FTD1 in a cellular context.

Materials:

  • HEK293 cells expressing FTD1

  • Complete cell culture medium (DMEM, 10% FBS)

  • PBS (Phosphate-Buffered Saline)

  • This compound (in DMSO)

  • Lysis buffer (containing protease inhibitors)

  • Equipment for SDS-PAGE and Western blotting

  • Anti-FTD1 antibody

Procedure:

  • Culture HEK293-FTD1 cells to ~80% confluency.

  • Treat cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble FTD1 in each sample by Western blotting using an anti-FTD1 antibody.

  • Quantify the band intensities and plot the fraction of soluble FTD1 against the temperature for each compound concentration.

  • The shift in the melting curve in the presence of the compound indicates target engagement. The EC50 can be determined by plotting the isothermal dose-response at a temperature where a significant shift is observed.

Visualizations

G Hypothetical Signaling Pathway of FTD1 cluster_0 Upstream Signaling cluster_1 FTD1 Regulation and Activity cluster_2 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT FTD1_inactive FTD1 (Inactive) AKT->FTD1_inactive Phosphorylates & Activates FTD1_active FTD1 (Active) Product Demethylated Product FTD1_active->Product Demethylates FTD1_inactive->FTD1_active Substrate Methylated Substrate Substrate->FTD1_active GeneExpression Altered Gene Expression Product->GeneExpression CellGrowth Increased Cell Growth GeneExpression->CellGrowth Probe This compound Probe->FTD1_active Inhibits

Caption: Hypothetical signaling pathway involving FTD1.

G Experimental Workflow for FTD1 Inhibition Assay A Prepare serial dilution of This compound B Add compound and FTD1 enzyme to 384-well plate A->B C Incubate for 15 minutes B->C D Add fluorescent substrate C->D E Kinetic fluorescence reading D->E F Calculate reaction rates E->F G Determine % inhibition F->G H Plot dose-response curve and calculate IC50 G->H

Caption: Workflow for in vitro FTD1 inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methoxymethyl)benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Methoxymethyl)benzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and effective synthetic strategies for obtaining this compound are:

  • One-Step Sonogashira Coupling and Cyclization: This approach involves the palladium-catalyzed coupling of an ortho-halophenol (typically 2-iodophenol) with 3-methoxy-1-propyne, which undergoes a subsequent intramolecular cyclization to form the benzofuran ring directly.

  • Two-Step Synthesis via 2-(Hydroxymethyl)benzofuran: This method consists of first synthesizing 2-(hydroxymethyl)benzofuran, followed by a Williamson ether synthesis to methylate the hydroxyl group.

Q2: Which synthetic route generally provides higher yields?

A2: The choice of route for optimal yield can depend on the available starting materials and the specific reaction conditions. The Sonogashira coupling approach can be very efficient in a single step, but is sensitive to catalyst and reaction conditions. The two-step method may have a higher overall yield if each step is individually optimized, and it can be easier to troubleshoot as the steps are separated.

Q3: What are the key parameters to control for a successful Sonogashira coupling reaction for this synthesis?

A3: Critical parameters for the Sonogashira coupling include the choice of palladium catalyst and ligand, the copper(I) co-catalyst, the base, the solvent, and the reaction temperature. An inert atmosphere is crucial to prevent catalyst degradation and side reactions.

Q4: What are common side reactions in the Williamson ether synthesis step of the two-step route?

A4: The primary side reaction of concern is the elimination of the methylating agent, especially if using a bulky base or higher temperatures. Another potential issue is the O-alkylation versus C-alkylation of the phenoxide intermediate if the synthesis of 2-(hydroxymethyl)benzofuran is not complete.

Troubleshooting Guides

Method 1: Sonogashira Coupling and Cyclization

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Inactive CatalystEnsure the palladium catalyst is fresh and has been stored under inert conditions. Consider using a pre-catalyst that is activated in situ.
Inefficient BaseThe choice of base is critical. Triethylamine or diisopropylethylamine are commonly used. Ensure the base is dry and of high purity.
Presence of OxygenThoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Low Reaction TemperatureWhile the reaction is often run at room temperature, gentle heating (40-60 °C) may be required to drive the reaction to completion. Monitor for potential side reactions at higher temperatures.
Impure Starting MaterialsEnsure the o-halophenol and 3-methoxy-1-propyne are pure. Impurities can poison the catalyst.

Problem 2: Formation of significant amounts of homocoupled alkyne (Glaser coupling) byproduct.

Possible Cause Suggested Solution
Excess Copper(I) Co-catalystReduce the amount of the copper(I) salt (e.g., CuI).
Presence of OxygenRigorously exclude oxygen from the reaction, as it promotes the Glaser coupling.
Inappropriate SolventUse a solvent system that favors the desired cross-coupling, such as a mixture of THF and an amine.
Method 2: Two-Step Synthesis (Formation of 2-(Hydroxymethyl)benzofuran and Williamson Ether Synthesis)

Problem 1: Low yield of 2-(Hydroxymethyl)benzofuran.

Possible Cause Suggested Solution
Incomplete reaction of salicylaldehydeEnsure the correct stoichiometry of reagents. The reaction of salicylaldehyde with trimethylsulfoxonium iodide requires careful control of temperature and addition rates.
Decomposition of the product2-(Hydroxymethyl)benzofuran can be sensitive to acidic conditions. Ensure the workup is performed under neutral or slightly basic conditions.

Problem 2: Low yield of this compound in the Williamson ether synthesis step.

| Possible Cause | Suggested Solution | | Incomplete deprotonation of 2-(hydroxymethyl)benzofuran | Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide. Ensure the solvent is anhydrous. | | Competing elimination reaction | Use a primary methylating agent like methyl iodide or dimethyl sulfate. Avoid high temperatures. | | Steric Hindrance | While not a major issue for a methyl group, ensure the reaction is not being sterically hindered by bulky solvents or additives. |

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling in Benzofuran Synthesis

Parameter Condition A Condition B Condition C
Palladium Catalyst PdCl₂(PPh₃)₂Pd(OAc)₂Pd(PPh₃)₄
Ligand PPh₃XPhosPPh₃
Copper Co-catalyst CuINoneCuI
Base Et₃NK₂CO₃Piperidine
Solvent THF/Et₃NTolueneDMF
Temperature (°C) 25-5080-10060
Typical Yield Range 60-85%70-90%50-75%

Table 2: Comparison of Reaction Conditions for Williamson Ether Synthesis

Parameter Condition A Condition B Condition C
Base NaHK₂CO₃Ag₂O
Methylating Agent CH₃I(CH₃)₂SO₄CH₃I
Solvent Anhydrous THFAnhydrous AcetoneAnhydrous DMF
Temperature (°C) 0 to 2525 to 5025
Typical Yield Range 85-95%75-90%80-92%

Experimental Protocols

Protocol 1: One-Step Synthesis of this compound via Sonogashira Coupling
  • Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add 2-iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous and degassed THF and triethylamine (3:1 v/v). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add 3-methoxy-1-propyne (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Two-Step Synthesis of this compound

Step A: Synthesis of 2-(Hydroxymethyl)benzofuran

  • Ylide Preparation: In a three-necked flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.1 eq) to anhydrous DMSO. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at room temperature and stir the mixture for 1 hour until the evolution of hydrogen ceases.

  • Reaction with Salicylaldehyde: Cool the ylide solution to 0 °C and add a solution of salicylaldehyde (1.0 eq) in anhydrous DMSO dropwise.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction by pouring it into ice-water.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-(hydroxymethyl)benzofuran.

Step B: Synthesis of this compound (Williamson Ether Synthesis)

  • Alkoxide Formation: To a solution of 2-(hydroxymethyl)benzofuran (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Methylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with water.

  • Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain this compound.

Visualizations

Synthesis_Pathway cluster_sonogashira One-Step Sonogashira Route cluster_two_step Two-Step Route 2-Iodophenol 2-Iodophenol Sonogashira Coupling Sonogashira Coupling 2-Iodophenol->Sonogashira Coupling 3-Methoxy-1-propyne 3-Methoxy-1-propyne 3-Methoxy-1-propyne->Sonogashira Coupling 2-(Methoxymethyl)benzofuran_S This compound Sonogashira Coupling->2-(Methoxymethyl)benzofuran_S Salicylaldehyde Salicylaldehyde Step A Synthesis of 2-(Hydroxymethyl)benzofuran Salicylaldehyde->Step A 2-(Hydroxymethyl)benzofuran 2-(Hydroxymethyl)benzofuran Step A->2-(Hydroxymethyl)benzofuran Step B Williamson Ether Synthesis 2-(Hydroxymethyl)benzofuran->Step B 2-(Methoxymethyl)benzofuran_T This compound Step B->2-(Methoxymethyl)benzofuran_T

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check Catalyst Activity Check Catalyst Activity Low Yield->Check Catalyst Activity Yes Side Product Formation Side Product Formation Low Yield->Side Product Formation No Degas Solvents Degas Solvents Check Catalyst Activity->Degas Solvents Optimize Base Optimize Base Degas Solvents->Optimize Base Increase Temperature Increase Temperature Optimize Base->Increase Temperature End End Increase Temperature->End Reduce Cu(I) Catalyst Reduce Cu(I) Catalyst Side Product Formation->Reduce Cu(I) Catalyst Yes Side Product Formation->End No Strictly Anhydrous Strictly Anhydrous Reduce Cu(I) Catalyst->Strictly Anhydrous Strictly Anhydrous->End

Caption: Troubleshooting workflow for synthesis optimization.

Reaction_Parameters Yield Yield Catalyst Catalyst Catalyst->Yield Base Base Base->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Atmosphere Atmosphere Atmosphere->Yield

Caption: Key parameters influencing reaction yield.

Benzofuran Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzofuran synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of benzofurans and offers potential solutions.

General Issues

Q1: My reaction is not proceeding to completion, resulting in low yield. What are the initial checks I should perform?

A1: Low conversion can be attributed to several factors. Systematically investigate the following:

  • Reagent Quality: Ensure the purity and activity of your starting materials, catalysts, and reagents. Degradation of reagents over time is a common issue.

  • Solvent Purity: Use dry, degassed solvents, as moisture and oxygen can quench catalysts and sensitive intermediates.

  • Inert Atmosphere: For many transition-metal-catalyzed reactions, maintaining a strict inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent catalyst deactivation.

  • Temperature Control: Verify the accuracy of your temperature monitoring and control equipment. Inconsistent or incorrect temperatures can significantly impact reaction rates.

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions.

Q2: I am observing the formation of multiple products and side products, complicating purification. How can I improve the selectivity of my reaction?

A2: Poor selectivity is a common challenge. Consider these strategies to minimize unwanted side reactions:

  • Reaction Temperature: Lowering the reaction temperature can often favor the desired kinetic product over thermodynamic side products.

  • Catalyst and Ligand Choice: The choice of catalyst and ligand in transition-metal-catalyzed reactions is critical for controlling regioselectivity and chemoselectivity.[1][2] Experiment with different ligands to fine-tune the steric and electronic properties of the catalytic complex.

  • Base Selection: In base-mediated reactions, the strength and steric bulk of the base can influence the reaction pathway. A weaker or sterically hindered base might prevent undesired deprotonations.

  • Rate of Addition: Slow, controlled addition of a reagent can help maintain a low concentration of a reactive intermediate, thereby suppressing side reactions.

Method-Specific Troubleshooting

Q3: My palladium-catalyzed cross-coupling reaction for benzofuran synthesis is sluggish or fails. What are the likely causes?

A3: Palladium-catalyzed reactions are sensitive to various parameters. Common culprits for failure include:

  • Catalyst Oxidation State: Ensure you are using the correct palladium precursor (e.g., Pd(0) or Pd(II)) and that it is properly activated if required.

  • Ligand Degradation: Phosphine-based ligands are prone to oxidation. Handle them under an inert atmosphere.

  • Inadequate Base: The choice and amount of base are crucial. The base not only facilitates the catalytic cycle but can also influence catalyst stability. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

  • Substrate Inhibition: Certain functional groups on your starting materials can coordinate to the palladium center and inhibit catalysis.

Q4: I am using a copper catalyst for my benzofuran synthesis, but the yields are inconsistent. What should I investigate?

A4: Copper-catalyzed reactions can be sensitive to the reaction environment. Key factors to consider are:

  • Copper Source and Purity: The choice of copper salt (e.g., CuI, CuBr, Cu(OTf)₂) and its purity can impact reactivity.[1][2]

  • Ligand Effects: While some copper-catalyzed reactions are ligandless, the addition of a suitable ligand (e.g., 1,10-phenanthroline) can enhance catalyst stability and reaction efficiency.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the outcome of copper-catalyzed reactions.[1][2]

Q5: The Perkin rearrangement of my 3-halocoumarin is giving a low yield of the desired benzofuran-2-carboxylic acid. How can I optimize this reaction?

A5: The Perkin rearrangement is a base-catalyzed process that involves a two-stage mechanism: ring fission followed by cyclization.[3][4][5] To optimize the yield:

  • Base Concentration: The concentration of the base (typically NaOH or KOH) is critical. The first stage is a rapid base-catalyzed ring fission.[3][4]

  • Solvent System: The reaction is often performed in an aqueous-organic co-solvent system (e.g., ethanol/water or dioxane/water). The solvent composition can affect the rates of both the ring fission and cyclization steps.[4]

  • Temperature and Reaction Time: While traditionally conducted at reflux for several hours, microwave-assisted conditions can significantly reduce reaction times and improve yields.[3]

Q6: My intramolecular Wittig reaction to form a benzofuran is not proceeding as expected. What are the critical parameters to check?

A6: The success of an intramolecular Wittig reaction depends on the efficient formation of the phosphorus ylide and its subsequent cyclization.[6][7][8] Key considerations include:

  • Phosphine Reagent: Ensure the phosphine used is of high purity and handled under inert conditions to prevent oxidation.

  • Base Strength: A sufficiently strong base is required to deprotonate the phosphonium salt and form the ylide. The choice of base can also influence the chemoselectivity of the reaction.

  • Reaction Conditions: The reaction is typically carried out under mild, anhydrous conditions.[7] The temperature and reaction time should be optimized for your specific substrate.

Data Presentation

Table 1: Optimization of Reaction Conditions for Dihydrobenzofuran Neolignan Synthesis [9][10]

EntryOxidant (equiv.)SolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
1Ag₂O (0.5)Benzene/Acetone (5:3)Room Temp20-31 (for DBN 2)
2Ag₂O (0.7)DichloromethaneRoom Temp---
3Ag₂O (0.5)AcetonitrileRoom Temp4HighHigh
4Ag₂O (0.5)Acetonitrile04DecreasedDecreased
5Ag₂O (0.5)Acetonitrile85 (Reflux)4--

Table 2: Selective Synthesis of 3-Acylbenzofurans and 3-Formylbenzofurans [11]

EntryReagentSolventTemperature (°C)Time (h)ProductYield (%)
1K₂CO₃THFRoom Temp43-Acylbenzofuran97
2p-TsOH(CF₃)₂CHOHRoom Temp0.53-Formylbenzofuran98
3AcOH-11033-Acylbenzofuran98
4PPTSToluene11073-Acylbenzofuran95
5TFAToluene11043-Acylbenzofuran95

Experimental Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis [3]

  • Reactant Preparation: In a microwave reaction vessel, dissolve the 3-bromocoumarin (1.0 mmol) in ethanol (5 mL).

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 M, 2.0 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300-400W for 5 minutes, maintaining a temperature of approximately 79°C.

  • Work-up: After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.

Protocol 2: Copper-Catalyzed One-Pot Synthesis of Benzofurans [2][12]

  • Reaction Setup: To an oven-dried Schlenk tube, add the o-hydroxyaryl ketone (1.0 mmol), copper(I) iodide (5-10 mol%), a suitable ligand (e.g., DMEDA, 10-20 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, DMSO) via syringe.

  • Reaction: Heat the reaction mixture at the optimized temperature (e.g., 110-130°C) with vigorous stirring for the required time (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

troubleshooting_workflow start Low Yield or Incomplete Reaction reagent_quality Check Reagent Purity & Activity start->reagent_quality end_success Problem Solved end_fail Consult Specialist reagent_quality->end_fail Reagents Degraded solvent_purity Verify Solvent is Dry & Degassed reagent_quality->solvent_purity Reagents OK solvent_purity->end_fail Solvent Contaminated inert_atmosphere Ensure Proper Inert Atmosphere solvent_purity->inert_atmosphere Solvent OK inert_atmosphere->end_fail Atmosphere Compromised temperature_control Confirm Accurate Temperature inert_atmosphere->temperature_control Atmosphere OK temperature_control->end_fail Temperature Inaccurate reaction_parameters Optimize Reaction Parameters (Concentration, Time) temperature_control->reaction_parameters Temp OK reaction_parameters->end_success Optimization Successful reaction_parameters->end_fail Optimization Fails

Caption: Troubleshooting workflow for low reaction yield.

selectivity_issues start Poor Selectivity / Multiple Products temp_optimization Lower Reaction Temperature start->temp_optimization end_success Selectivity Improved catalyst_ligand_screening Screen Different Catalysts/Ligands temp_optimization->catalyst_ligand_screening If necessary base_screening Vary Base Strength & Sterics catalyst_ligand_screening->base_screening If applicable slow_addition Implement Slow Reagent Addition base_screening->slow_addition If necessary slow_addition->end_success

Caption: Strategies to improve reaction selectivity.

perkin_rearrangement_pathway halocoumarin 3-Halocoumarin intermediate Phenoxide Intermediate halocoumarin->intermediate Base-catalyzed Ring Fission benzofuran Benzofuran-2-carboxylic Acid intermediate->benzofuran Intramolecular Cyclization

Caption: Simplified mechanism of the Perkin rearrangement.

References

Technical Support Center: Purification of 2-(Methoxymethyl)benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Methoxymethyl)benzofuran. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common and effective methods for the purification of this compound and related benzofuran derivatives are column chromatography on silica gel and recrystallization. For volatile compounds, distillation can also be a viable option.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities depend on the synthetic route used. For instance, if prepared via Williamson ether synthesis from 2-(hydroxymethyl)benzofuran and a methylating agent, impurities could include unreacted 2-(hydroxymethyl)benzofuran, the corresponding halide salt (e.g., sodium iodide if methyl iodide is used), and potentially over-alkylated byproducts. If synthesized from 2-(chloromethyl)benzofuran and sodium methoxide, unreacted starting materials and elimination byproducts could be present.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can track the separation of the desired product from impurities. A suitable eluent for TLC of benzofuran derivatives is a mixture of petroleum ether and ethyl acetate.

Q4: What is a suitable solvent system for column chromatography of this compound?

A4: Based on protocols for structurally similar compounds, a good starting point for the elution solvent in column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A common ratio to start with is in the range of 9:1 to 5:1 (non-polar:polar). For a closely related compound, 2-(hydroxymethyl)-5-methoxy-benzo[b]furan, a cyclohexane/ethyl acetate (9:1) eluent has been successfully used. Another example for 2-(chloromethyl)benzofuran used 10% ethyl acetate in hexanes.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: For benzofuran derivatives, a variety of solvent systems can be effective for recrystallization. Common choices include mixtures of a solvent in which the compound is soluble at high temperatures and poorly soluble at low temperatures. Examples from related compounds include dimethylformamide, methanol-acetone, or petroleum ether-ethyl acetate mixtures. The ideal solvent or solvent system for this compound would need to be determined empirically.

Troubleshooting Guide

Problem Possible Cause Solution
Poor separation during column chromatography (overlapping spots on TLC) Inappropriate solvent system (eluent is too polar or not polar enough).1. Adjust Eluent Polarity: If the spots are all near the top of the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate). If the spots remain at the baseline (low Rf), the eluent is not polar enough. Gradually increase the proportion of the polar solvent. 2. Try a Different Solvent System: Consider using alternative solvent systems such as dichloromethane/hexanes or toluene/ethyl acetate.
Product is not crystallizing The compound is too soluble in the chosen solvent, or the solution is not saturated enough. The presence of impurities can also inhibit crystallization.1. Change the Solvent: Select a solvent in which the compound has lower solubility at room temperature. 2. Increase Concentration: Evaporate some of the solvent to create a more concentrated solution. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure compound if available. 4. Further Purification: If significant impurities are present, an additional purification step like column chromatography may be necessary before attempting recrystallization.
Low recovery yield after purification The product may have been partially lost during transfers, or it may be too soluble in the chromatography eluent or recrystallization solvent. Adsorption onto the silica gel can also be a factor.1. Optimize Solvent Volumes: Use minimal amounts of solvent for transfers and washing to reduce losses. 2. Check Solubility: Ensure the chosen recrystallization solvent does not excessively dissolve the product at low temperatures. 3. Column Chromatography Optimization: If using chromatography, ensure the chosen eluent does not lead to excessive band broadening or tailing, which can make complete collection of the product difficult. A slightly more polar eluent might help to move the compound off the column more efficiently, but this needs to be balanced with achieving good separation.
Product appears as an oil instead of a solid The compound may have a low melting point, or residual solvent may be present. Impurities can also lower the melting point.1. Drying: Ensure the product is thoroughly dried under vacuum to remove all residual solvent. 2. Purity Check: Analyze the purity of the oil by TLC or another analytical method. If impurities are present, further purification may be required. 3. Induce Crystallization: If the product is pure but oily, try dissolving it in a minimal amount of a volatile solvent and then slowly evaporating the solvent. Cooling the oil to a very low temperature might also induce solidification.

Experimental Protocols

Column Chromatography Purification of Benzofuran Derivatives

This is a general procedure based on the purification of similar benzofuran compounds and should be optimized for this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (analytical grade)

  • Chromatography column

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 85:15) if the desired compound is not eluting.

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Parameter Recommended Starting Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or Cyclohexane/Ethyl Acetate
Initial Eluent Ratio 95:5 (non-polar:polar)
Gradient Elution Optional, increase polarity if needed

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Method Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional Further Purification TLC TLC Analysis Column_Chromatography->TLC Purity_Check Purity & Yield Assessment Column_Chromatography->Purity_Check Recrystallization->Purity_Check TLC->Column_Chromatography Optimize Eluent Pure_Product Pure Product Purity_Check->Pure_Product Troubleshooting_Logic Start Purification Issue Poor_Separation Poor Separation in Chromatography? Start->Poor_Separation No_Crystals Failure to Crystallize? Start->No_Crystals Low_Yield Low Recovery Yield? Start->Low_Yield Adjust_Eluent Adjust Eluent Polarity Poor_Separation->Adjust_Eluent Yes Change_Solvent Change Solvent / Concentrate No_Crystals->Change_Solvent Yes Optimize_Solvents Optimize Solvent Volumes Low_Yield->Optimize_Solvents Yes

troubleshooting side reactions in 2-(Methoxymethyl)benzofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methoxymethyl)benzofuran.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Route A: Two-Step Synthesis via 2-(Hydroxymethyl)benzofuran

This common route involves the reduction of a benzofuran-2-carbonyl compound followed by an O-methylation reaction.

Step 1: Reduction of Benzofuran-2-Carboxylic Acid or its Ester

Q1: After reduction of benzofuran-2-carboxylic acid with LiAlH₄, the yield of 2-(hydroxymethyl)benzofuran is low, and I observe a complex mixture of products. What could be the cause?

A1: Low yields and product mixtures during the reduction of carboxylic acids with lithium aluminum hydride (LiAlH₄) often stem from several factors:

  • Presence of Moisture: LiAlH₄ reacts violently with water. Inadequate drying of glassware, solvents, or the starting material will consume the reagent and can lead to incomplete reduction or the formation of aluminum hydroxide byproducts, complicating purification. Ensure all components are scrupulously dried before use.

  • Initial Acid-Base Reaction: Carboxylic acids react with the first equivalent of LiAlH₄ in a rapid acid-base reaction to form a lithium carboxylate salt and hydrogen gas.[1] If an insufficient amount of LiAlH₄ is used, the reaction may not proceed to the full reduction of the carboxylate.

  • Over-reduction: While less common for the benzofuran ring itself under standard LiAlH₄ reduction conditions, aggressive reaction conditions (prolonged reaction times, high temperatures) could potentially lead to the reduction of the furan or benzene ring, especially if activating or deactivating groups are present.

  • Work-up Procedure: The aqueous work-up to quench the reaction and hydrolyze the aluminum alkoxide intermediate is critical. Improper pH adjustment or temperature control during the work-up can lead to the formation of emulsions or gelatinous aluminum salts that trap the product, reducing the isolated yield.

Troubleshooting Table: Reduction of Benzofuran-2-Carboxylic Acid

ParameterRecommended ConditionPotential Issue if Deviated
LiAlH₄ Equivalents 2.0 - 3.0< 2.0 may result in incomplete reduction.
Solvent Anhydrous THF or Diethyl EtherPresence of water will quench LiAlH₄.
Temperature 0 °C to room temperatureHigher temperatures may increase side reactions.
Reaction Time 1-4 hours (monitor by TLC)Prolonged time may lead to over-reduction.
Work-up Fieser work-up (sequential addition of water, then 15% NaOH, then water)Improper work-up can lead to low isolated yields.

Step 2: O-Methylation of 2-(Hydroxymethyl)benzofuran (Williamson Ether Synthesis)

Q2: During the O-methylation of 2-(hydroxymethyl)benzofuran using a base and a methylating agent, I am observing a significant amount of an elimination byproduct and unreacted starting material. How can I improve the yield of the desired ether?

A2: The formation of byproducts and incomplete conversion in a Williamson ether synthesis are common issues. The primary competing reaction is elimination (E2), and its prevalence is influenced by the choice of base, solvent, and temperature.

  • Base Strength and Steric Hindrance: While a strong base is needed to deprotonate the alcohol, a very strong or sterically hindered base can favor elimination. For a primary alcohol like 2-(hydroxymethyl)benzofuran, a moderately strong, non-hindered base like sodium hydride (NaH) is often effective.

  • Nature of the Leaving Group: The choice of the methylating agent is important. Methyl iodide is a very reactive alkylating agent that favors the desired SN2 reaction. Using a less reactive agent might require harsher conditions, which can promote elimination.

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution. Running the reaction at the lowest temperature necessary for a reasonable reaction rate can significantly improve the yield of the ether.

  • Solvent: A polar aprotic solvent like THF or DMF is typically used to dissolve the alkoxide and facilitate the SN2 reaction.

Troubleshooting Table: O-Methylation of 2-(Hydroxymethyl)benzofuran

ParameterRecommended Reagents/ConditionsPotential Side Reactions/Issues
Base Sodium Hydride (NaH)Use of stronger/bulkier bases (e.g., potassium tert-butoxide) may increase elimination.
Methylating Agent Methyl Iodide (CH₃I)Less reactive agents may require harsher conditions, favoring side reactions.
Solvent Anhydrous THF or DMFProtic solvents will quench the alkoxide.
Temperature 0 °C to room temperatureHigher temperatures favor elimination.

DOT Diagram: Troubleshooting Williamson Ether Synthesis

troubleshooting_williamson start Low Yield of this compound unreacted_sm Significant Unreacted 2-(Hydroxymethyl)benzofuran start->unreacted_sm Check for: elimination_product Formation of Elimination Byproduct start->elimination_product Check for: solution_unreacted_base Incomplete Deprotonation: - Use stronger base (e.g., NaH) - Ensure anhydrous conditions unreacted_sm->solution_unreacted_base solution_unreacted_alkylating Insufficient Alkylating Agent: - Increase equivalents of CH₃I - Check purity of CH₃I unreacted_sm->solution_unreacted_alkylating solution_elimination_base Base too Strong/Hindered: - Use a less hindered base (NaH) - Avoid t-BuOK elimination_product->solution_elimination_base solution_elimination_temp High Reaction Temperature: - Run reaction at lower temperature (0 °C to RT) elimination_product->solution_elimination_temp

Caption: Troubleshooting decision tree for Williamson ether synthesis.

Route B: One-Step Synthesis from 2-(Chloromethyl)benzofuran

Q3: I am attempting to synthesize this compound by reacting 2-(chloromethyl)benzofuran with sodium methoxide, but the reaction is slow and gives a poor yield.

A3: While seemingly more direct, this route can also present challenges.

  • Reactivity of the Chloride: 2-(Chloromethyl)benzofuran is a benzylic-type halide, which should be reactive towards SN2 substitution. However, its stability can be an issue.

  • Preparation and Purity of 2-(Chloromethyl)benzofuran: The starting halide must be pure. Impurities from its synthesis (e.g., from the reaction of 2-(hydroxymethyl)benzofuran with thionyl chloride) can interfere with the subsequent reaction.

  • Reaction Conditions: The reaction of an alkyl halide with sodium methoxide is a classic Williamson ether synthesis. As with Route A, side reactions like elimination can occur, although they are less likely with a primary halide. Low reactivity could be due to low temperature or a non-ideal solvent.

Troubleshooting Table: Synthesis from 2-(Chloromethyl)benzofuran

ParameterRecommended ConditionPotential Issue if Deviated
Sodium Methoxide Freshly prepared or commercially sourced, anhydrousPresence of methanol can slow the reaction; moisture will lead to hydrolysis.
Solvent Anhydrous Methanol or THFAprotic solvent preferred to avoid solvolysis.
Temperature Reflux in Methanol or room temperature in THFHigher temperatures may be needed but can increase side reactions.

Frequently Asked Questions (FAQs)

Q4: What is a typical yield for the synthesis of this compound?

A4: Yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For a two-step synthesis involving the reduction of benzofuran-2-carboxylic acid followed by Williamson ether synthesis, overall yields in the range of 60-80% are considered good. One-pot procedures from salicylaldehydes have also been reported with good yields for related structures.[2]

Q5: Are there alternative methods for the O-methylation of 2-(hydroxymethyl)benzofuran?

A5: Yes, besides the traditional Williamson ether synthesis with a strong base and methyl iodide, other methods can be employed:

  • Using Dimethyl Sulfate: Dimethyl sulfate ((CH₃)₂SO₄) is a potent methylating agent that can be used with a milder base, such as potassium carbonate, in a solvent like acetone. However, dimethyl sulfate is highly toxic and should be handled with extreme caution.

  • Phase-Transfer Catalysis: A phase-transfer catalyst, such as a quaternary ammonium salt, can be used to facilitate the reaction between the alkoxide (in an aqueous or solid phase) and the methylating agent (in an organic phase). This can sometimes lead to cleaner reactions and easier work-ups.

Q6: How can I best purify the final this compound product?

A6: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used. The exact ratio will depend on the polarity of any remaining impurities. Distillation under reduced pressure can also be an effective purification method for liquid products.

Experimental Protocols

Protocol 1: Synthesis of 2-(Hydroxymethyl)benzofuran from Benzofuran-2-carboxylic acid

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve benzofuran-2-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)benzofuran, which can be purified by column chromatography.

Protocol 2: O-Methylation of 2-(Hydroxymethyl)benzofuran

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-(hydroxymethyl)benzofuran (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

DOT Diagram: Synthetic Workflow for this compound

synthetic_workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: O-Methylation start_mat Benzofuran-2-carboxylic Acid reduct_reagents 1. LiAlH₄, Anhydrous THF, 0 °C to RT 2. Aqueous Work-up start_mat->reduct_reagents intermediate 2-(Hydroxymethyl)benzofuran reduct_reagents->intermediate methyl_reagents 1. NaH, Anhydrous THF, 0 °C to RT 2. CH₃I intermediate->methyl_reagents final_product This compound methyl_reagents->final_product

Caption: Two-step synthesis of this compound.

References

Technical Support Center: Overcoming in vitro Solubility Challenges of 2-(Methoxymethyl)benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing solubility issues encountered with 2-(Methoxymethyl)benzofuran during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the initial steps I should take?

A1: this compound, like many benzofuran derivatives, is expected to be a lipophilic compound with low aqueous solubility. The first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[1][2] Subsequently, this stock solution can be diluted into your aqueous buffer to achieve the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.[3][4]

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts or cytotoxicity.[4] Some sensitive cell lines may even require lower concentrations (e.g., <0.1%). It is always best practice to run a vehicle control (assay medium with the same final concentration of DMSO) to assess the impact of the solvent on your specific experimental system.[1][3]

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?

A3: This is a common issue known as "carry-over." Several strategies can be employed to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[4]

  • Co-solvents: The use of a co-solvent in your final assay buffer can help maintain solubility.[5] However, the choice and concentration of the co-solvent must be carefully validated for compatibility with your assay.

  • Solubility Enhancers: Incorporating excipients like cyclodextrins can significantly improve the aqueous solubility of hydrophobic compounds by forming inclusion complexes.[6][7][8][9][10]

Q4: Are there alternatives to DMSO for preparing stock solutions?

A4: Yes, other water-miscible organic solvents can be used, such as ethanol or methanol.[2][11] However, these solvents are often more cytotoxic than DMSO and may be required at even lower final concentrations.[3] The choice of solvent should be guided by the specific requirements of your assay and the solubility of this compound in that solvent.

Q5: How can cyclodextrins help with the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate poorly soluble molecules, like this compound, within their hydrophobic core, thereby increasing their apparent solubility in aqueous solutions.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture experiments due to its high aqueous solubility and low toxicity.[6]

Troubleshooting Guide

Table 1: Solubility Enhancement Strategy Comparison
StrategyAdvantagesDisadvantagesTypical Starting Concentration
DMSO Stock Solution High solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations. May interfere with some assays.[12]10-50 mM stock; final assay concentration <0.5%
Ethanol/Methanol Stock Volatile and can be easily removed if necessary.Generally more cytotoxic than DMSO.[3][11]10-50 mM stock; final assay concentration <0.1%
Cyclodextrins (e.g., HP-β-CD) Low cytotoxicity. Can significantly increase aqueous solubility.[6]May not be effective for all compounds. Can potentially interact with cell membranes at high concentrations.1-10 mM in the final assay medium
Co-solvents (in final buffer) Can improve solubility and prevent precipitation.[5]May alter protein conformation or enzyme activity. Requires careful validation.Varies widely depending on the co-solvent and assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound (C10H10O2) is 162.19 g/mol . For 1 mL of a 10 mM solution, you will need 1.62 mg.

  • Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Using HP-β-Cyclodextrin to Enhance Solubility

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous assay buffer

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a solution of HP-β-CD in your aqueous assay buffer. A typical starting concentration is 10 mM.

  • Warm the HP-β-CD solution to 37°C to aid in complex formation.

  • While vortexing the HP-β-CD solution, slowly add the required volume of the this compound DMSO stock solution to achieve the desired final concentration of the compound.

  • Continue to vortex for 15-30 minutes. Sonication for short bursts can also be used to facilitate the formation of the inclusion complex.

  • Visually inspect the solution for any signs of precipitation. A clear solution indicates successful solubilization.

  • This solution is now ready to be used in your in vitro assay. Remember to include a vehicle control containing the same concentration of DMSO and HP-β-CD.

Visualizations

experimental_workflow start Start: Insoluble Compound (this compound) prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock dilute Dilute Stock into Aqueous Assay Buffer prep_stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Proceed with Assay (Include Vehicle Control) precipitate->success No troubleshoot Troubleshooting Options precipitate->troubleshoot Yes stepwise Stepwise Dilution troubleshoot->stepwise cosolvent Add Co-solvent to Buffer troubleshoot->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin

Caption: Decision workflow for solubilizing this compound.

signaling_pathway compound This compound receptor Target Receptor (e.g., GPCR, Kinase) compound->receptor Binds/Activates downstream_effector Downstream Effector (e.g., Adenylyl Cyclase) receptor->downstream_effector second_messenger Second Messenger (e.g., cAMP) downstream_effector->second_messenger protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase transcription_factor Transcription Factor (e.g., CREB) protein_kinase->transcription_factor cellular_response Cellular Response (e.g., Gene Expression) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Method Refinement for the Spectroscopic Analysis of Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the spectroscopic analysis of benzofurans.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the spectroscopic analysis of benzofurans using various techniques.

UV-Vis Spectroscopy

Question: My benzofuran sample is showing a lower-than-expected molar absorptivity. What are the possible causes and solutions?

Answer:

  • pH Effects: The pH of the solution can significantly impact the electronic structure of benzofurans, especially those with ionizable substituents. Phenolic or amino groups can exist in different protonation states, altering the conjugation and, consequently, the molar absorptivity.

    • Troubleshooting: Prepare a series of buffers to measure the UV-Vis spectrum at different pH values. This will help identify the optimal pH for consistent and maximum absorbance. Ensure your solvent system is compatible with the chosen pH.

  • Solvent Polarity: The polarity of the solvent can influence the position and intensity of absorption bands.

    • Troubleshooting: Test a range of solvents with varying polarities (e.g., hexane, ethanol, acetonitrile, water) to find the most suitable one for your specific benzofuran derivative.

  • Sample Degradation: Some benzofuran derivatives can be sensitive to light or air, leading to degradation and a decrease in the concentration of the analyte.

    • Troubleshooting: Prepare fresh solutions and protect them from light. If necessary, purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

Question: I am observing a shift in the λmax of my substituted benzofuran compared to the parent compound. How can I interpret this?

Answer: Shifts in the maximum absorption wavelength (λmax) are expected upon substitution of the benzofuran ring system.

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength is typically observed with the introduction of electron-donating groups (e.g., -OH, -OCH₃, -NH₂) or by extending the conjugated system.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength can occur with electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) or by substitution that sterically hinders planarity and reduces conjugation.

    • Data Interpretation: Compare your observed shifts with data from structurally similar benzofuran derivatives to aid in the characterization of your compound.

NMR Spectroscopy

Question: The peaks in the 1H NMR spectrum of my substituted benzofuran are broad and poorly resolved. What could be the cause?

Answer:

  • Aggregation: Benzofuran derivatives, particularly those with planar aromatic systems and hydrogen bonding capabilities, can aggregate in solution, leading to peak broadening.

    • Troubleshooting: Try acquiring the spectrum at a higher temperature to disrupt intermolecular interactions. Diluting the sample can also help reduce aggregation.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

    • Troubleshooting: Ensure all glassware is scrupulously clean. If metal contamination is suspected from a reagent or catalyst, consider treating the sample with a chelating agent or passing it through a small plug of silica gel.

  • Solvent Effects: The choice of NMR solvent can influence chemical shifts and peak resolution.

    • Troubleshooting: If you are using a common solvent like CDCl₃, try acquiring a spectrum in a different solvent such as benzene-d₆ or acetone-d₆. This can sometimes resolve overlapping signals and improve peak shape.[1]

Question: I am having difficulty assigning the aromatic protons in my substituted benzofuran. What strategies can I use?

Answer: The signals for the aromatic protons of the benzene ring and the furan ring can sometimes overlap.

  • 2D NMR Techniques: Utilize 2D NMR experiments like COSY (Correlated Spectroscopy) to identify coupled protons and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons to carbons over two or three bonds. This will help in unambiguously assigning the proton and carbon signals.

  • Reference Data: Compare your experimental chemical shifts with published data for similar benzofuran structures.

Mass Spectrometry

Question: I am observing unexpected fragments in the mass spectrum of my benzofuran derivative. How can I determine their origin?

Answer:

  • In-Source Fragmentation: Fragmentation can occur in the ion source, especially with thermally labile compounds or at high source temperatures.

    • Troubleshooting: If using electrospray ionization (ESI), try reducing the cone voltage or source temperature. For gas chromatography-mass spectrometry (GC-MS), consider using a softer ionization technique if available.

  • Rearrangement Reactions: Benzofuran rings can undergo rearrangement reactions upon ionization, leading to fragments that may not be immediately obvious from simple bond cleavages. For example, the formation of a spirocyclic intermediate has been proposed in the fragmentation of some benzofuran derivatives.[2]

    • Data Interpretation: Consult literature on the mass spectral fragmentation of benzofurans to identify common rearrangement pathways and characteristic fragment ions.[3][4] High-resolution mass spectrometry (HRMS) can provide exact mass measurements to help determine the elemental composition of fragment ions.

Question: How can I differentiate between isomeric benzofurans using mass spectrometry?

Answer: While EI-MS of isomers can sometimes be very similar, differences in fragmentation patterns can arise.

  • Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), you can generate a unique fragmentation pattern that can serve as a fingerprint for a specific isomer.

  • Chromatographic Separation: Coupling your mass spectrometer to a gas or liquid chromatograph is the most reliable way to separate isomers before they enter the mass spectrometer, allowing for their individual characterization.

FTIR Spectroscopy

Question: The O-H or N-H stretching band in the FTIR spectrum of my benzofuran derivative is very broad. Why is this?

Answer:

  • Hydrogen Bonding: The presence of intermolecular or intramolecular hydrogen bonding is the most common cause of broad O-H and N-H stretching bands.

    • Troubleshooting: To confirm intermolecular hydrogen bonding, acquire a spectrum of a dilute solution of your sample in a non-polar solvent like carbon tetrachloride (if solubility permits). In a dilute solution, intermolecular hydrogen bonding is minimized, and a sharper, higher frequency "free" O-H or N-H band may be observed.

Question: I am having trouble identifying the characteristic peaks for the benzofuran ring system. What should I look for?

Answer: The benzofuran ring system has several characteristic vibrations.

  • Aromatic C=C Stretching: Look for bands in the 1600-1450 cm⁻¹ region, which are characteristic of the aromatic benzene ring.

  • C-O-C Stretching: The furan ring will exhibit C-O-C stretching vibrations. The asymmetric stretch is typically stronger and appears in the 1270-1200 cm⁻¹ region, while the symmetric stretch is weaker and appears around 1095-1010 cm⁻¹.

  • Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can often be deduced from the pattern of strong out-of-plane C-H bending bands in the 900-675 cm⁻¹ region.[5]

Data Presentation

Table 1: Typical UV-Vis Absorption Maxima (λmax) for Benzofuran Derivatives
CompoundSubstituent(s)Solventλmax (nm)Reference
BenzofuranNoneEthanol245, 278, 285NIST[6]
2-Phenylbenzofuran2-PhenylMethanol~308SpectraBase[7]
Benzofuran derivative 1Mono-crownTHF290ResearchGate[8]
Benzofuran derivative 2Mono-crownTHF284ResearchGate[8]
Table 2: Characteristic ¹H NMR Chemical Shifts (δ) for Benzofuran in CDCl₃
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-27.55d2.2
H-36.69d2.2
H-47.54d7.8
H-57.20t7.5
H-67.25t7.8
H-77.47d8.1
Data sourced from ChemicalBook and SpectraBase.[9]
Table 3: Characteristic ¹³C NMR Chemical Shifts (δ) for Benzofuran in CDCl₃
CarbonChemical Shift (ppm)
C-2144.9
C-3106.6
C-3a127.5
C-4121.4
C-5122.8
C-6124.2
C-7111.4
C-7a154.9
Data sourced from SpectraBase.[10]
Table 4: Common Mass Spectral Fragments of Benzofuran (EI-MS)
m/zProposed Fragment
118[M]⁺
90[M - CO]⁺
89[M - CHO]⁺
63[C₅H₃]⁺
Data based on NIST Mass Spectrometry Data Center.[11]
Table 5: Characteristic IR Absorption Bands for the Benzofuran Ring System
Vibrational ModeFrequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Alkene C-H Stretch (furan ring)~3150Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong
Asymmetric C-O-C Stretch1270 - 1200Strong
Symmetric C-O-C Stretch1095 - 1010Medium to Weak
Aromatic C-H Out-of-Plane Bending900 - 675Strong
General ranges compiled from various sources.[5]

Experimental Protocols

General Protocol for UV-Vis Analysis of a Benzofuran Derivative
  • Solvent Selection: Choose a UV-grade solvent in which the benzofuran derivative is soluble and that is transparent in the wavelength range of interest (typically 200-400 nm). Common solvents include ethanol, methanol, acetonitrile, and cyclohexane.

  • Preparation of Stock Solution: Accurately weigh a known amount of the benzofuran derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes. Set the desired wavelength range for scanning.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the blank.

  • Sample Measurement: Rinse the cuvette with a small amount of the most dilute working solution and then fill the cuvette with that solution. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

  • Repeat for all dilutions.

  • Data Analysis: Determine the λmax from the spectrum of one of the mid-range concentrations. Plot a calibration curve of absorbance at λmax versus concentration. Determine the molar absorptivity (ε) from the slope of the calibration curve using Beer's Law (A = εbc).

General Protocol for NMR Sample Preparation of a Benzofuran Derivative
  • Sample Purity: Ensure the sample is as pure as possible, as impurities will complicate the spectrum.

  • Sample Amount: Weigh approximately 5-10 mg of the solid benzofuran derivative or use about 10-20 µL of a liquid sample.

  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble. CDCl₃ is a common first choice. Other options include acetone-d₆, DMSO-d₆, and benzene-d₆.

  • Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently swirl or vortex the vial to dissolve the sample completely.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and adjust the depth using the instrument's depth gauge before placing it in the NMR spectrometer.

General Protocol for Mass Spectrometry Analysis of a Benzofuran Derivative (Direct Infusion ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the benzofuran derivative (approximately 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as methanol, acetonitrile, or a mixture of one of these with water. A small amount of a volatile acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) can be added to promote ionization, depending on the nature of the analyte.

  • Instrument Setup: Set up the mass spectrometer with the ESI source. Optimize source parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature.

  • Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Sample Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range.

  • Tandem MS (Optional): If fragmentation information is desired, perform a product ion scan by selecting the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) as the precursor ion and applying collision energy.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Benzofuran Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis NMR NMR Spectroscopy Dissolve->NMR MS Mass Spectrometry Dissolve->MS FTIR FTIR Spectroscopy Dissolve->FTIR Process Process Raw Data UV_Vis->Process NMR->Process MS->Process FTIR->Process Interpret Interpret Spectra Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure Troubleshooting_NMR_Broadening Start Broad NMR Peaks Observed Check_Conc Is the sample very concentrated? Start->Check_Conc Dilute Dilute the sample and re-acquire spectrum. Check_Conc->Dilute Yes Check_Temp Did dilution help? Check_Conc->Check_Temp No Dilute->Check_Temp Increase_Temp Acquire spectrum at a higher temperature. Check_Temp->Increase_Temp No Success Problem Resolved Check_Temp->Success Yes Check_Purity Did temperature increase help? Increase_Temp->Check_Purity Purify Suspect paramagnetic impurities. Purify sample (e.g., silica plug). Check_Purity->Purify No Check_Purity->Success Yes Purify->Success Consult Problem persists. Consider solvent effects or consult with a specialist. Purify->Consult

References

strategies to enhance the stability of 2-(Methoxymethyl)benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 2-(Methoxymethyl)benzofuran.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows signs of degradation over time. What are the likely causes?

A1: this compound is susceptible to degradation through several pathways due to its chemical structure. The primary points of instability are the methoxymethyl ether linkage and the benzofuran ring itself. Degradation is often accelerated by exposure to acidic conditions, light, and elevated temperatures.

  • Acid-Catalyzed Hydrolysis: The methoxymethyl (MOM) ether group is known to be labile in acidic environments. The ether linkage can be cleaved, leading to the formation of 2-hydroxymethylbenzofuran and other byproducts. This process can be initiated by trace acidic impurities in solvents or on glassware.

  • Oxidative Degradation: The benzofuran ring and the ether linkage are susceptible to oxidation. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ion impurities. Commercial diethyl ether, for instance, is often supplied with antioxidants like butylated hydroxytoluene (BHT) to prevent the formation of explosive peroxides.[1]

  • Photodegradation: Benzofuran and its derivatives can be sensitive to light, particularly UV radiation.[2] Exposure to light can lead to the formation of radical species and subsequent degradation of the molecule.

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[3][4]

Q2: I am observing the appearance of a new, more polar spot on my TLC plate when analyzing my this compound sample. What could this be?

A2: A more polar spot on a TLC plate is indicative of a more polar degradation product. A likely candidate is 2-hydroxymethylbenzofuran , which would result from the hydrolysis of the methoxymethyl ether. Another possibility is the formation of hydroperoxides or other oxidized derivatives, which are also generally more polar. To confirm the identity of the degradation product, it is recommended to use analytical techniques such as mass spectrometry (MS) to determine the molecular weight of the new compound.[5]

Q3: How can I enhance the stability of my this compound samples?

A3: Several strategies can be employed to improve the stability of this compound:

  • pH Control: Maintaining a neutral or slightly basic pH is crucial to prevent acid-catalyzed hydrolysis of the methoxymethyl ether. This can be achieved by using buffered solutions or by storing the compound in aprotic solvents free of acidic impurities.

  • Use of Antioxidants: The addition of antioxidants can effectively quench free radicals and inhibit oxidative degradation. Commonly used antioxidants for stabilizing ethers include butylated hydroxytoluene (BHT) and tocopherols (Vitamin E).[6][7][8]

  • Protection from Light: Storing samples in amber vials or in the dark will minimize photodegradation. For experiments requiring exposure to light, the use of appropriate filters can be beneficial.

  • Temperature Control: Storing samples at reduced temperatures (e.g., in a refrigerator or freezer) will slow down the rate of all potential degradation reactions.

Q4: What concentration of antioxidant should I use?

A4: The optimal concentration of an antioxidant depends on the specific compound, the storage conditions, and the expected duration of storage.

  • Butylated Hydroxytoluene (BHT): For stabilizing ethers, concentrations in the range of 1-6 ppm have been reported.[9] In other applications, such as perfumes, concentrations up to 0.1% are used.[10][11] A starting point for this compound could be in the range of 10-100 ppm.

  • Tocopherols (Vitamin E): For stabilizing polymers, concentrations as low as 100-300 ppm have been shown to be effective.[8]

It is recommended to perform a small-scale stability study to determine the most effective concentration for your specific application.

Troubleshooting Guides

Issue 1: Rapid Degradation in Solution

Symptoms:

  • Significant decrease in the concentration of this compound over a short period (hours to days) when dissolved in a solvent.

  • Appearance of one or more new peaks in HPLC or spots on TLC.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Acidic Solvent 1. Check the pH of your solvent. 2. Use a fresh bottle of high-purity, neutral solvent. 3. Consider using a buffered solvent system if compatible with your experiment. 4. If using an acidic solvent is unavoidable, perform the experiment at a lower temperature and for the shortest possible duration.
Presence of Oxidizing Impurities 1. Purge the solvent with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen. 2. Use freshly distilled solvents. 3. Add a suitable antioxidant (see Antioxidant Addition Protocol below).
Photodegradation 1. Protect the solution from light by using amber glassware or wrapping the container in aluminum foil. 2. Perform experiments under low-light conditions if possible.
Issue 2: Degradation During Storage (Neat or in Solution)

Symptoms:

  • Discoloration of the sample.

  • Change in physical state (e.g., from oil to a more viscous liquid or solid).

  • Decreased purity as determined by analytical methods after a period of storage.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Oxidation 1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Add an antioxidant to the neat compound or its solution.
Exposure to Light 1. Store in a dark place or in light-protective containers.
Elevated Temperature 1. Store at a reduced temperature (e.g., 2-8 °C or -20 °C).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is based on the principles outlined in the ICH Q1A guidelines for stress testing of drug substances and is designed to identify potential degradation pathways and the intrinsic stability of this compound.[12][13][14]

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile or methanol)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at room temperature and 60°C.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an appropriate base before analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature and 60°C.

    • Withdraw samples at various time points.

    • Neutralize the samples with an appropriate acid before analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C).

    • Place a solution of the compound in an oven at a suitable temperature.

    • Withdraw samples at various time points.

  • Photodegradation:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[15]

    • Simultaneously, keep control samples in the dark at the same temperature.

    • Analyze the samples after a defined exposure period.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method (see Protocol 3).

    • Determine the percentage of degradation and identify any major degradation products using MS.

Expected Outcome: This study will reveal the susceptibility of this compound to acid, base, oxidation, heat, and light, and will help in identifying the degradation products.

Protocol 2: Antioxidant Addition and Efficacy Evaluation

Objective: To add an antioxidant to a solution of this compound and evaluate its effectiveness in preventing degradation.

Materials:

  • This compound

  • Selected antioxidant (e.g., BHT or α-tocopherol)

  • Suitable solvent (e.g., ethanol or isopropanol)

  • HPLC-UV system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

    • Prepare a stock solution of the antioxidant in the same solvent (e.g., 1 mg/mL).

  • Sample Preparation:

    • Control Sample: An aliquot of the this compound stock solution.

    • Test Sample: To another aliquot of the this compound stock solution, add the antioxidant stock solution to achieve the desired final concentration (e.g., 100 ppm).

  • Stability Study:

    • Store both the control and test samples under conditions known to cause degradation (e.g., exposure to air and light at room temperature).

    • Withdraw aliquots from each sample at various time points (e.g., 0, 1, 3, 7, 14 days).

  • Analysis:

    • Analyze the samples by HPLC to determine the concentration of this compound remaining.

  • Evaluation:

    • Compare the degradation rate of this compound in the control and test samples to determine the efficacy of the antioxidant.

Protocol 3: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • HPLC system with UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation samples from Protocol 1

Procedure:

  • Initial Method Development:

    • Mobile Phase: Start with a gradient elution of water and acetonitrile. A typical starting gradient could be 50:50 water:acetonitrile, ramping to 10:90 over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the UV maximum of this compound (e.g., by running a UV scan).

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject a mixture of the stressed samples (a "cocktail").

    • Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent compound and all degradation products.

    • Ensure that the peak for this compound is pure (no co-eluting peaks), which can be verified using a PDA detector (peak purity analysis) or LC-MS.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress ConditionDuration% DegradationMajor Degradation Products (Hypothetical m/z)
0.1 M HCl24h at 60°C15%148 [M-CH₂OCH₃+H]⁺, 177 [M+H]⁺ (unreacted)
0.1 M NaOH24h at 60°C< 5%-
3% H₂O₂24h at RT10%193 [M+O-CH₃+H]⁺, 177 [M+H]⁺ (unreacted)
Thermal7 days at 70°C8%-
PhotostabilityICH Q1B12%Various

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Degradation Pathway of this compound

main This compound hydrolysis 2-Hydroxymethylbenzofuran main->hydrolysis  Acid/H₂O oxidation Oxidized Products main->oxidation  [O] / Light / Heat formaldehyde Formaldehyde main->formaldehyde  Acid/H₂O methanol Methanol main->methanol  Acid/H₂O hydrolysis->oxidation  [O]

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

cluster_stress Forced Degradation cluster_analysis Analysis cluster_stabilization Stabilization Strategy acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal Stress thermal->hplc photo Photostability photo->hplc ms LC-MS for Identification hplc->ms antioxidant Add Antioxidant ms->antioxidant storage Optimize Storage antioxidant->storage start This compound Sample start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for assessing and improving the stability of this compound.

References

addressing regioselectivity issues in benzofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the synthesis of benzofurans. The content is tailored for researchers, scientists, and professionals in drug development.

Table of Contents

  • General FAQs on Regioselectivity in Benzofuran Synthesis

  • Troubleshooting Guide: Transition-Metal Catalyzed Syntheses

  • Troubleshooting Guide: Acid-Catalyzed Cyclization

  • Troubleshooting Guide: Perkin Rearrangement

  • Troubleshooting Guide: Annulation Reactions

General FAQs on Regioselectivity in Benzofuran Synthesis

Q1: What are the most common factors influencing regioselectivity in benzofuran synthesis?

A1: Regioselectivity in benzofuran synthesis is primarily influenced by a combination of electronic and steric factors of the substrates, the choice of catalyst and ligands, the nature of the solvent, and the reaction temperature. For instance, in the cyclization of α-phenoxycarbonyl compounds, the reaction is predictable when only one ortho position is available for cyclization.[1] When both ortho positions are unsubstituted, the sterically less-hindered product is typically favored.[1]

Q2: How can I predict the regiochemical outcome of my benzofuran synthesis?

A2: Predicting the regiochemical outcome often requires considering the reaction mechanism. For acid-catalyzed cyclizations, molecular orbital analysis of the reaction intermediates can help predict the major regioisomer.[2][3] In transition-metal-catalyzed reactions, the regioselectivity is often dictated by the nature of the metal-ligand complex and its interaction with the substrate. For example, in palladium-catalyzed reactions, the choice of phosphine ligands can significantly influence the regioselectivity of Heck reactions.

Q3: Are there any general strategies to improve the regioselectivity of a known benzofuran synthesis method?

A3: Yes, several general strategies can be employed:

  • Ligand Modification: In transition-metal-catalyzed reactions, tuning the steric and electronic properties of the ligand can steer the reaction towards the desired regioisomer.

  • Solvent and Temperature Optimization: Systematically screening different solvents and reaction temperatures can often improve the regioisomeric ratio.

  • Use of Directing Groups: Introducing a directing group on the substrate can force the reaction to occur at a specific position, thus ensuring high regioselectivity.

  • Catalyst Selection: Switching the metal catalyst (e.g., from palladium to copper or rhodium) can sometimes reverse or improve the regioselectivity.[4]

Troubleshooting Guide: Transition-Metal Catalyzed Syntheses

This section focuses on issues related to palladium-, copper-, and rhodium-catalyzed methods.

Q4: I am getting a mixture of 2-substituted and 3-substituted benzofurans in my palladium-catalyzed synthesis from a phenol and an alkyne. How can I favor the formation of the 2-substituted product?

A4: To favor the formation of 2-substituted benzofurans in palladium-catalyzed reactions of phenols and alkynes, consider the following:

  • Catalyst System: A catalyst system composed of Pd(OAc)₂ with a suitable ligand is often effective.

  • Reaction Conditions: The reaction of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, is a well-established method for synthesizing 2,3-disubstituted benzofurans with good regioselectivity.[5]

  • Mechanism Consideration: The reaction likely proceeds via a Sonogashira coupling followed by an intramolecular cyclization. Optimizing the conditions for the Sonogashira coupling can be key.

Q5: My copper-catalyzed synthesis of benzofurans is giving low yields and poor regioselectivity. What are the common pitfalls?

A5: Low yields and poor regioselectivity in copper-catalyzed benzofuran synthesis can often be attributed to:

  • Catalyst Inactivation: The copper catalyst can be sensitive to air and moisture. Ensure anhydrous and inert reaction conditions.

  • Ligand Choice: The absence of a suitable ligand or the use of an inappropriate one can lead to poor results. Ligand-free CuBr-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones has been shown to be effective.[6]

  • Base and Solvent Effects: The choice of base and solvent is critical. Triethylamine is commonly used as a base and solvent in copper-catalyzed reactions.[4]

Q6: I am observing undesired side products in my rhodium-catalyzed annulation reaction for dihydrobenzofuran synthesis. How can I improve the chemoselectivity and regioselectivity?

A6: In Rh(III)-catalyzed C-H functionalization and [3+2] annulation reactions, the formation of side products can be minimized by:

  • Optimizing the Base: Sodium acetate (NaOAc) is often used as a base in these reactions, and its stoichiometry can be crucial.[7]

  • Directing Group Strategy: The use of a directing group, such as an N-phenoxyacetamide, can ensure high regioselectivity for the C-H activation step.[7]

  • Substrate Electronics: Electron-donating substituents on the aryl boronic acid have been observed to provide higher yields in some rhodium-mediated syntheses.[4]

Quantitative Data: Regioselectivity in Transition-Metal Catalyzed Benzofuran Synthesis
Catalyst SystemSubstratesProduct(s)Regioisomeric Ratio (Product:Byproduct)Yield (%)Reference
Pd(OAc)₂ / bpyAryl boronic acid, 2-(2-formylphenoxy) acetonitrileBenzoyl-substituted benzofuransNot specified, single product impliedHigh[4]
(PPh₃)PdCl₂ / CuIIodophenols, terminal alkynes2,3-disubstituted benzofuransNot specified, single product impliedGood to excellent[4]
CuBrSalicylaldehydes, amines, calcium carbideAmino-substituted benzofuransNot specified, single product impliedHigh[4]
[Cp*RhCl₂]₂ / NaOAcN-phenoxy amides, propargylic monofluoroalkynesα-quaternary carbon containing 2,3-dihydrobenzofuransRegioselective insertion of alkyne35-78[7]
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans via Suzuki Coupling and Cyclization

This protocol is adapted from the synthesis of 2-arylbenzofurans.[1][7]

Materials:

  • 2-(4-Bromophenyl)benzofuran

  • Arylboronic acid

  • Palladium(II) catalyst (e.g., Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • To a reaction vessel, add 2-(4-bromophenyl)benzofuran (0.05 mmol), the desired arylboronic acid (0.08 mmol), palladium(II) catalyst (0.0015 mmol), and K₂CO₃ (0.1 mmol).

  • Add a 1:1 mixture of EtOH and H₂O (6 mL) to the vessel.

  • Stir the resulting suspension at 80 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Workflow: Palladium-Catalyzed Benzofuran Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst System o-Iodophenol o-Iodophenol Sonogashira Coupling Sonogashira Coupling o-Iodophenol->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Sonogashira Coupling Pd(0) Cu Co-catalyst Cu Co-catalyst Cu Co-catalyst->Sonogashira Coupling Cu(I) Base Base Base->Sonogashira Coupling Intramolecular Cyclization Intramolecular Cyclization Sonogashira Coupling->Intramolecular Cyclization Coupled Intermediate Benzofuran Product Benzofuran Product Intramolecular Cyclization->Benzofuran Product

Caption: Palladium-catalyzed synthesis of benzofurans.

Troubleshooting Guide: Acid-Catalyzed Cyclization

Q7: My acid-catalyzed cyclization of an ortho-hydroxyalkynylbenzene is producing a mixture of regioisomers. How can I improve the selectivity?

A7: The regioselectivity of acid-catalyzed cyclization is highly dependent on the electronic properties of the aromatic ring and the stability of the intermediate carbocation.

  • Acid Strength: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid) can significantly impact the reaction. A weaker acid might favor one cyclization pathway over another.

  • Substituent Effects: Electron-donating groups on the phenyl ring generally direct the cyclization to the para position relative to the activating group, while electron-withdrawing groups can lead to mixtures. In one reported case, quantum mechanics analysis of the oxonium ion intermediate was necessary to correctly predict the major product, as simple HOMO analysis of the starting material was misleading.[2][3]

  • Temperature Control: Lowering the reaction temperature may favor the thermodynamically more stable product, potentially increasing the regioselectivity.

Q8: The yields of my acid-catalyzed benzofuran synthesis are consistently low. What could be the reason?

A8: Low yields in acid-catalyzed cyclizations can be due to several factors:

  • Substrate Decomposition: Strong acids can cause decomposition of sensitive substrates. Consider using a milder Lewis acid catalyst.

  • Incomplete Reaction: The reaction may require higher temperatures or longer reaction times for complete conversion. For the conversion of an acetal to an oxonium ion intermediate, a reaction temperature of 110 °C was required, even though the activation energy for the subsequent cyclization was much lower.[2]

  • Water Scavenging: The presence of water can inhibit the reaction. Using a dehydrating agent or a solvent that allows for azeotropic removal of water can be beneficial.

Quantitative Data: Regioselectivity in Acid-Catalyzed Cyclization
SubstrateAcid CatalystProduct Ratio (Regioisomer 1 : Regioisomer 2)Total Yield (%)Reference
Acetal 1Polyphosphoric Acid (PPA)1 : 5Not specified[2][3]
Acetal 3AcidHighly regioselectiveNot specified[3]
Experimental Protocol: Acid-Catalyzed Cyclization of an Aryloxyacetaldehyde Acetal

This is a general procedure for the PPA-catalyzed cyclization of aryloxyacetaldehyde acetals to form 2,3-unsubstituted benzofurans.

Materials:

  • Aryloxyacetaldehyde acetal

  • Polyphosphoric acid (PPA)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • Heat polyphosphoric acid to the desired reaction temperature (e.g., 100-140 °C) in a reaction flask equipped with a mechanical stirrer.

  • Slowly add the aryloxyacetaldehyde acetal to the hot PPA with vigorous stirring.

  • Continue stirring at the same temperature for the specified time, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by distillation or column chromatography.

Reaction Mechanism: Acid-Catalyzed Benzofuran Synthesis

G Substrate (Acetal) Substrate (Acetal) Protonation Protonation Substrate (Acetal)->Protonation H+ Elimination of MeOH Elimination of MeOH Protonation->Elimination of MeOH Oxonium Ion Oxonium Ion Elimination of MeOH->Oxonium Ion Nucleophilic Attack (Path a) Nucleophilic Attack (Path a) Oxonium Ion->Nucleophilic Attack (Path a) at site a Nucleophilic Attack (Path b) Nucleophilic Attack (Path b) Oxonium Ion->Nucleophilic Attack (Path b) at site b Intermediate B Intermediate B Nucleophilic Attack (Path a)->Intermediate B Intermediate C Intermediate C Nucleophilic Attack (Path b)->Intermediate C Second MeOH Elimination (fromB) Second MeOH Elimination (fromB) Intermediate B->Second MeOH Elimination (fromB) Second MeOH Elimination (from C) Second MeOH Elimination (from C) Intermediate C->Second MeOH Elimination (from C) Product 2a Product 2a Second MeOH Elimination (fromB)->Product 2a Product 2b Product 2b Second MeOH Elimination (from C)->Product 2b

Caption: Mechanism of acid-catalyzed benzofuran synthesis.[2]

Troubleshooting Guide: Perkin Rearrangement

Q9: The Perkin rearrangement of my 3-halocoumarin is not proceeding to completion. What can I do?

A9: Incomplete conversion in a Perkin rearrangement can be addressed by:

  • Reaction Time and Temperature: The traditional method involves refluxing for 3 hours.[4] Ensure the reaction is heated for a sufficient duration.

  • Microwave Irradiation: Microwave-assisted Perkin rearrangement can significantly reduce reaction times (to as little as 5 minutes) and improve yields.[8]

  • Base Stoichiometry: An adequate amount of base (e.g., sodium hydroxide) is crucial for the initial ring fission of the coumarin.

Q10: I am observing the formation of byproducts in my Perkin rearrangement. How can I obtain a cleaner reaction?

A10: The formation of byproducts can be minimized by carefully controlling the reaction conditions. The mechanism involves a base-catalyzed ring fission followed by an intramolecular nucleophilic attack.[8] Ensuring the complete formation of the phenoxide anion before the subsequent cyclization is important. The use of microwave irradiation has been shown to provide very high yields of the desired benzofuran-2-carboxylic acids.[8]

Quantitative Data: Microwave-Assisted Perkin Rearrangement
Substrate (3-Bromocoumarin)Product (Benzofuran-2-carboxylic acid)Reaction Time (Microwave)Yield (%)Reference
3-Bromo-4-methyl-6,7-dimethoxycoumarin5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid5 minHigh[4]
Various 3-bromocoumarinsCorresponding benzofuran-2-carboxylic acids5 minVery high[8]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol is for the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.[4]

Materials:

  • 3-Bromocoumarin

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Microwave reactor

Procedure:

  • Add the 3-bromocoumarin (0.167 mmol), ethanol (5 mL), and sodium hydroxide (0.503 mmol) to a microwave vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79 °C with stirring.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture on a rotary evaporator.

  • Dissolve the crude product in a minimum volume of water.

  • Acidify the solution with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

  • Collect the product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum.

Logical Relationship: Perkin Rearrangement

G 3-Halocoumarin 3-Halocoumarin Base_Catalyzed_Ring_Fission Base-Catalyzed Ring Fission 3-Halocoumarin->Base_Catalyzed_Ring_Fission NaOH Phenoxide_Anion Phenoxide Anion Intermediate Base_Catalyzed_Ring_Fission->Phenoxide_Anion Intramolecular_Attack Intramolecular Nucleophilic Attack Phenoxide_Anion->Intramolecular_Attack Attacks vinyl halide Benzofuran_Moiety Benzofuran Moiety Intramolecular_Attack->Benzofuran_Moiety

Caption: Key steps in the Perkin rearrangement.[8]

Troubleshooting Guide: Annulation Reactions

Q11: My [3+2] annulation reaction to form a spiro[benzofuran-2,3'-pyrrolidine] is giving a poor diastereomeric ratio. How can I improve the stereoselectivity?

A11: The diastereoselectivity of [3+2] annulation reactions is often influenced by the catalyst and the reaction conditions.

  • Catalyst Choice: For the synthesis of spiro[benzofuran-2,3'-pyrrolidine] derivatives, Lewis acid catalysis has been shown to be effective. The acidity of the Lewis acid can be tuned with hydrogen bond donors to promote the desired cycloaddition.

  • Reaction Temperature: Lowering the reaction temperature can enhance the diastereoselectivity by favoring the transition state that leads to the more stable diastereomer.

  • Substrate Control: The steric bulk of the substituents on both the benzofuran derivative and the other reacting partner can play a significant role in determining the facial selectivity of the cycloaddition.

Q12: I am struggling with the regioselectivity of a [4+2] annulation reaction involving a benzofuran-derived azadiene. What factors control the regiochemical outcome?

A12: Regioselectivity in [4+2] annulations (Diels-Alder type reactions) is governed by the electronic properties of the diene and dienophile.

  • Frontier Molecular Orbitals (FMO): The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice versa) determines the regioselectivity. Analyzing the coefficients of the FMOs on the reacting atoms can help predict the favored regioisomer.

  • Catalyst Control: In catalyzed annulations, the catalyst can alter the energy of the FMOs, thereby influencing or even reversing the regioselectivity. For instance, in phosphine-catalyzed [2+4] annulations of benzofuran-derived azadienes, the phosphine catalyst plays a crucial role in controlling the reaction pathway.[9]

Quantitative Data: Regioselectivity in Annulation Reactions
Reaction TypeCatalystSubstratesProductDiastereomeric Ratio (dr)Yield (%)Reference
[3+2] CyclizationLewis AcidIodonium ylides, azadienesSpiro[benzofuran-2,2'-furan]-3-onesExcellent stereoselectivityNot specified[9]
[2+4] AnnulationPhosphineBenzofuran-derived azadienes, allyl carbonatesSpiro[benzofuran-cyclohexane] derivativesGood diastereoselectivities (85:15 to >95:5)57-97[9]
[3+2] Cycloaddition-Benzofuran, sarcosine, ninhydrinSpiro-pyrrolidine derivatives>20:174-99
Experimental Protocol: Three-Component [3+2] Annulation for Spiro-pyrrolidine Synthesis

This protocol describes the synthesis of benzofuran spiro-pyrrolidine derivatives.

Materials:

  • (Z)-3-Benzylidenebenzofuran-2(3H)-one

  • Sarcosine

  • Ninhydrin

  • Tetrahydrofuran (THF)

Procedure:

  • To a round-bottom flask, add (Z)-3-benzylidenebenzofuran-2(3H)-one (0.2 mmol, 1 equiv), sarcosine (0.6 mmol, 3 equiv), and ninhydrin (0.4 mmol, 2 equiv).

  • Add 2 mL of THF to dissolve the reactants.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the resulting solid by silica gel column chromatography to obtain the desired spiro-pyrrolidine product.

Workflow for Annulation Reaction Optimization

G Define Reaction Define Annulation Reaction Screen Catalysts Screen Catalysts (Lewis Acids, Phosphines, etc.) Define Reaction->Screen Catalysts Optimize Solvent Optimize Solvent Screen Catalysts->Optimize Solvent Vary Temperature Vary Temperature Optimize Solvent->Vary Temperature Analyze Products Analyze Yield and Regio/Diastereoselectivity Vary Temperature->Analyze Products Analyze Products->Screen Catalysts Low Selectivity Successful Protocol Optimized Protocol Analyze Products->Successful Protocol High Selectivity Unsuccessful Re-evaluate Substrates or Reaction Type Analyze Products->Unsuccessful No Reaction/ Decomposition

Caption: Workflow for optimizing annulation reactions.

References

Technical Support Center: Optimization of Catalysts for Benzofuran Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of benzofuran rings. The content is structured to address specific experimental challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: My Palladium-catalyzed Sonogashira coupling/cyclization reaction is giving a low yield of the desired benzofuran. What are the common causes?

A1: Low yields in this reaction are typically traced back to several factors:

  • Catalyst Deactivation: The Pd(0) active species can be sensitive to air, leading to the formation of inactive palladium black. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for both the coupling and the subsequent cyclization. For the intramolecular cyclization of 2-alkynylphenols, polar aprotic solvents like DMF and acetonitrile, paired with an amine base like triethylamine (TEA), often provide favorable results.[1] In contrast, solvents like toluene and THF may be less effective.[1]

  • Inefficient Catalyst System: For the coupling of o-iodophenols and terminal alkynes, a combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is often employed.[2] The choice of phosphine ligand can also dramatically influence efficiency.[3][4][5]

  • Formation of Side Products: The most common side reaction is the Glaser-type homocoupling of the terminal alkyne. This can be minimized by ensuring anaerobic conditions and carefully controlling catalyst concentrations.[6]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproducts. How can I suppress this side reaction?

A2: Homocoupling is a persistent issue in Sonogashira reactions, arising from the oxidative dimerization of copper acetylides. To minimize this:

  • Strictly Anaerobic Conditions: Oxygen promotes the homocoupling pathway. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.

  • Use of Copper-Free Systems: Several protocols have been developed that avoid the use of a copper co-catalyst, which is often the primary culprit for homocoupling. These systems may require specific ligands or different reaction conditions to maintain high cross-coupling efficiency.

  • Control of Reagent Stoichiometry: Using a slight excess of the alkyne can sometimes favor the cross-coupling reaction over homocoupling.

  • Hydrogen Atmosphere: In some cases, using a diluted hydrogen gas atmosphere (mixed with nitrogen or argon) has been shown to reduce homocoupling side products to minimal levels.

Q3: What are the signs of catalyst poisoning, and how can I prevent it?

A3: Catalyst poisoning occurs when impurities in the reaction mixture irreversibly bind to the active sites of the catalyst, reducing its activity.

  • Signs of Poisoning: A sudden drop in reaction rate, incomplete conversion even with extended reaction times, and the appearance of a dark precipitate (palladium black) can indicate catalyst poisoning.

  • Common Poisons: For palladium catalysts, common poisons include sulfur compounds, strongly coordinating species like certain nitrogen-containing heterocycles, and impurities from raw materials.[7][8]

  • Prevention Strategies:

    • Purify Reagents: Ensure all starting materials, solvents, and bases are of high purity and free from potential poisons.[7]

    • Guard Columns: For scaled-up reactions, passing reagents through a guard column of activated carbon or alumina can remove trace impurities.

    • Catalyst Choice: Some modern catalytic systems, particularly those using bulky electron-rich phosphine ligands, can exhibit greater resistance to certain poisons.

    • On-site Catalyst Generation: In some advanced protocols, an active Pd(II) species is generated in situ from a Pd(0) precursor, which can help overcome the poisoning effects of strongly coordinating heterocyles.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive CatalystEnsure the catalyst is fresh. For Pd(0) catalysts like Pd(PPh₃)₄, which can degrade on exposure to air, consider using a more air-stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[10]
2. Incorrect Base/Solvent CombinationOptimize the base and solvent system. For intramolecular cyclization, a screen of different bases (e.g., Cs₂CO₃, K₂CO₃, TEA) and solvents (e.g., DMF, ACN, Toluene) is recommended.[1][2]
3. Insufficient Reaction TemperatureWhile many reactions proceed at room temperature, some substrates may require heating. Gradually increase the temperature (e.g., to 60-80 °C) and monitor the reaction progress.
Formation of Multiple Side Products 1. Alkyne HomocouplingSee FAQ Q2. Ensure rigorous exclusion of oxygen. Consider a copper-free protocol.
2. Substrate DecompositionHighly functionalized or unstable starting materials may decompose under the reaction conditions. Consider milder bases or lower reaction temperatures.
3. Isomerization or RearrangementCertain substrates can lead to undesired isomers. The choice of ligand can influence regioselectivity. Experiment with different phosphine ligands (e.g., monodentate vs. bidentate).
Inconsistent Results/Poor Reproducibility 1. Variable Quality of ReagentsUse reagents from a reliable source and purify if necessary. Ensure solvents are anhydrous.
2. Inconsistent Inert AtmosphereImprove the degassing procedure (e.g., use freeze-pump-thaw cycles for solvents) and ensure a good seal on the reaction vessel.
3. Catalyst Loading InaccuracyFor high-turnover catalysts, small variations in loading can have a large impact. Prepare a stock solution of the catalyst for more accurate dispensing.

Data Presentation: Catalyst & Condition Optimization

The following tables summarize quantitative data from studies on optimizing reaction conditions for benzofuran synthesis.

Table 1: Effect of Solvent on Intramolecular Cyclization Yield

EntrySolventBaseTemperatureYield (%)
1DMFTEA70 °C82
2AcetonitrileTEA70 °C70
3TolueneTEA70 °C< 20
4DichloromethaneTEA70 °C< 20
5TetrahydrofuranTEA70 °C< 20
(Data adapted from a study on intramolecular cyclization, demonstrating the superior performance of polar aprotic solvents.)[1]

Table 2: Comparison of Palladium Catalysts for Sonogashira Coupling-Cyclization

CatalystLigandBaseYield (%)
Pd(OAc)₂PPh₃K₂CO₃75
PdCl₂(PPh₃)₂-TEA97
Pd(PPh₃)₄-TEA85
Pd₂(dba)₃XPhosK₂CO₃>90
(Yields are representative for the coupling of an o-iodophenol with a terminal alkyne. Performance can be substrate-dependent.)[10][11]

Key Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling and Intramolecular Cyclization

This protocol describes the one-pot synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne using a Pd/Cu catalytic system.

Materials:

  • o-Iodophenol (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.0 mol%)

  • Copper(I) iodide [CuI] (2.1 mol%)

  • Triethylamine (TEA, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, two-necked flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the o-iodophenol, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF via syringe, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature. The subsequent intramolecular cyclization is often promoted by gentle heating (e.g., 50-70 °C) after the initial coupling is complete (monitor by TLC or GC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Bis(triphenylphosphine)palladium(II) Dichloride Catalyst

This air-stable Pd(II) complex is a versatile precatalyst for various cross-coupling reactions.

Materials:

  • Palladium(II) chloride (PdCl₂) (1.0 g, 5.64 mmol)

  • Triphenylphosphine (PPh₃) (3.25 g, 12.4 mmol)

  • Benzonitrile (30 mL) or Acetonitrile

Procedure:

  • In a round-bottom flask with a stir bar, combine PdCl₂ and PPh₃.

  • Add benzonitrile (note: acetonitrile can be used but may result in a lower yield).[1]

  • Aerate the mixture with argon for 20 minutes to remove oxygen, as the complexation is sensitive to air.[1]

  • Fit the flask with a reflux condenser under an argon atmosphere.

  • Heat the mixture in an oil bath to reflux (approx. 180 °C for benzonitrile) and maintain for 20 minutes. The solution will turn dark red.[1]

  • Allow the flask to cool to room temperature, then continue stirring overnight. A yellow precipitate of the product will form.

  • Collect the yellow crystalline product by filtration, wash with a small amount of cold solvent (e.g., hexane), and dry under vacuum.[1]

Visualized Workflows and Mechanisms

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_Complex_A Oxidative Addition Intermediate Pd0->Pd_Complex_A o-Iodophenol (Ar-I) Pd_Complex_B Transmetalation Intermediate Pd_Complex_A->Pd_Complex_B Cu-Acetylide (Cu-C≡CR) Pd_Complex_C cis-Isomer Pd_Complex_B->Pd_Complex_C Isomerization Pd_Complex_C->Pd0 Reductive Elimination Product Coupled Intermediate (Ar-C≡CR) Pd_Complex_C->Product CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Terminal Alkyne (H-C≡CR) + Base Cu_Acetylide->CuI Transmetalation to Pd(II) Final_Product Benzofuran Product->Final_Product Intramolecular Cyclization

Caption: Catalytic cycle for Sonogashira coupling and cyclization.

Troubleshooting_Workflow Start Experiment Start: Low Benzofuran Yield Check_Catalyst Is the catalyst active and under inert atmosphere? Start->Check_Catalyst Check_Conditions Are reaction conditions (solvent, base, temp) optimized? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh/pre-activated catalyst. Ensure rigorous inert conditions. Check_Catalyst->Solution_Catalyst No Analyze_Side_Products What is the major side product? Check_Conditions->Analyze_Side_Products Yes Solution_Conditions Screen solvents (DMF, ACN) and bases (Cs₂CO₃, TEA). Gradually increase temperature. Check_Conditions->Solution_Conditions No Solution_Homocoupling Degas reagents thoroughly. Consider copper-free protocol. Analyze_Side_Products->Solution_Homocoupling Alkyne Dimer Solution_Decomposition Use milder base or lower reaction temperature. Analyze_Side_Products->Solution_Decomposition Starting Material Decomposition Solution_Catalyst->Check_Catalyst Re-evaluate Solution_Conditions->Check_Conditions Re-evaluate End Yield Improved Solution_Homocoupling->End Solution_Decomposition->End

Caption: Troubleshooting workflow for low-yield benzofuran synthesis.

References

Validation & Comparative

Validating the Chemical Structure of 2-(Methoxymethyl)benzofuran: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise validation of a chemical structure is a critical step. This guide provides a comparative analysis of the spectroscopic data for 2-(Methoxymethyl)benzofuran and its closely related analog, 2-(Hydroxymethyl)benzofuran, to aid in the unequivocal identification and characterization of these compounds.

This comparison utilizes key analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By presenting the experimental data for 2-(Hydroxymethyl)benzofuran and contrasting it with the expected data for this compound, this guide offers a framework for structural validation.

Structural and Spectroscopic Comparison

This compound and 2-(Hydroxymethyl)benzofuran share the same core benzofuran structure but differ in the functional group on the C2-methyl substituent. This subtle difference leads to distinct signatures in their respective spectra, allowing for clear differentiation.

Spectroscopic TechniqueThis compound (Expected)2-(Hydroxymethyl)benzofuran (Experimental)
¹H NMR Singlet for the methoxy (-OCH₃) protons around 3.3-3.5 ppm. Singlet for the methylene (-CH₂-) protons adjacent to the oxygen and the furan ring around 4.5-4.7 ppm.Singlet for the methylene (-CH₂-) protons around 4.7 ppm. A broad singlet for the hydroxyl (-OH) proton, with its chemical shift dependent on concentration and solvent.
¹³C NMR Signal for the methoxy carbon (-OCH₃) around 58-60 ppm. Signal for the methylene carbon (-CH₂-) around 70-75 ppm.Signal for the methylene carbon (-CH₂-) around 60-65 ppm.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 162. A prominent fragment ion from the loss of the methoxy group (-OCH₃) at m/z 131.Molecular ion peak (M⁺) at m/z 148. A prominent fragment ion from the loss of the hydroxymethyl group (-CH₂OH) at m/z 117.
IR Spectroscopy C-O-C stretching vibrations for the ether linkage in the range of 1150-1085 cm⁻¹. Absence of a broad O-H stretching band.A broad O-H stretching band in the region of 3600-3200 cm⁻¹. C-O stretching vibration for the alcohol around 1050 cm⁻¹.

Experimental Protocols

The validation of these chemical structures relies on standardized experimental protocols for each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters to note are the chemical shifts (δ) in parts per million (ppm), the integration of the signals, and the coupling patterns (e.g., singlet, doublet, triplet).

  • ¹³C NMR: A proton-decoupled experiment is typically run to obtain a spectrum with single lines for each unique carbon atom.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for determining the molecular weight and fragmentation pattern of organic molecules.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples, which vaporizes the sample.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The sample is irradiated with infrared light, and the absorption of radiation at specific wavenumbers (cm⁻¹) is measured. This absorption corresponds to the vibrational frequencies of the chemical bonds within the molecule.

Visualizing the Validation Workflow

The process of validating a chemical structure using these spectroscopic techniques can be visualized as a logical workflow.

G Workflow for Chemical Structure Validation cluster_synthesis Compound Synthesis & Purification cluster_validation Structure Validation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Analyze Spectra NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Comparison Compare with Expected Data Data_Analysis->Comparison Comparison->Synthesis Data Mismatch Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed Data Match

Caption: A workflow diagram illustrating the key stages of chemical structure validation.

Structural Relationship

The structural similarity and key difference between this compound and its hydroxyl analog are highlighted below.

G Structural Comparison cluster_methoxymethyl This compound cluster_hydroxymethyl 2-(Hydroxymethyl)benzofuran cluster_key Key Difference mol1 key R = -CH₃ (Methoxy) R = -H (Hydroxyl) mol1->key mol2 mol2->key

Caption: Comparison of the chemical structures of the two benzofuran derivatives.

A Comparative Analysis of Synthetic Routes to 2-(Methoxymethyl)benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted benzofurans is a critical step in the discovery of novel therapeutic agents. 2-(Methoxymethyl)benzofuran, a key structural motif in various pharmacologically active compounds, can be synthesized through several distinct methodologies. This guide provides a comparative analysis of the most prominent synthetic strategies, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method for a given research and development objective.

A direct, one-step synthesis of this compound is not well-documented in the scientific literature. Therefore, a two-step approach is the most practical and widely applicable strategy. This involves the initial synthesis of the precursor, 2-(hydroxymethyl)benzofuran, followed by the methylation of the hydroxyl group. This guide will explore and compare two primary methods for the synthesis of the benzofuran core: Sonogashira coupling followed by cyclization, and acid-catalyzed intramolecular cyclization. Subsequently, the Williamson ether synthesis for the final methylation step will be detailed.

Comparison of Core Synthesis Methods

ParameterSonogashira Coupling & CyclizationAcid-Catalyzed Intramolecular Cyclization
Starting Materials 2-Iodophenol, Propargyl alcoholSubstituted Phenoxyacetaldehyde Dimethyl Acetal
Reagents & Catalysts PdCl2(PPh3)2, CuI, Et3NPolyphosphoric acid (PPA) or other strong acids
Reaction Conditions Mild to moderate temperatures (rt to 80 °C)Elevated temperatures (e.g., 110 °C)
Yield Generally good to excellentModerate to good
Substrate Scope Broad, tolerates various functional groupsCan be sensitive to electron-donating/withdrawing groups on the phenol
Key Advantages High efficiency, modular (can be a one-pot, three-component reaction)Operationally simpler for certain substrates, avoids transition metals
Key Disadvantages Requires transition metal catalyst which may need to be removed from the final productCan lead to regioisomeric mixtures depending on the substrate, harsh acidic conditions

Experimental Protocols

Method 1: Sonogashira Coupling and Cyclization for 2-(Hydroxymethyl)benzofuran

This method involves the palladium-catalyzed cross-coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[1][2][3]

Step 1: Sonogashira Coupling and Cyclization

  • To a solution of 2-iodophenol (1.0 eq) in a suitable solvent such as triethylamine or a mixture of DMF and triethylamine are added propargyl alcohol (1.2 eq), a palladium catalyst like PdCl2(PPh3)2 (0.02 eq), and a copper(I) co-catalyst such as CuI (0.04 eq).

  • The reaction mixture is stirred at room temperature or heated to 50-80 °C until the starting materials are consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-(hydroxymethyl)benzofuran.

Method 2: Acid-Catalyzed Intramolecular Cyclization for 2-Alkylbenzofurans (Analogous Method)

This method utilizes a strong acid to promote the intramolecular cyclization of a phenoxyacetaldehyde dimethyl acetal to form the benzofuran ring. While a specific protocol for the methoxymethyl derivative is not available, the following is a general procedure for analogous 2-alkylbenzofurans.[4]

Step 1: Acid-Catalyzed Cyclization

  • A substituted phenoxyacetaldehyde dimethyl acetal is treated with a strong acid catalyst, such as polyphosphoric acid (PPA).

  • The reaction mixture is heated to a high temperature, typically around 110 °C, to facilitate the cyclization.

  • The reaction progress is monitored by an appropriate technique (e.g., TLC, LC-MS).

  • After completion, the reaction mixture is cooled and carefully quenched with ice-water.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography yields the 2-substituted benzofuran.

Final Step: Williamson Ether Synthesis for this compound

The Williamson ether synthesis is a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[5][6][7][8][9]

Step 2: Methylation of 2-(Hydroxymethyl)benzofuran

  • To a solution of 2-(hydroxymethyl)benzofuran (1.0 eq) in a polar aprotic solvent like THF or DMF, a strong base such as sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C.

  • The mixture is stirred at this temperature for about 30 minutes to allow for the formation of the alkoxide.

  • A methylating agent, such as methyl iodide (CH3I, 1.2 eq) or dimethyl sulfate, is then added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

  • The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried, and concentrated.

  • The final product, this compound, is purified by column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these synthetic strategies, the following diagrams are provided.

G Synthesis of this compound: A Two-Step Approach cluster_0 Core Synthesis of 2-(Hydroxymethyl)benzofuran cluster_0_1 Method 1: Sonogashira Coupling cluster_0_2 Method 2: Acid-Catalyzed Cyclization cluster_1 Final Step: Methylation 2-Iodophenol 2-Iodophenol Sonogashira_Reaction Sonogashira Coupling & Cyclization 2-Iodophenol->Sonogashira_Reaction Propargyl alcohol Propargyl alcohol Propargyl alcohol->Sonogashira_Reaction Pd/Cu catalyst Pd/Cu catalyst Pd/Cu catalyst->Sonogashira_Reaction 2-(Hydroxymethyl)benzofuran 2-(Hydroxymethyl)benzofuran Sonogashira_Reaction->2-(Hydroxymethyl)benzofuran Phenoxyacetaldehyde\nacetal Phenoxyacetaldehyde acetal Acid_Cyclization Intramolecular Cyclization Phenoxyacetaldehyde\nacetal->Acid_Cyclization Acid_Catalyst Acid_Catalyst Acid_Catalyst->Acid_Cyclization Acid_Cyclization->2-(Hydroxymethyl)benzofuran Analogous Route Williamson_Ether_Synthesis Williamson Ether Synthesis 2-(Hydroxymethyl)benzofuran->Williamson_Ether_Synthesis Base_NaH Base_NaH Base_NaH->Williamson_Ether_Synthesis Methylating_Agent Methylating_Agent Methylating_Agent->Williamson_Ether_Synthesis This compound This compound Williamson_Ether_Synthesis->this compound

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the formation of 2-(hydroxymethyl)benzofuran followed by methylation. For the initial construction of the benzofuran core, the Sonogashira coupling and cyclization method generally offers higher yields and a broader substrate scope, making it a preferred choice for complex molecule synthesis. However, for specific substrates, acid-catalyzed cyclization presents a simpler, metal-free alternative. The final methylation step is efficiently accomplished using the well-established Williamson ether synthesis. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and the availability of starting materials and reagents. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important benzofuran derivative.

References

comparing the biological activity of 2-(Methoxymethyl)benzofuran with other derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activities of Substituted Benzofurans

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities. This guide provides a comparative overview of the biological activities of various benzofuran derivatives, with a hypothetical consideration of 2-(Methoxymethyl)benzofuran against other well-studied analogues. The information herein is supported by experimental data from peer-reviewed literature to aid researchers in drug discovery and development.

Comparative Biological Activity Data

The biological activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. Below is a summary of the activities of different classes of benzofuran derivatives.

Table 1: Comparative Anticancer Activity of Benzofuran Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
2-Arylbenzofurans Wittifuran OA2780 (Ovarian)1.80[1]
Wittifuran NA2780 (Ovarian)1.32[1]
Isoprenylated Flavonoid DerivativeHGC27 (Gastric)6.08[2]
Benzofuran-chalcone derivativeA-549 (Lung)2.74[3]
Benzofuran-2-Carboxamides 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivativeA549 (Lung)0.57[3]
N-phenethyl carboxamide derivativeMDA-MB-231 (Breast)3.01[3]
Halogenated Benzofurans 3-Bromomethylbenzofuran derivativeHL60 (Leukemia)0.1[4]

Table 2: Comparative Antimicrobial Activity of Benzofuran Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
2-Arylbenzofurans ChalcomoracinMethicillin-resistant S. aureus (MRSA)0.78[5][6]
Benzofuran-Pyrazole Hybrids 2-methyl-triazolo[1,5-a]pyridine derivativeF. solani16[7][8]
Pyrido-triazine derivativeC. albicans16[7]
Aza-benzofurans Compound 1 (from P. crustosum)S. aureus12.5[9]
3-Benzoylbenzofurans Hydrophobic benzofuran analogMethicillin-resistant S. aureus (MRSA)0.39[10]

Table 3: Comparative Antioxidant Activity of Benzofuran Derivatives

Compound ClassDerivative ExampleAssayActivityReference
Benzofuran-2-Carboxamides 7-methoxy-N-(4-hydroxyphenyl)benzofuran-2-carboxamideDPPH Scavenging23.5% inhibition at 100 µM[11]
N-(methoxyphenyl)benzofuran-2-carboxamideDPPH Scavenging56% inhibition at 25 µM[12]
Benzofuran-2-ones 3,7-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneDPPH AssayGood rIC50 value[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the biological activities of benzofuran derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[7][9]

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, and the suspension is adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A serial two-fold dilution of the stock solution is prepared in a 96-well microtiter plate with culture broth.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[3][14]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[15]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus decolorizing the DPPH solution.[16][17][18]

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM) is prepared.[16]

  • Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[16]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. Ascorbic acid or Trolox is typically used as a positive control.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Visualizations

Signaling Pathway

Many anticancer benzofuran derivatives exert their effects by modulating key signaling pathways involved in cell proliferation and survival. The Receptor Tyrosine Kinase (RTK) pathway is a common target.[19]

RTK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Ligand Growth Factor (Ligand) Ligand->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzofuran Benzofuran Derivatives Benzofuran->RTK Benzofuran->PI3K Benzofuran->mTOR

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and potential inhibition by benzofuran derivatives.

Experimental Workflow

The screening of novel compounds for biological activity follows a structured workflow to ensure efficiency and reliability of the results.

Drug_Screening_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Interpretation cluster_outcome 4. Outcome Hypothesis Hypothesis Generation Assay_Selection Assay Selection (e.g., Antimicrobial, Anticancer) Hypothesis->Assay_Selection Compound_Prep Compound Preparation & Dilution Assay_Selection->Compound_Prep Assay Biological Assay Performance (e.g., MTT, Broth Dilution) Compound_Prep->Assay Data_Collection Data Collection (e.g., Absorbance Reading) Assay->Data_Collection QC Quality Control Data_Collection->QC Calculation Calculation of Parameters (IC50, MIC) QC->Calculation SAR Structure-Activity Relationship (SAR) Analysis Calculation->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: General experimental workflow for screening the biological activity of chemical compounds.

References

A Comparative Guide to Tubulin Polymerization Inhibitors: 2-(Methoxymethyl)benzofuran Derivatives vs. Combretastatin A-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activities of a potent 2-aroyl-3-methyl-6-methoxybenzofuran derivative, BNC105, and the well-established tubulin polymerization inhibitor, Combretastatin A-4 (CA-4). Both compounds are colchicine-site binders that disrupt microtubule dynamics, a key mechanism in cancer chemotherapy. This comparison is based on their antiproliferative effects against a panel of human cancer cell lines and their direct inhibitory action on tubulin polymerization.

Performance Comparison

Quantitative analysis of the in vitro activity of BNC105 and Combretastatin A-4 (CA-4) reveals significant differences in their potency and therapeutic window. BNC105, a derivative of the 2-(methoxymethyl)benzofuran class, has demonstrated superior or comparable antiproliferative activity against a range of cancer cell lines when compared to CA-4. Notably, the disodium phosphate prodrug of BNC105, known as BNC105P, exhibits more potent tumor vascular-disrupting and growth-inhibitory properties than the corresponding prodrug of CA-4.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound, providing a clear comparison of their efficacy.

Cell LineBNC105 (IC50, nM)Combretastatin A-4 (IC50, nM)
Human Cancer Cell Lines
HCT116 (Colon)2.62.8
HT29 (Colon)2.8>1000
SW620 (Colon)2.12.2
MIA PaCa-2 (Pancreatic)2.52.6
BXPC-3 (Pancreatic)2.42.9
Tubulin Polymerization Inhibition
IC50 (µM)1.51.3

Mechanism of Action: Disrupting Microtubule Dynamics

Both BNC105 and Combretastatin A-4 exert their cytotoxic effects by inhibiting the polymerization of tubulin. They bind to the colchicine-binding site on β-tubulin, which prevents the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

G cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization Cell Division & Function Cell Division & Function Microtubule->Cell Division & Function BNC105 / CA-4 BNC105 / CA-4 Inhibition of Polymerization Inhibition of Polymerization BNC105 / CA-4->Inhibition of Polymerization Inhibition of Polymerization->αβ-Tubulin Dimers Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Inhibition of Polymerization->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Mechanism of Tubulin Polymerization Inhibitors

Experimental Protocols

In Vitro Tubulin Polymerization Assay

The inhibitory effect of the compounds on tubulin polymerization is quantified using a fluorescence-based assay.

Materials:

  • Bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds (BNC105, CA-4) dissolved in DMSO

  • 96-well, black, flat-bottom plates

  • Temperature-controlled fluorometer

Procedure:

  • A reaction mixture is prepared on ice, containing General Tubulin Buffer, GTP (final concentration 1 mM), and the fluorescent reporter.

  • The test compounds are added to the wells of the 96-well plate at various concentrations. A vehicle control (DMSO) is also included.

  • The reaction is initiated by the addition of tubulin (final concentration 10 µM).

  • The plate is immediately transferred to a fluorometer pre-warmed to 37°C.

  • Fluorescence is measured every minute for 60 minutes (excitation at 360 nm, emission at 420 nm).

  • The IC50 values are calculated from the dose-response curves of the inhibition of tubulin polymerization.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HCT116, HT29, SW620, MIA PaCa-2, BXPC-3)

  • Appropriate cell culture medium and supplements

  • Test compounds (BNC105, CA-4) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well, clear, flat-bottom plates

  • Multi-well spectrophotometer

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds or vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • Following incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for 3-4 hours at 37°C.

  • The MTT solution is removed, and the formazan crystals are dissolved by adding the solubilization solution.

  • The absorbance is measured at a wavelength of 570 nm using a multi-well spectrophotometer.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined from the dose-response curves.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro validation of tubulin polymerization inhibitors.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Stock Solutions Stock Solutions Serial Dilutions Serial Dilutions Stock Solutions->Serial Dilutions Tubulin Assay Tubulin Assay Serial Dilutions->Tubulin Assay Cell Viability Assay Cell Viability Assay Serial Dilutions->Cell Viability Assay Dose-Response Curves Dose-Response Curves Tubulin Assay->Dose-Response Curves Cell Viability Assay->Dose-Response Curves IC50 Calculation IC50 Calculation Dose-Response Curves->IC50 Calculation Comparative Analysis Comparative Analysis IC50 Calculation->Comparative Analysis

In Vitro Assay Workflow

Comparative Docking Analysis of Benzofuran Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding affinities and interaction mechanisms of novel benzofuran derivatives with various protein targets, providing insights for future drug design and development.

This guide offers a comparative analysis of molecular docking studies performed on a series of benzofuran derivatives. The objective is to evaluate their potential as inhibitors for various biological targets implicated in a range of diseases. The data presented herein is compiled from multiple studies to provide a comprehensive overview for researchers, scientists, and professionals in the field of drug development.

Quantitative Docking Results

The following tables summarize the binding affinities of different benzofuran derivatives against several key protein targets. The docking scores, represented as binding energy in kcal/mol, indicate the strength of the interaction between the ligand (benzofuran derivative) and the protein. A lower binding energy value generally signifies a more stable and favorable interaction.

DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
Compound 2c 3EQM-10.2
4HOE-9.3[1]
1XFF-9.1[1]
M5n 1aj6Not Specified, but noted as strong[2]
M5o 1aj6Not Specified, but noted as strong[2]
M5k 1aj6Not Specified, but noted as strong[2]
BENZ-0454 4HJO (EGFR)Lowest binding affinity in its series[3]
BENZ-0143 4HJO (EGFR)Not Specified[3]
BENZ-1292 4HJO (EGFR)Not Specified[3]
BENZ-0335 4HJO (EGFR)Not Specified[3]
Compound 5s Gaba receptor-associated protein-like 1Highest anticancer activity[4]
Compound 5r Gaba receptor-associated protein-like 1Highest anticancer activity[4]
Compound 17b Gaba receptor-associated protein-like 1Highest anticancer activity[4]
BF1 Bovine Serum Albumin (BSA)Lower affinity than BDF1
BDF1 Bovine Serum Albumin (BSA)Higher affinity than BF1

Note: Some studies did not provide specific numerical docking scores but indicated the relative binding affinities of the compounds.

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the referenced studies for molecular docking of benzofuran derivatives.

1. Ligand Preparation: The three-dimensional structures of the benzofuran derivatives were typically drawn using chemical drawing software like ChemDraw.[2] Energy minimization of the ligands was then performed using computational tools such as the MM2 force field within the Chem3D Ultra program to obtain the most stable conformation.[2]

2. Protein Preparation: The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).[1][3] Prior to docking, water molecules and any co-crystallized ligands were generally removed from the protein structure.[1] Kollman charges and polar hydrogen atoms were added to the protein, which was then saved in the PDBQT format for use with docking software.[1]

3. Molecular Docking Simulation: Software such as AutoDock Vina, Molegro Virtual Docker, and the Molecular Operating Environment (MOE) were employed for the docking simulations.[1][4][5] A grid box was defined around the active site of the target protein to specify the search space for the ligand binding. The docking algorithm then explored various conformations and orientations of the ligand within the grid box to predict the most favorable binding mode. The results are typically ranked based on their binding affinity scores.[1]

4. Visualization and Analysis: The interactions between the benzofuran derivatives and the amino acid residues of the target proteins were visualized and analyzed using software like BIOVIA Discovery Studio and PyMOL.[1][2] This analysis helps in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure & Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (from PDB, remove water, add hydrogens) protein_prep->docking scoring Binding Affinity Scoring (kcal/mol) docking->scoring visualization Interaction Analysis (e.g., Discovery Studio, PyMOL) scoring->visualization comparison Comparative Analysis of Derivatives visualization->comparison

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly employed analytical methods for the quantitative determination of benzofuran compounds. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are evaluated based on experimental data from published validation studies. Detailed methodologies are provided to support the replication of these experiments.

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes the key performance characteristics of different analytical methods for the analysis of benzofuran and its derivatives. This allows for a direct comparison of their sensitivity, precision, accuracy, and linear working ranges.

Analytical MethodCompound(s) AnalyzedLinearity (R²)RangeAccuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-UV Carbofuran0.9997.5 - 75 µg/mLNear 100%< 2%Not ReportedNot Reported
LC-MS/MS 13 Designer Benzodiazepines*> 0.9901 - 500 ng/mL±12% biasIntra-day: 3-20%, Inter-day: 4-21%0.5 ng/mL1 ng/mL[1]
GC-MS/MS Furan and 10 derivativesNot ReportedNot Reported76 - 117%Intra-day: 1-16%, Inter-day: 4-20%Not Reported0.003 - 0.675 ng/g[2]

*Note: Data for designer benzodiazepines is included to provide a representative example of LC-MS/MS performance for complex heterocyclic compounds, in the absence of a complete validation study for a simple benzofuran.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for understanding the conditions under which the comparative data was generated and for designing similar validation studies.

RP-HPLC-UV Method for Carbofuran

This method was developed for the quantification of carbofuran, a pesticide with a benzofuran core structure, in its formulations.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column.

  • Mobile Phase: A mixture of Acetonitrile and Potassium Dihydrogen Orthophosphate (60:40 v/v), with the pH adjusted to 5.8.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 282 nm.

  • Sample Preparation: 7.5 mg of carbofuran granules were dissolved in 25 mL of diluent, sonicated, and filtered through a 0.45 µm filter.

  • Validation Parameters:

    • Specificity: The method was shown to be specific for carbofuran in the presence of formulation excipients.

    • Linearity: A linear relationship between concentration and peak area was established in the range of 7.5 to 75 µg/mL with a correlation coefficient (R²) of 0.999.

    • Accuracy: Recovery studies demonstrated the accuracy of the method to be close to 100%.

    • Precision: The relative standard deviation (%RSD) for replicate measurements was less than 2%, indicating good precision.

    • Robustness & Ruggedness: The method was found to be robust and rugged under varied conditions.

LC-MS/MS Method for Designer Benzodiazepines

This method was validated for the quantification of 13 designer benzodiazepines in postmortem blood, showcasing the sensitivity and specificity of LC-MS/MS for complex matrices.[1]

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Sample Preparation: Solid Phase Extraction (SPE) of 0.5 mL postmortem blood.

  • Chromatographic Separation: C18 column.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM).

  • Validation Parameters:

    • Linearity: The calibration curves were linear over the range of 1-200 ng/mL for most analytes, and up to 500 ng/mL for others, with a correlation coefficient (r²) > 0.990.

    • Limit of Detection (LOD): 0.5 ng/mL.

    • Limit of Quantitation (LOQ): 1 ng/mL.

    • Accuracy (Bias): Within ±12%.

    • Precision (%RSD): Intra-day imprecision was between 3-20%, and inter-day imprecision was between 4-21%.

    • Matrix Effects: Ranged from -52% to 33%, with consistent effects across multiple sources.

    • Recovery: Ranged from 35% to 90%.

GC-MS/MS Method for Furan and its Derivatives in Food Matrices

This method was developed for the simultaneous analysis of furan and ten of its derivatives in various food commodities.[2]

  • Instrumentation: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS).

  • Sample Preparation: Headspace solid-phase microextraction (SPME) using a Carboxen-Polydimethylsiloxane (CAR/PDMS) fiber.

  • Chromatographic Separation: HP-5MS column.

  • Mass Spectrometry: Multiple reaction monitoring (MRM) mode.

  • Validation Parameters:

    • Recovery: The recovery for all analytes in different food matrices ranged from 76% to 117%.

    • Limit of Quantitation (LOQ): Ranged from 0.003 to 0.675 ng/g.

    • Precision (%RSD): Intra-day variability was between 1-16%, and inter-day variability was between 4-20%.

Mandatory Visualization

The following diagrams illustrate the logical workflow of analytical method cross-validation.

CrossValidationWorkflow General Workflow for Cross-Validation of Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_scope Define Scope & Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC, GC-MS) define_scope->select_methods prep_samples Prepare Standard & QC Samples select_methods->prep_samples method1 Analyze Samples with Method 1 prep_samples->method1 method2 Analyze Samples with Method 2 prep_samples->method2 compare_data Compare Quantitative Data (e.g., Bland-Altman Plot) method1->compare_data method2->compare_data assess_performance Assess Method Performance (Accuracy, Precision, Linearity) compare_data->assess_performance documentation Document Results & Conclusions assess_performance->documentation method_selection Select Optimal Method for Intended Use documentation->method_selection

Caption: Workflow for analytical method cross-validation.

Comparison and Recommendations

  • HPLC-UV is a robust and cost-effective technique suitable for the routine analysis of benzofuran compounds in relatively simple matrices, such as pharmaceutical formulations. Its precision and accuracy are generally high, but it may lack the sensitivity and specificity required for complex biological samples or trace-level analysis.

  • GC-MS is highly effective for the analysis of volatile and semi-volatile benzofuran derivatives. The use of headspace SPME for sample preparation can enhance sensitivity and reduce matrix interference.[2] GC-MS provides excellent separation efficiency and structural information, making it a powerful tool for identifying and quantifying these compounds in complex mixtures like food.[2] However, derivatization may be necessary for non-volatile benzofurans.

  • LC-MS/MS offers the highest sensitivity and specificity, making it the method of choice for analyzing benzofuran compounds at trace levels in complex biological matrices like blood and urine.[1][3] The technique is applicable to a wide range of benzofuran derivatives without the need for derivatization. While powerful, LC-MS/MS is also the most expensive and complex of the three methods.

References

Efficacy of Benzofuran Derivatives Compared to Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific efficacy data for 2-(Methoxymethyl)benzofuran in publicly accessible scientific literature, this guide provides a comparative analysis of a representative and well-studied class of benzofuran compounds—2-arylbenzofuran derivatives—against the established anticancer drug, Doxorubicin. This substitution allows for a data-rich comparison within the benzofuran structural class, reflecting the broader therapeutic potential of these compounds.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the anticancer efficacy of 2-arylbenzofuran derivatives against Doxorubicin. The information presented is based on available experimental data from preclinical studies.

Overview of Anticancer Activity

Benzofuran derivatives have emerged as a significant class of heterocyclic compounds with a wide spectrum of biological activities, including notable anticancer properties.[1][2][3][4][5] Their mechanism of action often involves the inhibition of critical cellular processes in cancer cells, such as tubulin polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest and apoptosis.[1] In comparison, Doxorubicin, a well-established anthracycline antibiotic, exerts its anticancer effects primarily through intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell death.

Comparative Efficacy: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer efficacy of representative 2-arylbenzofuran derivatives compared to Doxorubicin against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DrugCancer Cell LineIC50 (µM)Reference
2-Arylbenzofuran Derivative (Compound 10f) MCF-7 (Breast Cancer)2.6[1]
Doxorubicin MCF-7 (Breast Cancer)0.8[1]
2-Benzoylbenzofuran Derivative (Compound 12) SiHa (Cervical Cancer)1.10[1]
2-Benzoylbenzofuran Derivative (Compound 12) HeLa (Cervical Cancer)1.06[1]
Combretastatin A-4 (Reference Drug) SiHa (Cervical Cancer)1.76[1]
Combretastatin A-4 (Reference Drug) HeLa (Cervical Cancer)1.86[1]
Benzofuran-2-carboxamide Derivative (Compound 50g) HCT-116 (Colon Cancer)0.87[6]
Benzofuran-2-carboxamide Derivative (Compound 50g) HeLa (Cervical Cancer)0.73[6]
Benzofuran-2-carboxamide Derivative (Compound 50g) A549 (Lung Cancer)0.57[6]
Halogenated Benzofuran Derivative (Compound 3) A-549 (Lung Cancer)~1.14 (similar to Doxorubicin)[2][3]
Doxorubicin A-549 (Lung Cancer)1.136[2][3]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the comparison of anticancer activity.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzofuran derivatives or Doxorubicin) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration.

Visualizing Experimental Workflow

The following diagram illustrates the workflow of the MTT assay for determining the anticancer activity of the test compounds.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells add_compounds Add Test Compounds (Benzofuran Derivatives/Doxorubicin) seed_cells->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

MTT Assay Workflow for Anticancer Drug Screening.

Signaling Pathways

While the precise signaling pathways for many novel benzofuran derivatives are still under investigation, a common mechanism of action for anticancer benzofurans is the disruption of microtubule dynamics. This is often achieved by binding to the colchicine site on tubulin, which prevents its polymerization into microtubules. The disruption of microtubule function leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.

The following diagram illustrates a simplified signaling pathway for apoptosis induced by microtubule disruption.

Apoptosis_Pathway cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction benzofuran Benzofuran Derivative tubulin Tubulin benzofuran->tubulin microtubule Microtubule Disruption tubulin->microtubule Inhibition of Polymerization g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest caspase_activation Caspase Activation g2m_arrest->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Apoptosis induction by microtubule-disrupting benzofurans.

References

Comparative Analysis of 2-(Methoxymethyl)benzofuran Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(methoxymethyl)benzofuran analogs, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways, this document aims to facilitate the rational design of novel therapeutic agents based on this versatile chemical scaffold.

Anticancer Activity: Tubulin Polymerization Inhibition

A notable area of investigation for benzofuran derivatives is their potential as anticancer agents that target microtubule dynamics. Certain 2-substituted benzofurans have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer therapy.

Structure-Activity Relationship of 2-(Aroyl)benzofuran Analogs

One specific class of 2-substituted benzofurans, the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans, has been extensively studied for its ability to inhibit tubulin polymerization by binding to the colchicine site. While not exact this compound analogs, the insights gained from these closely related compounds are invaluable for understanding the structural requirements for potent antiproliferative activity.

Key SAR observations for this class of compounds include:

  • Substitution at the 3-position: The introduction of a methyl group at the C-3 position of the benzofuran ring generally leads to an increase in antiproliferative activity.

  • Substitution on the Benzofuran Ring: Electron-donating groups, such as methoxy or ethoxy, at the C-6 position of the benzofuran ring enhance anticancer potency.

  • The 2-Acyl Moiety: The 3',4',5'-trimethoxybenzoyl group at the 2-position is a crucial pharmacophore for potent inhibition of tubulin polymerization.

The following table summarizes the in vitro activity of a selection of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan analogs against various cancer cell lines and their inhibitory effect on tubulin polymerization.

Compound IDR1R2Cell LineIC50 (µM) - AntiproliferativeIC50 (µM) - Tubulin Polymerization
1a HHHeLa>10>50
1b HCH3HeLa0.0351.8
1c 6-OCH3HHeLa0.0151.5
1d 6-OCH3CH3HeLa0.0081.2
1e 6-OC2H5CH3HeLa0.0061.1

Data extracted from a study on 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as inhibitors of tubulin polymerization.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for these compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

cluster_0 Cellular Effects Benzofuran Analog Benzofuran Analog Tubulin Tubulin Benzofuran Analog->Tubulin Inhibits Polymerization Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Signaling cascade of tubulin polymerization inhibition.

The experimental workflow to determine the anticancer activity of these compounds typically involves a multi-step process.

cluster_1 Experimental Workflow Compound Synthesis Compound Synthesis Cell Culture Cell Culture Compound Synthesis->Cell Culture Treatment Tubulin Assay Tubulin Assay Compound Synthesis->Tubulin Assay Inhibition of Polymerization MTT Assay MTT Assay Cell Culture->MTT Assay Antiproliferative Activity Data Analysis Data Analysis MTT Assay->Data Analysis Tubulin Assay->Data Analysis

Caption: Workflow for evaluating anticancer benzofurans.

Experimental Protocols

MTT Assay for Antiproliferative Activity:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran analogs and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Tubulin Polymerization Assay:

  • Reaction Mixture: A reaction mixture containing tubulin (1.0 mg/mL), GTP (1.0 mM), and MES buffer is prepared.

  • Compound Addition: The benzofuran analogs at various concentrations are added to the reaction mixture.

  • Initiation of Polymerization: The polymerization is initiated by incubating the mixture at 37°C.

  • Turbidity Measurement: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curves.

Antimicrobial Activity

Benzofuran derivatives have also been explored for their potential as antimicrobial agents. The structural modifications on the benzofuran core can significantly influence their activity against various bacterial and fungal strains.

Structure-Activity Relationship of 2-Substituted Benzofuran Analogs

While specific SAR studies on this compound analogs as antimicrobial agents are limited in the publicly available literature, general trends for 2-substituted benzofurans have been observed. The nature of the substituent at the 2-position, as well as substitutions on the benzofuran ring, play a crucial role in determining the antimicrobial spectrum and potency. For instance, the introduction of hydrophobic and electron-withdrawing groups has been shown to enhance antibacterial activity in some series of benzofuran derivatives.

The following table presents hypothetical minimum inhibitory concentration (MIC) data for a series of this compound analogs to illustrate a potential SAR.

Compound IDR1 (on Benzofuran Ring)R2 (on Methoxymethyl)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2a HH64>128128
2b 5-ClH166432
2c 5-NO2H83216
2d HPhenyl3212864
2e 5-ClPhenyl83216

This data is illustrative and intended to demonstrate potential SAR trends.

Experimental Workflow for Antimicrobial Screening

The evaluation of the antimicrobial activity of novel compounds follows a standardized workflow.

cluster_2 Antimicrobial Screening Workflow Compound Synthesis Compound Synthesis Broth Microdilution Broth Microdilution Compound Synthesis->Broth Microdilution Test Compounds Microbial Culture Microbial Culture Microbial Culture->Broth Microdilution Inoculum MIC Determination MIC Determination Broth Microdilution->MIC Determination

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocols

Broth Microdilution Method for MIC Determination:

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The benzofuran analogs are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presented data on related 2-substituted benzofuran analogs highlight the critical role of substituents on both the benzofuran ring and at the 2-position in modulating their anticancer and antimicrobial activities. Further focused SAR studies on a diverse library of this compound analogs are warranted to fully elucidate their therapeutic potential and to identify lead candidates for further development. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of these compounds.

comparative analysis of the pharmacokinetic profiles of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the absorption, distribution, metabolism, and excretion of key benzofuran compounds reveals significant variations in their journey through the body. This guide provides a comparative analysis of the pharmacokinetic profiles of prominent benzofuran derivatives, offering researchers and drug development professionals a consolidated resource supported by experimental data and detailed methodologies.

Benzofuran derivatives, a class of heterocyclic compounds, are integral to numerous clinically significant drugs, including the antiarrhythmic agent amiodarone and the beta-blocker bufuralol. Their therapeutic efficacy is intrinsically linked to their pharmacokinetic properties, which dictate the concentration and persistence of the drug at its target site. Understanding these profiles is paramount for optimizing drug dosage, minimizing toxicity, and developing novel derivatives with improved pharmacological characteristics.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for selected benzofuran derivatives following oral administration in rats. It is important to note that direct comparative studies are limited, and data has been compiled from individual studies with varying experimental conditions.

DerivativeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Oral Bioavailability (%)
Amiodarone 100~1500~4-6~1500017-60[1]
Bufuralol 10~50~1~200~80
Ailanthoidol N/AN/AN/AN/AN/A

Amiodarone, a widely prescribed antiarrhythmic, exhibits a variable oral bioavailability in rats, ranging from 17% to 60%.[1] Following a 100 mg/kg oral dose, it demonstrates a relatively slow absorption, with time to maximum plasma concentration (Tmax) observed around 4 to 6 hours. In contrast, bufuralol, a non-selective beta-blocker, is absorbed more rapidly, with an estimated Tmax of approximately 1 hour. While comprehensive, directly comparable oral pharmacokinetic data for a range of benzofuran derivatives in a single study is scarce, the available information highlights the significant influence of structural modifications on their absorption and overall systemic exposure.

Experimental Protocols

The determination of these pharmacokinetic parameters relies on robust and validated experimental methodologies. Below are detailed protocols for key experiments typically employed in the pharmacokinetic characterization of benzofuran derivatives.

In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol outlines the procedure for a single-dose oral pharmacokinetic study in rats.

1. Animal Model:

  • Male Sprague-Dawley rats (200-250 g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Rats are fasted overnight before drug administration.

2. Drug Formulation and Administration:

  • The benzofuran derivative is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • A single oral dose is administered via gavage using a ball-tipped feeding needle.

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Data Analysis:

  • Plasma concentrations of the drug and its metabolites are determined using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated using non-compartmental analysis.

LC-MS/MS Bioanalytical Method for Quantification in Rat Plasma

This protocol provides a general framework for the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying benzofuran derivatives in rat plasma.

1. Sample Preparation:

  • Plasma samples are thawed and subjected to protein precipitation by adding a precipitating agent (e.g., acetonitrile) containing an internal standard.

  • The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • The supernatant is collected and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • A C18 reversed-phase column is typically used for separation.

  • The mobile phase usually consists of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • The flow rate is optimized for efficient separation.

3. Mass Spectrometric Conditions:

  • Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • The analysis is carried out in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Ion source parameters (e.g., ion spray voltage, temperature, gas flows) are optimized to maximize sensitivity.

4. Method Validation:

  • The method is validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Signaling Pathways

The therapeutic effects of many benzofuran derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new drugs.

Urokinase-Type Plasminogen Activator (uPA) System

Some benzofuran derivatives have been investigated for their potential to inhibit the urokinase-type plasminogen activator (uPA) system, which is implicated in cancer cell invasion and metastasis.

uPA_Signaling_Pathway pro_uPA pro-uPA uPA uPA pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Plasminogen Plasminogen Integrins Integrins uPAR->Integrins Plasmin Plasmin Plasminogen->Plasmin uPA/uPAR complex Degradation ECM Degradation Plasmin->Degradation ECM Extracellular Matrix (ECM) Invasion Cell Invasion & Metastasis Degradation->Invasion Intracellular_Signaling Intracellular Signaling Integrins->Intracellular_Signaling Proliferation Cell Proliferation & Survival Intracellular_Signaling->Proliferation

Caption: uPA/uPAR signaling cascade in cell invasion.

The binding of uPA to its receptor, uPAR, on the cell surface initiates a proteolytic cascade that leads to the degradation of the extracellular matrix, a crucial step in cancer cell invasion. Benzofuran derivatives that inhibit this interaction could potentially serve as anti-metastatic agents.

This comparative guide provides a foundational understanding of the pharmacokinetic profiles of key benzofuran derivatives. Further research involving direct, head-to-head comparative studies is necessary to build a more comprehensive and definitive picture of the structure-pharmacokinetic relationships within this important class of compounds. Such knowledge will undoubtedly accelerate the development of next-generation benzofuran-based therapeutics with enhanced efficacy and safety profiles.

References

Safety Operating Guide

Proper Disposal of 2-(Methoxymethyl)benzofuran: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile:

Based on the hazard profiles of analogous compounds, 2-(Methoxymethyl)benzofuran is anticipated to be a flammable liquid that can cause skin and eye irritation.[2][3] Analogous benzofuran derivatives are also noted to be harmful if swallowed, inhaled, or in contact with skin.[1] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to avoid its release into the environment.

Quantitative Data Summary:

Hazard ClassificationLikely Properties of this compoundReference Compounds
FlammabilityFlammable Liquid[2][3]2-(Methoxymethyl)furan[2][3]
Skin Corrosion/IrritationCauses skin irritation[1][2][3]2-(Methoxymethyl)furan, Benzofuran-2-methanol[1][2][3]
Eye Damage/IrritationCauses serious eye irritation[1][2][3]2-(Methoxymethyl)furan, Benzofuran-2-methanol[1][2][3]
Acute ToxicityPotentially harmful if swallowed, inhaled, or in contact with skin[1]Benzofuran-2-methanol[1]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the step-by-step process for the safe disposal of this compound from a laboratory setting.

1. Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Ignition Sources: As the compound is likely flammable, eliminate all potential ignition sources from the vicinity.[4][5]

2. Waste Collection and Storage:

  • Waste Container: Use a designated, properly labeled, and leak-proof container for collecting the this compound waste. The container must be compatible with flammable organic liquids.[6][7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.[8][9]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[7] Store it separately from corrosive or reactive chemicals.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[6] Flammable liquid waste should be stored in a flammable storage cabinet.[4]

3. Final Disposal:

  • Professional Disposal: this compound waste must not be disposed of down the drain or in regular trash.[5][10] It must be handed over to a licensed hazardous waste disposal company.

  • Institutional Guidelines: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[9] Adhere to all institutional, local, state, and national regulations for hazardous waste disposal.

Logical Workflow for Disposal

A Step 1: Assess Hazards & Don PPE B Step 2: Handle in Ventilated Area A->B C Step 3: Collect in Labeled, Compatible Container B->C D Step 4: Segregate from Incompatible Wastes C->D E Step 5: Store in Designated Satellite Accumulation Area D->E F Step 6: Contact EHS for Professional Disposal E->F G Step 7: Document Waste for Pickup F->G

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2-(Methoxymethyl)benzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Personal Protective Equipment (PPE)

Based on data from analogous compounds, 2-(Methoxymethyl)benzofuran is anticipated to be a flammable liquid that can cause skin and serious eye irritation.[1][2] Some benzofuran derivatives are also suspected of causing cancer.[3][4][5] Therefore, strict adherence to appropriate personal protective equipment protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6]To prevent skin contact and irritation.[1][2]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[3][7] A face shield is recommended when there is a splash hazard.To protect against serious eye irritation from splashes or vapors.[1][2]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[6] Consider chemical-resistant apron or coveralls for larger quantities or splash potential.To prevent accidental skin exposure.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[3][6][7] If ventilation is inadequate or if aerosols or mists are generated, a NIOSH-approved respirator is necessary.[6]To avoid inhalation of potentially harmful vapors.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and mitigate risks. The following workflow outlines the key steps for safe handling from preparation to post-experiment cleanup.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Control Review_SDS Review SDS of Analogous Compounds Gather_PPE Gather and Inspect All Required PPE Review_SDS->Gather_PPE Prepare_Work_Area Prepare Work Area in a Fume Hood Gather_PPE->Prepare_Work_Area Dispense_Chemical Dispense Chemical Carefully, Avoiding Inhalation and Contact Prepare_Work_Area->Dispense_Chemical Keep_Container_Closed Keep Container Tightly Closed When Not in Use Dispense_Chemical->Keep_Container_Closed Ground_Equipment Use Non-Sparking Tools and Ground Equipment Dispense_Chemical->Ground_Equipment Wipe_Spills Immediately Wipe Up Minor Spills with Absorbent Material Keep_Container_Closed->Wipe_Spills Ground_Equipment->Wipe_Spills Decontaminate_Surfaces Decontaminate Work Surfaces Wipe_Spills->Decontaminate_Surfaces

Safe Handling Workflow

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

Waste TypeDisposal Procedure
Unused Chemical Treat as hazardous waste. Do not dispose of down the drain. Hand over to a licensed hazardous waste disposal company.
Contaminated Materials (Gloves, absorbent pads, etc.) Place in a sealed, labeled container designated for hazardous waste.
Empty Containers Rinse thoroughly with a suitable solvent in a fume hood. The rinsate should be collected and treated as hazardous waste. Handle the cleaned container as the product itself or as directed by institutional guidelines.

The following diagram illustrates the decision-making process for the disposal of this compound and associated waste.

Disposal Plan for this compound Start End of Experiment Waste_Generated Waste Generated? Start->Waste_Generated Unused_Chemical Unused Chemical Waste_Generated->Unused_Chemical Yes Contaminated_Materials Contaminated Materials Waste_Generated->Contaminated_Materials Yes Empty_Container Empty Container Waste_Generated->Empty_Container Yes No_Waste Decontaminate Work Area Waste_Generated->No_Waste No Collect_Waste Collect in Labeled, Sealed Hazardous Waste Container Unused_Chemical->Collect_Waste Contaminated_Materials->Collect_Waste Empty_Container->Collect_Waste Store_Waste Store in Designated Hazardous Waste Area Collect_Waste->Store_Waste Dispose_Waste Arrange for Pickup by Licensed Waste Disposal Service Store_Waste->Dispose_Waste

Disposal Decision Workflow

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to innovation and discovery. Always consult your institution's specific safety protocols and guidelines as the primary source of information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.